11,12-Epoxyeicosatrienoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYQVHGIODESM-ATELOPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81276-02-0 | |
| Record name | 11,12-Epoxy-5,8,14-eicosatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the 11,12-Epoxyeicosatrienoic Acid Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis, metabolism, and signaling of 11,12-Epoxyeicosatrienoic acid (11,12-EET), a critical lipid signaling molecule. It includes quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound (11,12-EET)
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules act as autocrine and paracrine mediators in various physiological processes.[2] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, corresponding to the epoxidation at one of the four double bonds of arachidonic acid.[1][3] Among these, 11,12-EET is a potent vasodilator and possesses significant anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1][4] Understanding the synthesis and signaling of 11,12-EET is crucial for developing novel therapeutic strategies for cardiovascular diseases, inflammation, and cancer.[5][6]
The Core Synthesis Pathway of 11,12-EET
The synthesis of 11,12-EET is initiated by the release of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction catalyzed by phospholipase A2 (cPLA2) in response to various stimuli.[1][3] The free arachidonic acid is then metabolized by a specific subset of membrane-bound, heme-containing cytochrome P450 enzymes, known as epoxygenases.[7]
The key enzymes responsible for the epoxidation of arachidonic acid to form EETs in humans are members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, and CYP2J2.[4][8][9] These enzymes catalyze the insertion of an oxygen atom across the 11,12-double bond of arachidonic acid to produce 11,12-EET.[1] While many CYP isoforms can produce multiple EET regioisomers, some exhibit a degree of preference. For instance, human endothelial cells predominantly express CYP2C8/2C9 and CYP2J2, which generate mainly 14,15-EET and a lesser amount of 11,12-EET.[4] In contrast, a porcine coronary epoxygenase, CYP2C8/34, almost exclusively forms the 11,12-EET regioisomer from exogenous arachidonic acid.[10]
Metabolism of 11,12-EET
The biological activity of 11,12-EET is tightly regulated through its rapid metabolism. The primary pathway for 11,12-EET inactivation is its hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2][3] This conversion significantly attenuates many of the biological effects of 11,12-EET.[1] Consequently, inhibition of sEH is a prominent therapeutic strategy to enhance and prolong the beneficial actions of endogenous EETs.[2][8]
Further metabolism of 11,12-DHET can occur. For example, in porcine aortic smooth muscle cells, 11,12-DHET undergoes two rounds of β-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[11][12] Interestingly, both 11,12-DHET and 7,8-DHHD have been shown to retain some vasorelaxant activity.[11][12]
Quantitative Data on EETs
The levels of EETs can vary significantly between different tissues and physiological states. Below are tables summarizing quantitative data on EET concentrations from published studies.
Table 1: Levels of EET Regioisomers in Human Plasma
| Metabolite | Concentration (ng/mL) |
|---|---|
| 5,6-EET | 23.6 |
| 8,9-EET | 8.0 |
| 11,12-EET | 8.8 |
| 14,15-EET | 10.7 |
Data from a study using UPLC-MS/MS for quantification in pooled human plasma.[13]
Table 2: EET Levels in Human Lung Tissue
| Metabolite | Control Lung Tissue (fmol/mg) | Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue (fmol/mg) |
|---|---|---|
| 8,9-EET | 25.00 | 13.39 |
| 11,12-EET | 4.87 | 2.07 |
| 14,15-EET | 7.19 | 3.44 |
Data from a study analyzing lung tissue from control subjects and patients with IPF, showing significantly lower EET levels in diseased tissue.[14]
Table 3: Time-Dependent Metabolism of [³H]11,12-EET in Porcine Aortic Smooth Muscle Cells
| Incubation Time (hours) | [³H]11,12-DHET (pmol) | [³H]7,8-DHHD (pmol) |
|---|---|---|
| 2 | ~150 (peak) | ~25 |
| 4 | ~125 | ~50 |
| 8 | ~75 | ~100 |
| 16 | ~50 | ~175 |
Data shows the conversion of 11,12-EET to its metabolites over time, with 11,12-DHET peaking early and then being converted to 7,8-DHHD.[11][12]
Biological Functions and Signaling Pathways
11,12-EET exerts its biological effects through various signaling pathways, often initiated by binding to a putative G-protein coupled receptor (GPCR).[8] One of the most well-characterized actions of 11,12-EET is its role in vasodilation.[1] In vascular smooth muscle, 11,12-EET is thought to bind to a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase.[1][15] This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][16] PKA then phosphorylates and activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to K⁺ efflux, hyperpolarization of the cell membrane, and ultimately, vasorelaxation.[1][5] Studies have shown that the 11(R),12(S)-EET enantiomer is particularly effective in mediating these responses in endothelial cells.[16][17]
Experimental Protocols
Measurement of CYP Epoxygenase Activity in Liver Microsomes
This protocol describes a method to determine the formation of EETs from arachidonic acid by liver microsomes.
Methodology:
-
Microsome Isolation: Isolate microsomal fractions from hepatic tissue via differential centrifugation.[18] Homogenize liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl), centrifuge at 9,000-10,000 g to remove cell debris and mitochondria, and then centrifuge the supernatant at 100,000-105,000 g to pellet the microsomes.[18][19] Resuspend the microsomal pellet in a storage buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method like the BCA assay.[18]
-
Incubation Mixture: Prepare an incubation mixture (final volume of 1 mL) containing:
-
0.12 M potassium phosphate (B84403) buffer
-
5 mM MgCl₂
-
Microsomal protein
-
50 µM arachidonic acid
-
Optional: 5 µM of an sEH inhibitor (e.g., t-AUCB) to prevent EET degradation.[18]
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding 1 mM NADPH.[18]
-
Reaction Termination: After a defined time (e.g., 20 minutes), terminate the reaction by placing the samples on ice and adding a quenching solvent (e.g., acetonitrile).[18]
-
Extraction and Analysis: Extract the eicosanoids using a solid-phase or liquid-liquid extraction method. Analyze the formation of 11,12-EET and other regioisomers using LC-MS/MS.[18]
Quantification of 11,12-EET and 11,12-DHET by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of 11,12-EET and its metabolite 11,12-DHET from biological matrices like plasma or tissue homogenates.
Methodology:
-
Sample Preparation: To 100 µL of plasma or a known amount of tissue homogenate, add an internal standard mixture (containing deuterated analogs like 14,15-EET-d11).[13]
-
Saponification (for total EETs): To release EETs esterified in phospholipids, add NaOH to the sample and incubate to hydrolyze the lipids. Neutralize the reaction with an acid.[13]
-
Liquid-Liquid Extraction (LLE): Extract the lipids from the aqueous sample using an organic solvent like ethyl acetate (B1210297) or hexane. Centrifuge to separate the phases and collect the organic layer.
-
Derivatization (Optional but Recommended): To improve sensitivity and chromatographic properties, derivatize the carboxylic acid group of the analytes.[13]
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried extract in a suitable solvent and inject it into a UPLC/HPLC system. Use a C18 column to separate 11,12-EET and 11,12-DHET from other isomers and matrix components.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[13] Monitor specific precursor-to-product ion transitions for each analyte and internal standard for accurate quantification.
-
-
Data Analysis: Construct a calibration curve using known concentrations of standards. Quantify the amount of 11,12-EET and 11,12-DHET in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Endothelial Cell Tube Formation Assay for Angiogenesis
This assay assesses the pro-angiogenic potential of 11,12-EET by measuring the formation of capillary-like structures by endothelial cells.
Methodology:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[16]
-
Cell Seeding: Seed primary human endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in a serum-free or low-serum medium.
-
Treatment: Treat the cells with different concentrations of 11,12-EET, vehicle control (e.g., ethanol), and a positive control (e.g., VEGF).[16] To study signaling pathways, pre-incubate cells with specific inhibitors (e.g., PKA inhibitors) before adding 11,12-EET.[16]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of 4-18 hours to allow for tube formation.
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using a light microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the quantitative parameters between the different treatment groups to determine the effect of 11,12-EET on angiogenesis.
Conclusion and Future Directions
The 11,12-EET synthesis pathway represents a critical axis in lipid signaling, with profound implications for vascular health and disease. The enzymatic production of 11,12-EET by CYP epoxygenases and its subsequent degradation by sEH offer key control points for therapeutic intervention. The potent vasodilatory, anti-inflammatory, and pro-angiogenic effects of 11,12-EET underscore its importance. For drug development professionals, targeting this pathway, particularly through the inhibition of sEH, holds considerable promise for the treatment of hypertension, ischemic injury, and inflammatory disorders. Future research should focus on elucidating the specific receptors for 11,12-EET, further dissecting its downstream signaling networks, and developing more selective and potent modulators of this pathway for clinical use.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the CYP3A4-mediated this compound pathway in the development of tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxygenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 19. atlantis-press.com [atlantis-press.com]
The Multifaceted Biological Functions of 11,12-Epoxyeicosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. This potent signaling molecule exerts a wide array of biological effects, positioning it as a critical regulator of cardiovascular and renal homeostasis and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of 11,12-EET, with a focus on its roles in vasodilation, inflammation, angiogenesis, and renal function. Detailed signaling pathways, quantitative data, and experimental protocols are presented to offer a comprehensive resource for researchers in the field.
Vasodilation
11,12-EET is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure.[1] Its vasodilatory effects are primarily mediated through the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][3]
Signaling Pathways
The vasodilatory action of 11,12-EET is initiated by its interaction with a putative Gs protein-coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[2][4] This interaction triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Subsequently, protein kinase A (PKA) is activated, which in turn phosphorylates and opens large-conductance calcium-activated potassium (BKCa) channels.[1][5] The efflux of potassium ions through these channels results in hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, vasorelaxation.[2][3] Some studies also suggest a role for protein phosphatase 2A (PP2A) in this pathway, acting downstream of cAMP.[3]
Quantitative Data: Vasodilatory Potency of 11,12-EET
| Vascular Bed | Species | EC50 | Reference |
| Coronary Arterioles | Canine | 64 ± 37 pM | [6] |
| Coronary Arterioles | Porcine | 30 ± 8 pM | [6] |
| Mesenteric Vasculature | Rat | Dose-dependent vasodilation | [7] |
| Human Coronary Arterioles | Human | Max dilation at 10⁻⁵ mol/L | [8] |
Anti-inflammatory Effects
11,12-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. This leads to the downregulation of adhesion molecules and pro-inflammatory cytokines.
Signaling Pathways
The anti-inflammatory effects of 11,12-EET are mediated through the inhibition of the NF-κB signaling pathway. 11,12-EET has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, 11,12-EET prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes such as VCAM-1, ICAM-1, and E-selectin. The upstream mechanism of IκBα stabilization by 11,12-EET is thought to involve the inhibition of IκB kinase (IKK) activity.
Quantitative Data: Anti-inflammatory Activity of 11,12-EET
| Target | Cell Type | IC50 / Effect | Reference |
| VCAM-1 Expression (TNF-α induced) | Human Endothelial Cells | 20 nM | [6] |
| Basal TNF-α Secretion | THP-1 (monocytic cells) | ~40% inhibition | |
| LPS-induced PGE2 | Rat Monocytes | Dose-dependent inhibition | |
| VCAM-1 Expression (TNF-α induced) | Human Aortic Endothelial Cells | 22.6% reduction (at 0.1 nM with sEH inhibitor) |
Angiogenesis
11,12-EET promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell migration, proliferation, and tube formation.[2]
Signaling Pathways
The pro-angiogenic effects of 11,12-EET are mediated through multiple signaling pathways. One key pathway involves the activation of a Gs-coupled receptor, leading to PKA-dependent translocation and activation of transient receptor potential canonical 6 (TRPC6) channels.[2] This results in calcium influx and subsequent activation of angiogenic processes.[2] Additionally, 11,12-EET has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The resulting production of nitric oxide (NO) is a critical mediator of angiogenesis.
Quantitative Data: Pro-angiogenic Activity of 11,12-EET
| Activity | Cell Type | Concentration | Effect | Reference |
| Neovascularization | Human Endothelial Progenitor Cells | 3 nM | 1.36-fold increase | |
| Neovascularization | Human Endothelial Progenitor Cells | 30 nM | 1.5-fold increase | |
| Neovascularization | Human Endothelial Progenitor Cells | 50 nM | 1.61-fold increase | |
| Endothelial Cell Migration | Human Endothelial Cells | 1 µM | Comparable to VEGF | [2] |
Renal Function
11,12-EET plays a crucial role in regulating renal hemodynamics and tubular function. It acts as a vasodilator of the afferent arteriole, thereby influencing glomerular filtration rate, and also modulates ion transport in the renal tubules.[3]
Signaling Pathways
In the renal microvasculature, 11,12-EET induces vasodilation of the afferent arteriole through a mechanism similar to that in other vascular beds, involving the activation of BKCa channels in vascular smooth muscle cells.[3] This effect is mediated by the Gs-PKA pathway. Additionally, 11,12-EET has been shown to inhibit sodium reabsorption in the collecting duct by decreasing the activity of the epithelial sodium channel (ENaC).
References
- 1. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific effects of epoxyeicosatrienoic acids on renal vascular tone and K(+)-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
11,12-EET signaling cascade in endothelial cells
An In-depth Technical Guide to the 11,12-EET Signaling Cascade in Endothelial Cells
Introduction
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Within the vascular system, these molecules act as critical autocrine and paracrine effectors, regulating vascular tone, inflammation, and angiogenesis.[2][3] Among the four regioisomers, 11,12-EET has been identified as a particularly potent mediator of endothelial cell function. It plays a crucial role in promoting neovasculogenesis, eliciting vasodilation, and exerting anti-inflammatory effects, making its signaling pathway a subject of intense research and a promising target for therapeutic development.[1][4] This guide provides a detailed overview of the , summarizing key quantitative data and outlining relevant experimental protocols for researchers in cardiovascular science and drug discovery.
The Core 11,12-EET Signaling Cascade
The biological actions of 11,12-EET in endothelial cells are initiated by its interaction with a putative cell-surface receptor, triggering a cascade of intracellular events. The primary signaling axis involves a G-protein-coupled receptor (GPCR) linked to the Gs alpha subunit (Gαs), leading to the activation of multiple downstream kinase pathways.[5][6][7] Studies have shown that the 11(R),12(S)-EET enantiomer is the biologically active form that stimulates these responses.[5][6]
The activation of the Gs-coupled receptor by 11,12-EET leads to the activation of Protein Kinase A (PKA).[5][8] A key early event following PKA activation is the rapid translocation of Transient Receptor Potential (TRP) channels, specifically TRPC6 and the mechanosensitive TRPV4, to the plasma membrane, an event that occurs within seconds of stimulation.[6][9] The activation of TRPV4 channels facilitates an influx of extracellular calcium (Ca2+), which serves as a crucial second messenger.[10][11][12]
This initial signal diverges to activate several critical protein kinase cascades:
-
PI3K/Akt Pathway: 11,12-EET is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][13]
-
MAPK/ERK Pathway: The cascade also robustly stimulates the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][13]
A primary downstream effector of this cascade is endothelial Nitric Oxide Synthase (eNOS). Activated Akt directly phosphorylates eNOS at Serine 1177, leading to the production and release of nitric oxide (NO), a potent vasodilator and key mediator of endothelial health.[1][4][13] Furthermore, the cascade influences gene expression by modulating the activity of transcription factors such as NF-κB.[2][13]
Physiological Consequences of 11,12-EET Signaling
The activation of the 11,12-EET cascade culminates in several critical physiological responses that collectively promote vascular health and homeostasis.
-
Angiogenesis and Neovasculogenesis: 11,12-EET is a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and the formation of capillary-like tube structures.[1][6] This process is driven by the PI3K/Akt and ERK pathways and involves the upregulation of key angiogenic proteins, including VE-cadherin and CD31, cell cycle regulators like Cyclin D1, and matrix metalloproteinases (MMP-2, MMP-9) that facilitate tissue remodeling.[1][13][14]
-
Vasodilation: By stimulating Akt-dependent phosphorylation of eNOS, 11,12-EET increases the production of nitric oxide, a primary endothelium-derived relaxing factor.[4][13] Additionally, 11,12-EET contributes to the hyperpolarization of adjacent vascular smooth muscle cells by activating calcium-activated potassium channels (KCa), a hallmark of endothelium-derived hyperpolarizing factor (EDHF) activity.[3][15]
-
Anti-inflammatory Effects: 11,12-EET exerts significant anti-inflammatory actions on the endothelium. It inhibits the activation of the transcription factor NF-κB, which in turn suppresses the expression of cell adhesion molecules such as VCAM-1.[2][3] This reduction in adhesion molecule expression limits the attachment and transmigration of leukocytes, thereby mitigating vascular inflammation.[2]
Quantitative Data Summary
The biological effects of 11,12-EET are concentration-dependent. The following table summarizes effective concentrations reported in key in vitro studies on endothelial cells.
| Biological Response | Cell Type | Effective Concentration Range | Key Finding | Citation(s) |
| Kinase Activation | Human Coronary Artery ECs | ≥ 3 nM | Activation of ERK1/2 and p38 MAPK. | [2] |
| Anti-Inflammation | Not Specified | IC₅₀ = 20 nM | Inhibition of TNF-α-induced VCAM-1 expression. | [2] |
| Angiogenesis | Human ECs | 30 nM (maximal response) | Stimulation of endothelial cell tube formation by 11(R),12(S)-EET. | [6] |
| Neovasculogenesis | Human Endothelial Progenitor Cells | 3 - 50 nM | Dose-dependent induction of tube formation. | [4] |
| TRP Channel Translocation | Primary Human ECs | 1 µM (racemic mixture) | Rapid (30 sec) translocation of TRPC6-V5 to the plasma membrane. | [6] |
| Vasodilation | Canine Coronary Arterioles | EC₅₀ ≈ 10 - 64 pM | Potent, dose-dependent vasodilation. | [16] |
Key Experimental Protocols
Investigating the 11,12-EET signaling cascade requires robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays used to assess endothelial cell function in response to 11,12-EET.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key hallmark of angiogenesis in vitro.
Materials:
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel
-
Human Endothelial Cells (e.g., HUVECs, HMVECs)
-
Endothelial Basal Medium (EBM) with appropriate supplements
-
11,12-EET stock solution and vehicle control (e.g., ethanol)
-
Pre-chilled 96-well or 24-well tissue culture plates
-
Fluorescent dye for visualization (e.g., Calcein AM)
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C.[17] Using pre-chilled pipette tips, add 50-100 µL (for 96-well) or 250 µL (for 24-well) of BME to each well, ensuring the entire surface is covered.[18][19] Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[17][18]
-
Cell Preparation: Culture endothelial cells to approximately 80-90% confluency.[20] Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA) and neutralize.[19] Centrifuge the cells (e.g., 300 x g for 3 minutes) and resuspend the pellet in EBM.[20] Perform a cell count.
-
Cell Seeding: Resuspend the cells in EBM containing the desired concentrations of 11,12-EET or vehicle control. A typical seeding density is 1.0–1.5 x 10⁴ cells per well for a 96-well plate.[20]
-
Incubation: Carefully add 100 µL of the cell suspension onto the surface of the solidified BME gel.[20] Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours. Tube formation typically peaks between 4 and 12 hours.[18][21]
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Wash gently with PBS or HBSS.[17]
-
Add a fluorescent dye like Calcein AM (e.g., 2 µg/mL) and incubate for 30 minutes at 37°C.[19]
-
Wash again with PBS/HBSS.
-
Image the tube network using an inverted fluorescence microscope.
-
Quantify angiogenic parameters such as total tube length, number of junctions, and number of loops using specialized imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blotting for Akt and eNOS Phosphorylation
This protocol is used to quantify the activation of key signaling proteins by measuring their phosphorylation status.
Materials:
-
Cultured endothelial cells
-
11,12-EET and vehicle control
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer buffer/system
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Protocol:
-
Cell Culture and Treatment: Plate endothelial cells to reach 70-80% confluency.[22] Serum-starve cells if necessary, then treat with various concentrations of 11,12-EET or vehicle for the desired time.
-
Lysis and Protein Extraction: Aspirate the medium and wash cells once with ice-cold PBS.[22] Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22] Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[22]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[22] Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE: Denature protein samples by adding Laemmli sample buffer and boiling. Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.[23] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23] Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation.[24]
-
Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween-20).[24]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash again 3-5 times with TBST.[23]
-
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane.[23] Capture the signal using a digital imager. Use image analysis software to perform densitometry on the bands. Normalize the phosphorylated protein signal to the total protein signal for each sample.
References
- 1. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. ahajournals.org [ahajournals.org]
- 10. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. corning.com [corning.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 21. jove.com [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad.com [bio-rad.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
The Core Mechanism of Action of 11,12-Epoxyeicosatrienoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, synthesized by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[1][2] This potent signaling molecule plays a crucial role in various physiological processes, particularly in the cardiovascular and renal systems.[3] Its actions are primarily autocrine and paracrine in nature, influencing cellular function through a complex network of signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of 11,12-EET, with a focus on its signaling cascades, molecular targets, and physiological effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this important eicosanoid.
Core Mechanisms of Action
The biological activities of 11,12-EET are multifaceted, encompassing vasodilation, anti-inflammation, and pro-angiogenic effects. These actions are initiated through its interaction with specific cellular targets, leading to the activation of downstream signaling pathways.
Vasodilation
11,12-EET is a potent vasodilator, contributing to the regulation of blood pressure and tissue perfusion.[4][5] Its primary mechanism in promoting vasorelaxation involves the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of specific potassium channels, leading to potassium efflux and a more negative membrane potential, which in turn inhibits the influx of calcium and promotes relaxation.
The key molecular players in 11,12-EET-induced vasodilation include:
-
Large-conductance Ca2+-activated K+ (BKCa) channels: 11,12-EET activates BKCa channels in vascular smooth muscle cells, a critical step in mediating its vasodilator effect.[6] This activation is thought to be mediated by a Gs protein-coupled receptor.[6]
-
ATP-sensitive K+ (KATP) channels: In cardiac myocytes, 11,12-EET has been shown to increase the open probability of KATP channels.
-
Transient Receptor Potential Vanilloid 4 (TRPV4) channels: 11,12-EET can also activate TRPV4 channels, contributing to vasodilation.[1]
Anti-Inflammatory Effects
11,12-EET exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules and inflammatory cytokines. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7] By preventing the activation of NF-κB, 11,12-EET suppresses the expression of pro-inflammatory genes, such as those encoding for vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin.[8][9]
Angiogenesis and Neovasculogenesis
11,12-EET promotes the formation of new blood vessels, a process known as angiogenesis, and contributes to neovasculogenesis, the formation of new blood vessels from endothelial progenitor cells.[10][11] These effects are mediated through the activation of several key signaling pathways that stimulate endothelial cell migration, proliferation, and tube formation. The primary signaling cascades involved are:
-
PI3K/Akt/eNOS Pathway: 11,12-EET activates the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[11] This results in the production of nitric oxide (NO), a key signaling molecule in angiogenesis.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is also activated by 11,12-EET and plays a role in its pro-angiogenic effects.[11]
Data Presentation
Quantitative Data on the Biological Activity of 11,12-EET
| Parameter | Effect | Cell/Tissue Type | Value | Reference |
| EC50 | Vasodilation | Canine coronary arterioles | 10⁻¹²⁷ to 10⁻¹⁰¹ M | [4] |
| Vasodilation | Canine epicardial arterioles | 64 ± 37 pM | [12] | |
| Vasodilation | Porcine coronary subepicardial arterioles | 30 ± 8 pM | [12] | |
| IC50 | Inhibition of TNF-α induced VCAM-1 expression | Human umbilical vein endothelial cells (HUVECs) | 20 nM | [8] |
Effects of 11,12-EET on Protein Expression and Cellular Processes
| Cellular Process | Protein/Marker | Effect | Concentration | Cell/Tissue Type | Reference |
| Neovasculogenesis | Tube Formation | ~1.6-fold increase | 50 nM | Human Endothelial Progenitor Cells (hEPCs) | [11] |
| Angiogenesis | Endothelial Cell Migration | Stimulated | 30 nM (11(R),12(S)-EET) | Human Endothelial Cells | [10] |
| Anti-inflammation | VCAM-1 Expression | 72% inhibition | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |
| Anti-inflammation | E-selectin, ICAM-1, VCAM-1 Expression | Reduced | 0.1-1 nM | Human Aortic Endothelial Cells (HAECs) | [9] |
| Signaling | Phosphorylation of Akt, eNOS, ERK1/2 | Increased | 3-50 nM | Human Endothelial Progenitor Cells (hEPCs) | [11] |
Experimental Protocols
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes the detection of phosphorylated Akt (p-Akt) as a marker for PI3K/Akt pathway activation by 11,12-EET.
1. Cell Culture and Treatment: a. Culture human endothelial progenitor cells (hEPCs) in MCDB-131 medium supplemented with EGM-2 growth kit and 10% fetal bovine serum (FBS).[11] b. Once cells reach 70-80% confluency, treat with varying concentrations of 11,12-EET (e.g., 0, 3, 30, 50 nM) for a specified time (e.g., 8 hours).[11] Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Angiogenesis Assay: Endothelial Cell Tube Formation
This protocol outlines a method to assess the pro-angiogenic effect of 11,12-EET by observing the formation of tube-like structures by endothelial cells.
1. Preparation of Matrigel Plate: a. Thaw Matrigel on ice. b. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[11]
2. Cell Seeding and Treatment: a. Harvest human endothelial cells (e.g., HUVECs or hEPCs) and resuspend them in basal medium. b. Seed the cells onto the Matrigel-coated plate. c. Treat the cells with different concentrations of 11,12-EET or a vehicle control.[11]
3. Incubation and Observation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. b. Monitor the formation of tube-like structures at different time points using an inverted microscope.
4. Quantification: a. Capture images of the tube networks. b. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.
Patch-Clamp Analysis of BKCa Channel Activity
This protocol provides a general framework for studying the effect of 11,12-EET on large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.
1. Cell Isolation: a. Isolate vascular smooth muscle cells from a suitable source (e.g., bovine coronary arteries) using enzymatic digestion.[6]
2. Patch-Clamp Recording: a. Use the patch-clamp technique in the cell-attached or inside-out configuration.[6] b. Form a high-resistance seal between the patch pipette and the cell membrane. c. Record single-channel currents under voltage-clamp conditions.
3. Application of 11,12-EET: a. In the cell-attached mode, apply 11,12-EET to the bath solution.[6] b. In the inside-out mode, apply 11,12-EET directly to the intracellular face of the membrane patch.[6]
4. Data Acquisition and Analysis: a. Record channel activity before and after the application of 11,12-EET. b. Analyze the data to determine the effect of 11,12-EET on channel open probability (NPo) and single-channel conductance.
Mandatory Visualization
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
The Dawn of a New Eicosanoid Pathway: A Technical Guide to the Discovery of Epoxyeicosatrienoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of lipid mediators, the discovery of epoxyeicosatrienoic acids (EETs) marked the unveiling of a third major pathway in arachidonic acid metabolism, standing alongside the well-established cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] First described in the early 1980s, these epoxygenase-derived metabolites have since been recognized for their potent and diverse biological activities, particularly their roles in cardiovascular homeostasis, inflammation, and cellular signaling.[2][3] This technical guide provides an in-depth exploration of the seminal discoveries that brought EETs to the forefront of lipid research, detailing the experimental protocols that were pivotal to their identification and characterization, presenting key quantitative data from these early studies, and visualizing the initially proposed signaling pathways.
The Foundational Discovery: Cytochrome P450-Mediated Metabolism of Arachidonic Acid
The journey to understanding EETs began with the pioneering work of researchers including J.R. Falck, J. Capdevila, and R.W. Estabrook, who investigated the metabolism of arachidonic acid by the cytochrome P450 (CYP) enzyme system.[2] Their work in the early 1980s demonstrated that liver and kidney microsomes could oxygenate arachidonic acid to produce novel metabolites, distinct from prostaglandins (B1171923) and leukotrienes. These were identified as four regioisomeric epoxides: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]
Experimental Protocols: The Genesis of EET Research
The initial identification and characterization of EETs relied on a combination of meticulous biochemical and analytical techniques.
1. In Vitro Synthesis and Isolation of EETs:
-
Microsomal Incubation: The process began with the incubation of rat liver or kidney microsomes, a rich source of CYP enzymes, with arachidonic acid in the presence of an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP-mediated oxidation.
-
Extraction: Following incubation, the reaction mixture was acidified (e.g., with formic acid to pH 4.5) and the lipids were extracted using organic solvents such as ethyl acetate (B1210297) or a chloroform/methanol mixture.
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude lipid extract was then subjected to reverse-phase and/or normal-phase HPLC for the separation and purification of the different EET regioisomers. Early protocols often utilized a C18 column with a mobile phase gradient of acetonitrile (B52724) in water with a slight acidification (e.g., 0.1% acetic acid).
2. Structural Elucidation:
-
Mass Spectrometry (MS): The definitive identification of the purified metabolites as epoxides of eicosatrienoic acid was achieved through mass spectrometry. Techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as methyl esters or pentafluorobenzyl esters) and liquid chromatography-mass spectrometry (LC-MS) were employed to determine the molecular weight and fragmentation patterns consistent with an epoxide structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to further confirm the structure and stereochemistry of the synthesized EETs.
Early Functional Characterization: The Vasodilatory Properties of EETs
A pivotal moment in EET research was the discovery of their potent vasodilatory effects. Seminal work by Proctor, Falck, and Capdevila in 1987 demonstrated that EETs could induce vasodilation in the intestinal microcirculation.[5]
Experimental Protocol: Assessment of Vasodilator Activity
-
Animal Model: Early studies often utilized anesthetized rats or isolated perfused vascular beds.
-
Intravital Microscopy: To visualize and quantify changes in blood vessel diameter, intravital microscopy of the mesenteric or intestinal microcirculation was a key technique. Arteriolar blood flow was calculated from measurements of vessel diameter and red blood cell velocity.
-
Topical Application of EETs: Purified synthetic EETs were dissolved in a suitable vehicle (e.g., ethanol (B145695) or saline containing a small amount of albumin) and applied topically to the serosal surface of the intestine or added to the perfusate of isolated vessels.
-
Dose-Response Analysis: The vasodilator response was quantified by measuring the change in arteriolar diameter or blood flow in response to increasing concentrations of each EET regioisomer.
Quantitative Data from Early Vasodilation Studies
The initial studies on the vasodilator properties of EETs provided crucial quantitative data on their potency and the differential effects of the various regioisomers.
| EET Regioisomer | Concentration Range Tested | Observed Vasodilator Effect | Reference |
| 5,6-EET | 25-50 µg/ml | Potent vasodilation, greater than adenosine | [5] |
| 8,9-EET | 25-50 µg/ml | Moderate vasodilation, similar to adenosine | [5] |
| 11,12-EET | 25-50 µg/ml | Moderate vasodilation, similar to adenosine | [5] |
| 14,15-EET | 10-60 µg/ml | No detectable effect on blood flow | [5] |
Elucidating the Mechanism: EETs as Endothelium-Derived Hyperpolarizing Factors (EDHFs)
Further research in the 1990s, notably by Campbell and colleagues, solidified the importance of EETs in vascular regulation by identifying them as Endothelium-Derived Hyperpolarizing Factors (EDHFs).[6][7] This discovery provided a mechanistic explanation for their vasodilatory actions.
Experimental Protocols: Investigating the EDHF Mechanism
-
Isolated Artery Preparations: Bovine coronary arteries were frequently used in organ bath experiments. Arterial rings were pre-contracted with agents like prostaglandin (B15479496) F2α or U46619.
-
Measurement of Vascular Tone: Changes in vascular tone (relaxation or contraction) were recorded isometrically using force transducers.
-
Electrophysiology (Microelectrodes and Patch Clamp): To directly measure changes in the membrane potential of vascular smooth muscle cells, intracellular microelectrodes were used. The patch-clamp technique, in both cell-attached and whole-cell configurations, was employed to study the activity of single ion channels.
-
Pharmacological Inhibition: To probe the signaling pathway, various inhibitors were used, including:
-
CYP450 inhibitors (e.g., miconazole, SKF 525A) to block endogenous EET production.
-
K+ channel blockers (e.g., tetraethylammonium (B1195904) (TEA), charybdotoxin) to investigate the involvement of potassium channels.
-
Quantitative Data from EDHF Studies
These studies provided quantitative evidence for the hyperpolarizing and channel-activating effects of EETs.
| Parameter | Experimental Condition | Result | Reference |
| Vascular Relaxation (EC50) | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET on pre-contracted bovine coronary arteries | ~1 x 10-6 mol/L | [6] |
| Membrane Hyperpolarization | 11,12-EET on coronary smooth muscle cells | Change from -37 ± 0.2 mV to -59 ± 0.3 mV | [6] |
| KCa Channel Activity | 14,15-EET and 11,12-EET on coronary smooth muscle cells | Increased open-state probability of a large-conductance Ca2+-activated K+ channel | [6] |
Signaling Pathways: The Initial Mechanistic Insights
The early research into EETs laid the groundwork for understanding their signaling mechanisms. The primary proposed pathway involved their action as EDHFs, leading to vasodilation through the hyperpolarization of vascular smooth muscle cells.
Experimental Workflow for EET Discovery and Characterization
Caption: Experimental workflow for the discovery of EETs.
Proposed Signaling Pathway of EET-Induced Vasodilation
Based on the initial findings, the signaling pathway for EET-mediated vasodilation was proposed as follows:
Caption: Early proposed signaling pathway for EETs.
Conclusion
The discovery of epoxyeicosatrienoic acids in the early 1980s opened up a new and exciting field in lipid research. The meticulous application of biochemical and physiological techniques by pioneering scientists revealed a novel class of signaling molecules with profound effects on the cardiovascular system. The initial characterization of EETs as potent vasodilators and endothelium-derived hyperpolarizing factors laid the foundation for decades of subsequent research into their diverse physiological and pathophysiological roles. This technical guide serves as a testament to the foundational experiments that not only identified these enigmatic lipids but also began to unravel their complex mechanisms of action, a pursuit that continues to be a vibrant area of investigation for researchers and drug development professionals today.
References
- 1. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [PDF] Thematic Review Series: Living History of Lipids The arachidonic acid monooxygenase: from biochemical curiosity to physiological/pathophysiological significance | Semantic Scholar [semanticscholar.org]
- 4. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 11,12-EET as a Cytochrome P450 Metabolite
Abstract
Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has garnered significant attention for its diverse and potent biological activities, including vasodilation, anti-inflammatory effects, angiogenesis, and cardioprotection. This technical guide provides a comprehensive overview of 11,12-EET, focusing on its biosynthesis, metabolism, signaling pathways, and physiological roles. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.
Biosynthesis and Metabolism of 11,12-EET
Arachidonic acid, a polyunsaturated fatty acid released from cell membrane phospholipids, is metabolized by several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] The CYP epoxygenase pathway converts arachidonic acid into four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4] CYP2C and CYP2J isoforms are the primary enzymes responsible for this conversion in humans.[4][5]
The biological activity of 11,12-EET is tightly regulated by its metabolic degradation. The primary route of inactivation is hydrolysis of the epoxide to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[5][6] 11,12-DHET is generally considered less biologically active than its parent epoxide.[7][8] However, some studies have shown that 11,12-DHET can also possess vasoactive properties.[9][10] Further metabolism of 11,12-DHET can occur via β-oxidation.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11,12-Epoxyeicosatrienoic Acid in Vascular Tone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, is a potent endogenous signaling molecule crucial for the regulation of vascular tone.[1][2][3] Primarily synthesized in endothelial cells, 11,12-EET predominantly functions as an endothelium-derived hyperpolarizing factor (EDHF), inducing vasodilation in various vascular beds.[2][4] Its biological activity is tightly regulated by its rapid conversion to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by soluble epoxide hydrolase (sEH).[5][6][7][8][9][10][11] This guide provides an in-depth technical overview of the synthesis, signaling pathways, and physiological effects of 11,12-EET on vascular tone, presenting key quantitative data and experimental methodologies for the scientific community.
Synthesis and Metabolism of 11,12-EET
11,12-EET is synthesized from arachidonic acid by CYP epoxygenases, particularly isoforms from the CYP2C and CYP2J families.[10][12] In human coronary arterioles, CYP2C8, CYP2C9, and CYP2J2 are prominently expressed.[13] The synthesis and release of 11,12-EET from endothelial cells are stimulated by various physiological and pharmacological agonists, including acetylcholine (B1216132) and bradykinin.[3][12] The primary metabolic pathway for the inactivation of 11,12-EET is its hydrolysis to 11,12-DHET by sEH.[5][6][7][8][9][10][11] Inhibition of sEH has been shown to enhance and prolong the vasodilatory effects of 11,12-EET.[14][15]
Mechanisms of 11,12-EET-Induced Vasodilation
11,12-EET elicits vasodilation through a multi-faceted mechanism involving both the vascular smooth muscle and endothelial cells. The primary pathways include:
-
Activation of Gs-Protein Coupled Receptors (GPCRs) and Protein Kinase A (PKA): In endothelial cells, 11,12-EET, specifically the 11(R),12(S)-EET enantiomer, binds to a putative Gs-coupled receptor.[1][16] This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of PKA.[1][6][16] PKA-dependent signaling is crucial for many of the downstream effects of 11,12-EET.[1][16]
-
Modulation of Ion Channels: A major mechanism of 11,12-EET-induced vasodilation is the hyperpolarization of vascular smooth muscle cells. This is achieved through the activation of various potassium channels.
-
Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 11,12-EET is a well-established activator of BKCa channels in vascular smooth muscle cells.[1][2][4][17][18] This activation leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation.[1][4] The activation of BKCa channels by 11,12-EET can be direct or indirect and may involve Gsα protein and PKA-dependent phosphorylation.[19][20]
-
ATP-Sensitive K+ (KATP) Channels: In some vascular beds, such as the mesenteric arteries, 11,12-EET can also activate KATP channels in a PKA-dependent manner.[12]
-
Transient Receptor Potential (TRP) Channels: 11,12-EET has been shown to modulate the activity of several TRP channels.
-
TRPV4: In mesenteric arteries, 11,12-EET-induced vasodilation is dependent on the activation of TRPV4 channels on endothelial cells.[12][15] This leads to calcium influx, activation of small and intermediate-conductance Ca2+-activated K+ (SKCa and IKCa) channels, and endothelial hyperpolarization that is transmitted to the smooth muscle cells.[12][21]
-
TRPC6: In human endothelial cells, 11,12-EET induces the PKA-dependent translocation and activation of TRPC6 channels.[1][16]
-
-
-
Involvement of Protein Phosphatase 2A (PP2A): In renal microvessels and mesenteric resistance arteries, 11,12-EET has been reported to activate PP2A, which contributes to the activation of BKCa channels and subsequent vasodilation.[17][22]
Quantitative Data on 11,12-EET-Induced Vasodilation
The vasodilatory potency of 11,12-EET varies depending on the vascular bed and species. The following tables summarize key quantitative data from various studies.
| Vascular Bed | Species | Pre-constrictor | EC50 / Concentration | Maximum Dilation (%) | Reference |
| Canine Epicardial Arterioles | Dog | Endothelin | 64 ± 37 pM (SR) / 10 ± 10 pM (RS) | Not Specified | [23] |
| Porcine Coronary Arterioles | Pig | Endothelin | 30 ± 8 pM (SR) / 6 ± 3 pM (RS) | Not Specified | [23] |
| Human Coronary Arterioles | Human | Not Specified | 10⁻⁵ mol/L (max dilation) | 67 ± 6 | [13] |
| Rat Mesenteric Arteries | Rat | Phenylephrine | 0.1, 1.0, 10 nmol (doses) | 17.9 ± 0.9, 22 ± 0.8 (at 0.1 and 1.0 nmol) | [15] |
| Rat Afferent Arterioles | Rat | Not Specified | Not Specified | Increased Diameter | [22] |
| Channel Type | Cell Type | Patch Configuration | 11,12-EET Concentration | Effect | Reference |
| BKCa | Rat Coronary Artery Smooth Muscle Cells | Inside-out | 50 nM | 39 ± 11% (R,S) / 59 ± 20% (S,R) increase in Po | [23] |
| KATP | Rat Mesenteric Artery Smooth Muscle Cells | Not Specified | 87 nM (EC50) | Activation | [12] |
Experimental Protocols
Vasodilation Assays in Pressurized Arteries
Objective: To assess the direct effect of 11,12-EET on vascular tone in isolated small arteries.
Methodology:
-
Vessel Isolation: Small arteries (e.g., coronary, mesenteric) are dissected from the surrounding tissue in a cold physiological salt solution (PSS).
-
Cannulation and Pressurization: The isolated artery is mounted on two glass micropipettes in a vessel chamber and pressurized to a physiological pressure (e.g., 60-80 mmHg).
-
Pre-constriction: The vessel is pre-constricted with a vasoconstrictor agent such as endothelin-1, phenylephrine, or a high potassium solution to achieve a stable level of tone.[15][23]
-
Drug Application: 11,12-EET is added to the superfusing bath in increasing concentrations.
-
Data Acquisition: The internal diameter of the vessel is continuously monitored using a videomicroscopy system.
-
Data Analysis: Vasodilation is typically expressed as a percentage of the maximal diameter of the vessel. Concentration-response curves are generated to determine the EC50.
Patch-Clamp Electrophysiology for Ion Channel Activity
Objective: To investigate the direct effects of 11,12-EET on the activity of specific ion channels in isolated vascular cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle or endothelial cells are enzymatically dissociated from the artery.
-
Patch-Clamp Recording:
-
Inside-out Patch: A patch of membrane is excised from the cell, allowing for the direct application of 11,12-EET to the intracellular face of the ion channels. This configuration is useful for studying direct channel modulation.[23]
-
Cell-attached Patch: The recording pipette is sealed onto the surface of an intact cell. This configuration allows for the study of channel activity in a more physiological context, where intracellular signaling pathways are intact.
-
-
Solutions: The pipette and bath solutions are formulated to isolate the currents of the specific ion channel of interest (e.g., BKCa channels).
-
Data Acquisition and Analysis: The single-channel currents are recorded and analyzed to determine the open probability (Po) of the channel in the presence and absence of 11,12-EET.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 11,12-EET-Induced Vasodilation
Caption: Signaling cascade of 11,12-EET-mediated vasodilation.
Experimental Workflow for Assessing Vascular Reactivity to 11,12-EET
Caption: Workflow for pressure myography experiments.
Logical Relationship of 11,12-EET and its Downstream Targets
Caption: 11,12-EET's downstream effectors leading to vasodilation.
Conclusion and Future Directions
11,12-EET is a critical lipid signaling molecule that plays a pivotal role in the regulation of vascular tone, primarily through its vasodilatory actions. Its complex signaling network, involving GPCRs, a variety of ion channels, and other enzymes, offers multiple points for therapeutic intervention. The development of sEH inhibitors as a strategy to enhance the endogenous levels of 11,12-EET holds significant promise for the treatment of cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone, such as hypertension.[14] Further research is warranted to fully elucidate the identity of the putative EET receptor(s) and to explore the therapeutic potential of stable 11,12-EET analogs in cardiovascular medicine.
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
11,12-Epoxyeicosatrienoic Acid and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has emerged as a critical signaling molecule in the regulation of angiogenesis. This technical guide provides a comprehensive overview of the role of 11,12-EET in promoting neovascularization, detailing its signaling pathways, effects on endothelial cell biology, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of vascular biology and drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in development, tissue repair, and various pathological conditions, including cancer and ischemic diseases. Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules that have garnered significant attention for their diverse biological activities, including potent pro-angiogenic effects.[1][2] Among the different EET regioisomers, 11,12-EET has been extensively studied and demonstrated to play a significant role in promoting multiple facets of the angiogenic process.[3] This guide will focus on the mechanisms of action of 11,12-EET in angiogenesis, with a particular emphasis on its signaling cascades and its effects on endothelial cells.
Signaling Pathways of 11,12-EET in Angiogenesis
11,12-EET initiates a cascade of intracellular events primarily through the activation of a Gs protein-coupled receptor (GPCR) on the surface of endothelial cells.[4][5][6] This activation leads to downstream signaling through multiple interconnected pathways.
Gs Protein-PKA-TRPC6 Pathway
A key signaling axis for 11,12-EET involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then leads to the translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels to the plasma membrane.[4][5][6] This pathway is crucial for mediating the angiogenic effects of 11,12-EET, including endothelial cell migration and tube formation.[4][5][6] The pro-angiogenic actions are specific to the 11(R),12(S)-EET enantiomer.[4][5][6]
Figure 1: 11,12-EET Gs-PKA-TRPC6 Signaling Pathway.
PI3K/Akt/eNOS Pathway
11,12-EET also potently activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][7] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key mediator of angiogenesis.[6][7] This pathway is crucial for endothelial cell proliferation, migration, and survival.
ERK 1/2 Pathway
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another important downstream target of 11,12-EET signaling.[6][7] Activation of ERK1/2 contributes to the proliferative and migratory effects of 11,12-EET on endothelial cells.
Crosstalk with VEGFR2 Signaling
11,12-EET signaling exhibits significant crosstalk with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[8] 11,12-EET can enhance VEGF-induced angiogenesis, suggesting a synergistic relationship between these two pro-angiogenic factors.[8] While the precise molecular mechanisms of this crosstalk are still under investigation, it is believed to involve the transactivation of VEGFR2 or the convergence of their downstream signaling cascades.
Figure 2: Crosstalk between 11,12-EET and VEGF Signaling Pathways.
Quantitative Effects of 11,12-EET on Angiogenesis
The pro-angiogenic effects of 11,12-EET have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Effect of 11,12-EET on Endothelial Cell Proliferation
| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |
| Cell Count | Human Endothelial Progenitor Cells (hEPCs) | 3, 30, 50 nM | Increased cell proliferation levels. | [6] |
| MTT Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Significant increase in cell viability/proliferation. | [3] |
| BrdU Assay | HUVECs | 1-100 µg/mL (β-escin study context) | Standard method for quantifying DNA synthesis. | [9] |
Table 2: Effect of 11,12-EET on Endothelial Cell Migration
| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |
| Scratch-Wound Assay | Primary Human Endothelial Cells | 100 nM (±)-11,12-EET | Stimulated migration comparable to VEGF. | [4] |
| Scratch-Wound Assay | hEPCs | 3, 30, 50 nM | Significantly induced cell migration. | [6] |
| Transwell Assay | HUVECs | 1 µM | Increased cell migration. | [3] |
Table 3: Effect of 11,12-EET on Endothelial Cell Tube Formation
| Assay Type | Cell Type | 11,12-EET Concentration | Observed Effect | Citation |
| Matrigel Tube Formation | Primary Human Endothelial Cells | 5 µM (±)-11,12-EET | Significant increase in capillary-like structures, comparable to VEGF. | [4] |
| Matrigel Tube Formation | hEPCs | 3, 30, 50 nM | Induced neovascularization by 1.36, 1.5, and 1.61 folds, respectively. | [6] |
| Matrigel Tube Formation | HUVECs | 1 µM | Promoted tube formation. | [3] |
Table 4: In Vivo Angiogenic Effects of 11,12-EET
| Assay Type | Animal Model | 11,12-EET Administration | Observed Effect | Citation |
| Matrigel Plug Assay | Mice | Local injection | Increased functional vasculature. | |
| Wound Healing Model | Diabetic Mice | Topical application | Accelerated wound closure and increased neovascularization. | [10][11] |
Role of Matrix Metalloproteinases (MMPs)
11,12-EET has been shown to augment the enzymatic activities of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[6] These proteases are critical for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and the formation of new blood vessels. The upregulation of MMP-2 and MMP-9 activity contributes significantly to the pro-angiogenic effects of 11,12-EET.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of 11,12-EET on the proliferation and viability of endothelial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
Protocol:
-
Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free or low-serum medium for 24 hours.
-
Treat the cells with various concentrations of 11,12-EET (e.g., 0, 1, 10, 100, 1000 nM) in a fresh low-serum medium. Include a positive control (e.g., VEGF) and a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Endothelial Cell Migration Assay (Scratch-Wound Assay)
Objective: To assess the effect of 11,12-EET on the directional migration of endothelial cells.
Protocol:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium containing different concentrations of 11,12-EET.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time using image analysis software.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
Objective: To evaluate the ability of 11,12-EET to induce the formation of capillary-like structures by endothelial cells.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in a low-serum medium containing various concentrations of 11,12-EET.
-
Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software.[12][13]
Figure 3: Experimental Workflow for the Matrigel Tube Formation Assay.
In Vivo Matrigel Plug Assay
Objective: To assess the pro-angiogenic activity of 11,12-EET in a living organism.
Protocol:
-
Thaw growth factor-reduced Matrigel on ice.
-
Mix Matrigel with 11,12-EET at the desired concentration and heparin. A control group should receive Matrigel with the vehicle.
-
Inject the Matrigel mixture subcutaneously into the flank of mice.
-
After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analyze the plugs for blood vessel formation by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers such as CD31.[2][14]
Conclusion and Future Directions
11,12-EET is a potent endogenous lipid mediator that plays a crucial role in promoting angiogenesis through the activation of multiple signaling pathways in endothelial cells. Its ability to stimulate endothelial cell proliferation, migration, and tube formation, both in vitro and in vivo, highlights its potential as a therapeutic target. For ischemic diseases, agonists of the 11,12-EET pathway or inhibitors of its degradation by soluble epoxide hydrolase (sEH) could represent novel pro-angiogenic therapies. Conversely, antagonists of 11,12-EET signaling may offer a new avenue for anti-angiogenic strategies in cancer treatment. Further research is warranted to fully elucidate the intricate molecular mechanisms of 11,12-EET action, including its receptor identity and the full extent of its crosstalk with other angiogenic pathways. Such studies will be instrumental in the development of novel and targeted therapies for a range of angiogenesis-dependent diseases.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 8. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Escin Effectively Modulates HUVECs Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Various effects of 11,12 EET rescue wound healing in a combined model of diabetes and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of 11,12-Epoxyeicosatrienoic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Methodologies for Drug Discovery and Development
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory therapeutics has led to the exploration of endogenous lipid mediators that actively resolve inflammation. Among these, 11,12-epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 11,12-EET, focusing on its molecular mechanisms, quantitative effects on inflammatory mediators, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics.
Core Anti-Inflammatory Mechanisms of 11,12-EET
11,12-EET exerts its anti-inflammatory effects primarily through two well-characterized signaling pathways: the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 11,12-EET has been shown to potently suppress NF-κB activation at a critical upstream juncture.[1][2] Specifically, 11,12-EET inhibits the activity of the IκB kinase (IKK) complex.[2] This inhibition prevents the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα.[1] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2] This mechanism effectively dampens the inflammatory cascade initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).
Activation of PPARγ
PPARγ is a nuclear receptor that plays a crucial role in the regulation of inflammation. Ligand activation of PPARγ leads to the transcriptional repression of pro-inflammatory genes. 11,12-EET has been identified as an endogenous ligand for PPARγ.[3][4] By binding to and activating PPARγ, 11,12-EET can suppress the expression of inflammatory mediators, contributing to its overall anti-inflammatory profile. The activation of PPARγ by 11,12-EET represents a distinct and complementary mechanism to its inhibition of the NF-κB pathway.
The Role of Soluble Epoxide Hydrolase (sEH)
The biological activity of 11,12-EET is tightly regulated by its metabolic degradation. The primary enzyme responsible for this is soluble epoxide hydrolase (sEH), which converts 11,12-EET to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[5] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to potentiate the anti-inflammatory effects of endogenous EETs. By preventing the degradation of 11,12-EET, sEH inhibitors (sEHIs) prolong its biological half-life and enhance its anti-inflammatory actions.[5][6]
Quantitative Effects of 11,12-EET on Inflammatory Markers
The anti-inflammatory efficacy of 11,12-EET has been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of 11,12-EET on key inflammatory markers.
| Inflammatory Marker | Cell/Model System | Treatment/Stimulus | 11,12-EET Concentration | Observed Effect | Citation(s) |
| Adhesion Molecules | |||||
| VCAM-1 | Human Aortic Endothelial Cells (HAEC) | TNF-α | 0.1 - 1 nM | Significant inhibition of expression | [5] |
| E-selectin | Human Aortic Endothelial Cells (HAEC) | TNF-α | 0.1 nM (with sEHi) | Inhibition of expression | [5] |
| ICAM-1 | Human Aortic Endothelial Cells (HAEC) | TNF-α | Not specified | No significant effect | [5] |
| Cytokines | |||||
| TNF-α | Murine Macrophages (RAW 264.7) | LPS | Not specified | Attenuated mRNA and protein expression | [7] |
| IL-6 | Murine Macrophages (RAW 264.7) | LPS | Not specified | Attenuated mRNA and protein expression | [7] |
| IL-1β | Murine Macrophages (RAW 264.7) | LPS | Not specified | Attenuated mRNA and protein expression | [7] |
| Signaling Molecules | |||||
| NF-κB (p65) nuclear translocation | Human Endothelial Cells | TNF-α | Not specified | Inhibition | [1] |
| IκBα degradation | Human Endothelial Cells | TNF-α | Not specified | Inhibition | [1] |
| IKK activity | Human Endothelial Cells | TNF-α | Not specified | Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of 11,12-EET.
Cell Culture and Inflammatory Stimulation
1. Human Aortic Endothelial Cell (HAEC) Culture:
-
Cell Source: Commercially available primary Human Aortic Endothelial Cells.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency using a trypsin/EDTA solution.
-
Experimental Seeding: Plate HAECs onto appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach confluence before treatment.
2. Inflammatory Stimulation:
-
Stimulus: Recombinant human TNF-α.
-
Procedure:
-
Starve confluent HAECs in a low-serum medium for 2-4 hours prior to stimulation.
-
Pre-treat cells with varying concentrations of 11,12-EET (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour. To prevent degradation of 11,12-EET, a soluble epoxide hydrolase inhibitor (sEHi) can be co-incubated.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 4-24 hours for adhesion molecule expression).
-
Analysis of Inflammatory Markers
1. Western Blot for IκBα Degradation:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IκBα overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control such as β-actin or GAPDH should be used to ensure equal protein loading.
2. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence):
-
Cell Culture: Grow HAECs on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with 11,12-EET and/or TNF-α as described above.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips and visualize using a fluorescence microscope. Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
3. In Vitro IKK Kinase Assay:
-
Immunoprecipitation:
-
Lyse treated cells and immunoprecipitate the IKK complex using an antibody against one of the subunits (e.g., IKKγ/NEMO).
-
Capture the immune complexes with Protein A/G agarose (B213101) beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated IKK complex with kinase buffer.
-
Resuspend the beads in kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα) and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
In Vivo Models of Inflammation
1. Murine Air Pouch Model:
-
Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal side of a mouse.
-
Re-inflate the pouch after 3 days to maintain the space.
-
-
Inflammatory Challenge:
-
On day 6, inject an inflammatory stimulus (e.g., carrageenan or LPS) into the air pouch.
-
Administer 11,12-EET (e.g., intraperitoneally or locally into the pouch) at a predetermined time before or after the inflammatory challenge.
-
-
Analysis:
2. Murine Cremaster Muscle Intravital Microscopy:
-
Surgical Preparation:
-
Anesthetize a mouse and exteriorize the cremaster muscle onto a specialized microscope stage.
-
Maintain the tissue in a superfusion bath with physiological buffer.
-
-
Inflammatory Stimulation:
-
Administer an inflammatory stimulus (e.g., TNF-α or LPS) either systemically (intravenously) or locally to the superfusion bath.
-
Administer 11,12-EET systemically or locally.
-
-
Imaging and Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 11,12-EET and a general experimental workflow for its investigation.
Figure 1: 11,12-EET inhibits the NF-κB signaling pathway.
Figure 2: 11,12-EET activates the PPARγ signaling pathway.
Figure 3: General experimental workflow for investigating 11,12-EET.
Conclusion
11,12-EET represents a promising endogenous lipid mediator with potent anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPARγ pathway, makes it an attractive target for therapeutic development. This technical guide has provided a comprehensive overview of the current understanding of 11,12-EET's anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can further elucidate the therapeutic potential of 11,12-EET and advance the development of novel anti-inflammatory strategies. The stabilization of endogenous 11,12-EET through the inhibition of soluble epoxide hydrolase offers a particularly compelling approach to harness the full therapeutic potential of this important lipid mediator.
References
- 1. stehliklab.org [stehliklab.org]
- 2. mdpi.com [mdpi.com]
- 3. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of ICAM-1, E-selectin, and VCAM-1 by cultured human endothelial cells upon exposure to haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acids Regulate Macrophage Polarization and Prevent LPS-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leucocyte interactions with the mouse cremaster muscle microcirculation in vivo in response to tumour-conditioned medium - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 11,12-Epoxyeicosatrienoic Acid (11,12-EET) in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has emerged as a critical signaling molecule in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted role of 11,12-EET in regulating cell proliferation. We will delve into the intricate signaling pathways initiated by 11,12-EET, present quantitative data on its proliferative effects across various cell types, and provide detailed protocols for key experimental assays. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the 11,12-EET pathway.
Introduction to 11,12-EET and its Biological Significance
Epoxyeicosatrienoic acids (EETs) are a group of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) generated from arachidonic acid by cytochrome P450 (CYP) enzymes. Among these, 11,12-EET has garnered significant attention for its diverse biological activities, including regulation of vascular tone, anti-inflammatory effects, and modulation of ion channels. Accumulating evidence strongly indicates that 11,12-EET is a potent stimulator of cell proliferation, a process fundamental to tissue development, repair, and pathogenesis of diseases such as cancer.[1][2] Understanding the mechanisms by which 11,12-EET drives cell proliferation is crucial for the development of novel therapeutic strategies.
Signaling Pathways Mediating 11,12-EET-Induced Cell Proliferation
11,12-EET exerts its pro-proliferative effects through the activation of several interconnected signaling cascades. The primary mechanisms involve a putative G-protein coupled receptor (GPCR), subsequent activation of protein kinase A (PKA), and the transactivation of receptor tyrosine kinases, leading to the engagement of downstream pathways like PI3K/Akt and ERK/MAPK.
Gs-Protein Coupled Receptor and Protein Kinase A (PKA) Pathway
A significant body of evidence suggests that many of the cellular responses to 11,12-EET are initiated by its interaction with a Gs-protein coupled receptor on the cell surface.[1][3] This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), a key downstream effector in this pathway.[1] The activation of the Gs/PKA pathway is a critical upstream event in 11,12-EET-mediated cell proliferation and migration.[1]
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes [mdpi.com]
- 3. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Formation of 11,12-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator, an eicosanoid, that plays a crucial role in various physiological and pathophysiological processes. As a member of the epoxyeicosatrienoic acid (EET) family, it is an endogenous product of arachidonic acid metabolism. This technical guide provides a comprehensive overview of the core aspects of 11,12-EET's endogenous formation, including the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its study. The information is tailored for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of modulating the cytochrome P450 epoxygenase pathway.
The Enzymatic Synthesis of 11,12-EET
The primary pathway for the endogenous formation of 11,12-EET is the metabolism of arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][2] This process is initiated by the release of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction catalyzed by phospholipase A2 (cPLA2).[3]
Key Enzymes: Cytochrome P450 Epoxygenases
Several isoforms of the cytochrome P450 superfamily are capable of epoxidizing arachidonic acid to form EETs. The most prominent human epoxygenases involved in 11,12-EET synthesis belong to the CYP2C and CYP2J subfamilies.[4] Specifically, CYP2C8, CYP2C9, and CYP2J2 are major contributors to EET formation in various tissues, including the liver, kidney, and cardiovascular system.[5][6]
These enzymes catalyze the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] While most epoxygenases can produce multiple regioisomers, they often exhibit a degree of preference. For instance, CYP2C8 and CYP2C9 are known to produce significant amounts of both 11,12-EET and 14,15-EET.[6][7]
Regulation of CYP Epoxygenase Expression
The expression of CYP2C and CYP2J epoxygenases is subject to regulation by various physiological and pathological stimuli. For example, inflammatory mediators like lipopolysaccharide (LPS) have been shown to suppress the expression of certain hepatic and renal Cyp2c and Cyp2j isoforms in mice.[8] This suggests a complex interplay between the inflammatory state and the endogenous production of anti-inflammatory EETs.
Quantitative Data on 11,12-EET Formation
The following tables summarize available quantitative data regarding the enzymatic formation and tissue concentrations of 11,12-EET. It is important to note that obtaining precise and consistent kinetic parameters for human enzymes can be challenging due to variations in experimental systems and conditions.
Table 1: Regioisomer Production by Human CYP Epoxygenases
| Enzyme | 14,15-EET Production Ratio | 11,12-EET Production Ratio | 8,9-EET Production Ratio | Reference |
| CYP2C8 | 1.25 | 1.00 | - | [6] |
| CYP2C9 | 2.3 | 1.0 | 0.5 | [6] |
Table 2: Kinetic Parameters for Arachidonic Acid Epoxidation (Rat Microsomes)
| Tissue | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |
| Heart | 11,12-EET | 76.6 ± 4 | 270 ± 33 |
| Lung | 11,12-EET | 136 ± 7 | 172 ± 24 |
| Kidney | 11,12-EET | 775 ± 40 | 71.3 ± 4.5 |
| Liver | 11,12-EET | 1,024 ± 57 | 24.2 ± 2.4 |
Note: Data from rat tissues are provided as a reference due to the limited availability of comprehensive kinetic data for individual human CYP isoforms.[9] For in vitro studies with human recombinant enzymes, it is recommended to use arachidonic acid concentrations below 5.0 µM for CYP2C8 and below 20 µM for CYP2J2 to avoid substrate inhibition.
Table 3: Concentrations of 11,12-EET in Human Tissues and Plasma
| Sample Type | Concentration | Reference |
| Control Lung Tissue | 4.87 fmol/mg tissue (mean) | [1] |
| Idiopathic Pulmonary Fibrosis Lung Tissue | 2.07 fmol/mg tissue (mean) | [1] |
| Placenta (Normal Pregnancy) | Part of total EETs (1.20 ± 0.72 ng/mg) | [2] |
| Placenta (Preeclampsia) | Part of total EETs (2.37 ± 1.42 ng/mg) | [2] |
| Plasma | <0.1 ng/mL to 2 ng/mL (<0.3 to 6.7 nM) | [8] |
Signaling Pathways
Upstream Regulation of 11,12-EET Formation
The synthesis of 11,12-EET is initiated by the release of its precursor, arachidonic acid, from membrane phospholipids. This step is a critical regulatory point and is primarily controlled by the activation of cytosolic phospholipase A2 (cPLA2).[3] Various signaling molecules and stimuli, such as hormones and mechanical stress, can activate cPLA2, leading to an increased availability of arachidonic acid for metabolism by CYP epoxygenases.
Downstream Signaling of 11,12-EET: Vasodilation
11,12-EET is a potent vasodilator, and its effects are often mediated through a G-protein coupled receptor (GPCR) signaling cascade in vascular smooth muscle cells.[1] This pathway involves the activation of a Gαs protein, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates and opens large-conductance calcium-activated potassium (BKCa) channels, causing hyperpolarization of the cell membrane and relaxation of the smooth muscle, resulting in vasodilation.[3]
Downstream Signaling of 11,12-EET: Angiogenesis
In human endothelial progenitor cells, 11,12-EET has been shown to promote neovasculogenesis through the activation of the Akt/eNOS signaling pathway.[10] This involves the phosphorylation and activation of Akt (also known as protein kinase B) and endothelial nitric oxide synthase (eNOS), key regulators of cell survival, proliferation, and migration, which are essential processes in angiogenesis.
Experimental Protocols
In Vitro CYP Epoxygenase Activity Assay
This protocol describes a method to measure the epoxidation of arachidonic acid by a recombinant human CYP enzyme.
Materials:
-
Purified recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2)
-
Cytochrome P450 reductase
-
Cytochrome b5 (optional, can enhance activity)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Arachidonic acid
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Internal standard (e.g., deuterated 11,12-EET)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5 (if used), and DLPC in potassium phosphate buffer.
-
Substrate Addition: Add arachidonic acid to the reaction mixture. For kinetic studies, use a range of concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be within the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile, and placing the tube on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample for quantification.
-
Extraction: Extract the EETs from the aqueous mixture using an organic solvent like ethyl acetate (B1210297). Vortex and centrifuge to separate the phases.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of 11,12-EET formed.
Measurement of 11,12-EET Formation in Cultured Human Endothelial Cells (HUVECs)
This protocol outlines a method for stimulating and measuring 11,12-EET production in a cell-based system.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Stimulant (e.g., bradykinin (B550075), shear stress apparatus)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Internal standard (e.g., deuterated 11,12-EET)
-
Solid-phase extraction (SPE) cartridges
-
Organic solvents for extraction and elution
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate culture vessels.
-
Stimulation: Wash the cells with PBS and then incubate with a stimulant (e.g., bradykinin in serum-free media) for a specified time to induce arachidonic acid release and metabolism.
-
Harvesting: After stimulation, collect the cell culture medium and lyse the cells.
-
Internal Standard Spiking: Add the internal standard to both the medium and the cell lysate.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the EETs with a higher-percentage organic solvent (e.g., ethyl acetate or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate and reconstitute the sample in the mobile phase.
-
Analysis: Quantify 11,12-EET levels using LC-MS/MS.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the endogenous formation of 11,12-EET and its biological effects.
Conclusion
The endogenous formation of 11,12-EET via cytochrome P450 epoxygenases represents a critical pathway in cellular signaling, with significant implications for cardiovascular health and disease. Understanding the intricacies of its synthesis, the factors that regulate its production, and the downstream signaling cascades it initiates is paramount for the development of novel therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to delve into the complex and promising world of 11,12-EET, offering both theoretical knowledge and practical methodological insights. Further research into the specific kinetics of human CYP isoforms and the tissue-specific regulation of 11,12-EET production will undoubtedly pave the way for innovative treatments targeting this important bioactive lipid.
References
- 1. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased epoxyeicosatrienoic acids and reduced soluble epoxide hydrolase expression in the preeclamptic placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | CYP2J2 oxidises ARA [reactome.org]
- 6. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Dominant Arachidonic Acid Cytochrome P450 Monooxygenases in Rat Heart, Lung, Kidney, and Liver: Protein Expression and Metabolite Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Enigma of the 11,12-EET Receptor: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, is a potent lipid signaling molecule with significant therapeutic potential. Its diverse physiological effects, including vasodilation, anti-inflammation, and promotion of angiogenesis, have spurred considerable interest in identifying and characterizing its cognate receptor(s). Despite decades of research, a single, high-affinity receptor for 11,12-EET remains elusive. Instead, evidence points towards a complex scenario involving multiple receptor systems, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, often with overlapping functions and signaling pathways. This technical guide provides an in-depth overview of the current understanding of 11,12-EET receptor identification and characterization, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling networks involved.
Quantitative Data on 11,12-EET Receptor Interactions
The following tables summarize the key quantitative data from various studies investigating the interaction of 11,12-EET and its analogs with potential receptor candidates.
Table 1: G-Protein Coupled Receptor (GPCR) Activation by 11,12-EET
| Receptor | Cell Type | Assay Type | Agonist | EC50 / IC50 / Ki | Reference |
| GPR40 (FFAR1) | CHO cells | Intracellular Calcium Increase | 11,12-EET | 1.4 µM (EC50) | [1] |
| GPR40 (FFAR1) | HEK293 cells | Intracellular Calcium Increase | 11,12-EET | 0.91 µM (EC50) | [1] |
| GPR132 (G2A) | Transfected Cells | β-arrestin Recruitment | 11,12-EET | 2 to 10 µM (EC50) | [1] |
Table 2: Ion Channel Modulation by 11,12-EET
| Channel | Cell Type | Assay Type | Agonist | Concentration / Effect | Reference |
| KATP channels | Rat mesenteric artery smooth muscle cells | Patch Clamp | 11,12-EET | 87 nM (EC50) for activation | [2] |
| Large-conductance Ca2+-activated K+ (BKCa) channels | Bovine coronary artery smooth muscle cells | Patch Clamp | 11,12-EET | Activation at low nanomolar concentrations | [1] |
Table 3: Enantiomer-Specific Effects of 11,12-EET
| Effect | Cell Type | Assay | Active Enantiomer | Inactive Enantiomer | Reference |
| TRPC6 Translocation | Primary human endothelial cells | Immunofluorescence | 11(R),12(S)-EET | 11(S),12(R)-EET | [3][4][5] |
| Cell Migration | Primary human endothelial cells | Scratch Wound Assay | 11(R),12(S)-EET | 11(S),12(R)-EET | [3][4][5] |
| Tube Formation | Primary human endothelial cells | Matrigel Assay | 11(R),12(S)-EET | 11(S),12(R)-EET | [3][4][5] |
Signaling Pathways
The signaling cascades initiated by 11,12-EET are multifaceted and depend on the specific receptor and cell type. The following diagrams illustrate the proposed signaling pathways for the most prominent candidate receptors.
Figure 1: Putative Gs-Coupled Receptor Signaling Pathway for 11,12-EET.
Figure 2: GPR40-Mediated Signaling Cascade in Response to 11,12-EET.
Figure 3: TRPV4-Dependent Signaling Pathway of 11,12-EET in Vascular Smooth Muscle.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the identification and characterization of 11,12-EET receptors.
Radioligand Binding Assay for GPR40
This protocol is adapted from a flow cytometry-based assay for GPR40 and can be modified for use with radiolabeled ligands.
Objective: To determine the binding affinity of 11,12-EET for GPR40.
Materials:
-
Sf9 cells expressing FLAG-tagged GPR40.
-
Immunomagnetic beads coated with anti-FLAG antibody.
-
Radiolabeled 11,12-EET (e.g., [³H]11,12-EET) or a suitable labeled analog.
-
Unlabeled 11,12-EET and other competing ligands.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Scintillation counter and vials.
Procedure:
-
Receptor Immobilization:
-
Lyse Sf9 cells expressing FLAG-GPR40 and solubilize the receptor.
-
Incubate the cell lysate with anti-FLAG immunomagnetic beads to immobilize the receptor.
-
Wash the beads to remove unbound proteins.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of radiolabeled 11,12-EET.
-
To separate sets of tubes, add increasing concentrations of unlabeled 11,12-EET (for competition binding) or a buffer control (for total binding).
-
To another set of tubes, add a large excess of unlabeled ligand to determine non-specific binding.
-
Add the GPR40-coated beads to each tube.
-
Incubate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Separate the beads from the supernatant using a magnetic separator.
-
Wash the beads with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the beads to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration.
-
Determine the Ki value using non-linear regression analysis (e.g., one-site fit Ki model in GraphPad Prism).
-
Intracellular Calcium Flux Assay
Objective: To measure the ability of 11,12-EET to induce intracellular calcium mobilization, indicative of GPCR activation (e.g., GPR40).
Materials:
-
Cells expressing the receptor of interest (e.g., GPR40-transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
11,12-EET and other test compounds.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorometric reader and monitor the baseline fluorescence.
-
Add 11,12-EET or other test compounds at various concentrations.
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the peak ΔF as a function of the agonist concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effect of 11,12-EET on ion channel activity (e.g., KATP or BKCa channels).
Materials:
-
Isolated cells (e.g., vascular smooth muscle cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
11,12-EET and specific channel blockers.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Patching:
-
Identify a healthy, isolated cell under the microscope.
-
Approach the cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record baseline channel activity.
-
Perfuse the cell with the extracellular solution containing 11,12-EET at various concentrations.
-
Record the changes in whole-cell currents.
-
Apply specific channel blockers to confirm the identity of the channels being modulated.
-
-
Data Analysis:
-
Measure the amplitude and frequency of channel openings.
-
Construct current-voltage (I-V) relationships.
-
Generate dose-response curves to determine the EC50 of 11,12-EET on channel activity.
-
Endothelial Cell Migration (Scratch) Assay
Objective: To assess the pro-angiogenic effect of 11,12-EET by measuring its ability to stimulate endothelial cell migration.
Materials:
-
Endothelial cells (e.g., HUVECs).
-
Culture plates (e.g., 24-well plates).
-
Pipette tips (e.g., p200) for creating the "scratch".
-
Culture medium with and without serum.
-
11,12-EET and control compounds.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed endothelial cells in a culture plate and grow to a confluent monolayer.
-
Scratch Formation: Create a uniform "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment:
-
Wash the cells to remove dislodged cells.
-
Replace the medium with low-serum or serum-free medium containing 11,12-EET at various concentrations or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure or the migration rate.
-
Compare the migration rates between the treated and control groups.
-
Endothelial Cell Tube Formation Assay
Objective: To evaluate the pro-angiogenic potential of 11,12-EET by its ability to promote the formation of capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs).
-
Basement membrane extract (e.g., Matrigel).
-
Culture plates (e.g., 48- or 96-well plates).
-
Culture medium.
-
11,12-EET and control substances.
-
Microscope with a camera.
Procedure:
-
Matrigel Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled culture plate. Allow the gel to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the solidified gel in a culture medium containing 11,12-EET or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a period of 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantified parameters between the treated and control groups.
-
Experimental Workflow for Receptor Identification and Characterization
The de-orphanization of a receptor for a ligand like 11,12-EET follows a systematic, multi-step process.
Figure 4: General Experimental Workflow for 11,12-EET Receptor De-orphanization.
Conclusion and Future Directions
The quest to definitively identify and characterize the 11,12-EET receptor(s) is an active and evolving area of research. Current evidence strongly suggests that 11,12-EET exerts its diverse biological effects through a constellation of receptors rather than a single entity. The low-affinity interactions observed with GPCRs like GPR40 and GPR132, coupled with the modulation of ion channels such as TRPV4, and the activation of nuclear receptors like PPARs, paint a picture of a sophisticated and context-dependent signaling network.
For researchers and drug development professionals, this complexity presents both challenges and opportunities. A deeper understanding of the specific receptor subtypes and their downstream signaling pathways in different tissues and disease states is paramount. Future research should focus on:
-
Development of high-affinity, selective radioligands and fluorescent probes for 11,12-EET to facilitate more precise binding studies and receptor localization.
-
Systematic screening of the remaining orphan GPCRs , particularly those expressed in the cardiovascular and immune systems.
-
Elucidation of the structural basis of 11,12-EET binding to its various targets through techniques like cryo-electron microscopy, which could pave the way for the rational design of more potent and selective agonists and antagonists.
-
Further investigation into the enantiomer-specific effects of 11,12-EET to refine our understanding of receptor recognition and activation.
By leveraging the experimental approaches outlined in this guide and embracing the complexity of 11,12-EET signaling, the scientific community can continue to unravel the therapeutic potential of this important lipid mediator.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 11,12-Epoxyeicosatrienoic Acid (11,12-EET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-Epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with significant roles in cardiovascular physiology, inflammation, and angiogenesis. Understanding its cellular uptake, metabolism, and subsequent signaling cascades is crucial for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the current knowledge on 11,12-EET, focusing on its cellular transport, metabolic fate, and the key signaling pathways it modulates. We present quantitative data, detailed experimental protocols, and visual representations of the core processes to serve as a valuable resource for researchers in the field.
Cellular Uptake of 11,12-EET
The entry of 11,12-EET into cells is a critical first step for its metabolic processing and intracellular signaling. While the precise mechanisms are still under investigation, evidence suggests a facilitated transport process rather than simple diffusion, likely involving Fatty Acid Binding Proteins (FABPs).
Role of Fatty Acid Binding Proteins (FABPs)
FABPs are a family of intracellular lipid-binding proteins that can facilitate the transport of fatty acids and other lipophilic molecules across the cytoplasm. Several studies have demonstrated the binding of EETs, including 11,12-EET, to various FABP isoforms. This interaction not only aids in the intracellular trafficking of 11,12-EET but also protects it from rapid degradation.[1]
Data Presentation: Binding Affinities of 11,12-EET for FABPs
| FABP Isoform | Ligand | Dissociation Constant (Kd) (µM) | Reference |
| FABP3 (Heart) | 11,12-EET | ~0.4 | [2] |
| FABP5 (Epidermal) | 11,12-EET | Preferred ligand over other EETs | [3] |
| FABP7 (Brain) | 11,12-EET | Preferred ligand over other EETs | [3] |
Experimental Protocol: Measuring Cellular Uptake of Radiolabeled 11,12-EET
This protocol provides a general framework for quantifying the uptake of 11,12-EET into cultured cells using a radiolabeled form, such as [³H]11,12-EET.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]11,12-EET (or other suitable radiolabeled analog)
-
Unlabeled 11,12-EET
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells twice with pre-warmed PBS. Add serum-free medium to each well and incubate for 1 hour at 37°C to equilibrate the cells.
-
Initiation of Uptake: To initiate the uptake experiment, add [³H]11,12-EET to the desired final concentration. For competition experiments, co-incubate with a molar excess of unlabeled 11,12-EET.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as picomoles or nanomoles of [³H]11,12-EET per milligram of protein. Kinetic parameters such as Km and Vmax for uptake can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Metabolism of 11,12-EET
Once inside the cell, 11,12-EET undergoes rapid metabolism through several pathways, which can either terminate or alter its biological activity. The primary metabolic routes are hydrolysis by soluble epoxide hydrolase (sEH) and subsequent β-oxidation.
Hydrolysis by Soluble Epoxide Hydrolase (sEH)
The most prominent metabolic pathway for 11,12-EET is its conversion to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[4] This conversion is generally considered a deactivating step, as 11,12-DHET often exhibits reduced biological activity compared to its epoxide precursor.[5]
Data Presentation: Kinetic Parameters of sEH for 11,12-EET
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Soluble Epoxide Hydrolase (sEH) | 11,12-EET | 0.45 ± 0.08 | 9.2 ± 1.4 | [2] |
β-Oxidation of 11,12-DHET
Following its formation, 11,12-DHET can be further metabolized through β-oxidation.[3][6] This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. For instance, in porcine aortic smooth muscle cells, 11,12-DHET undergoes two rounds of β-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[3][6]
Data Presentation: Time Course of 11,12-EET Metabolism in Porcine Aortic Smooth Muscle Cells
| Time (hours) | 11,12-DHET in Medium (pmol/10⁶ cells) | 7,8-DHHD in Medium (pmol/10⁶ cells) | Reference |
| 2 | ~150 | ~25 | [6] |
| 4 | ~200 (Peak) | ~75 | [6] |
| 8 | ~100 | ~150 | [6] |
| 16 | ~50 | ~250 | [6] |
Experimental Protocol: HPLC Analysis of 11,12-EET and its Metabolites
This protocol outlines the separation and quantification of 11,12-EET, 11,12-DHET, and other potential metabolites from cell culture media or cell lysates using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV or radiometric detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents: Acetonitrile (B52724), Water, Acetic Acid (HPLC grade)
-
Standards for 11,12-EET, 11,12-DHET, and other relevant metabolites
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
Extraction solvents: Ethyl acetate (B1210297), Hexane
Procedure:
-
Sample Collection: Collect cell culture medium or cell lysates. For analysis of intracellular metabolites, scrape cells, sonicate in a suitable buffer, and extract lipids.
-
Lipid Extraction: Acidify the sample to pH ~4 with acetic acid. Extract the lipids twice with two volumes of ethyl acetate or a hexane:isopropanol mixture.
-
Solid-Phase Extraction (SPE) Cleanup: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in a small volume of a weak solvent (e.g., 95:5 water:acetonitrile) and apply to a pre-conditioned C18 SPE cartridge. Wash the cartridge with the weak solvent to remove polar impurities. Elute the EETs and their metabolites with a stronger solvent (e.g., acetonitrile or ethyl acetate).
-
HPLC Analysis:
-
Evaporate the eluate and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample onto the C18 column.
-
Use a gradient elution program to separate the compounds. A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition. For example:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient: Start at 40% B, ramp to 100% B over 30 minutes.
-
-
Monitor the elution of compounds using a UV detector (e.g., at 205 nm) or a radiometric detector if using radiolabeled compounds.
-
-
Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards.
Visualization of 11,12-EET Metabolism
Caption: Workflow for analyzing 11,12-EET and its metabolites.
Signaling Pathways of 11,12-EET
11,12-EET exerts many of its biological effects by activating intracellular signaling cascades, often initiated through the interaction with a putative G protein-coupled receptor (GPCR). The Gαs-protein kinase A (PKA) pathway is a well-characterized signaling route for 11,12-EET.[5][7]
The Gs-PKA Signaling Cascade
Upon binding of 11,12-EET to its putative GPCR, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[7]
Visualization of the 11,12-EET Signaling Pathway
References
- 1. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient uptake by microorganisms according to kinetic parameters from theory as related to cytoarchitecture [pubmed.ncbi.nlm.nih.gov]
physiological concentrations of 11,12-Epoxyeicosatrienoic acid
An In-depth Technical Guide to the Physiological Concentrations of 11,12-Epoxyeicosatrienoic Acid
Introduction
This compound (11,12-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] As a member of the epoxyeicosatrienoic acids (EETs), 11,12-EET functions as a transient, locally acting autocrine and paracrine signaling molecule.[1] Its biological activity is primarily terminated through rapid hydrolysis into the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), a reaction catalyzed by the soluble epoxide hydrolase (sEH).[1][3] 11,12-EET plays a crucial role in cardiovascular homeostasis, demonstrating potent vasodilatory, anti-inflammatory, pro-angiogenic, and organ-protective effects.[3][4] This guide provides a comprehensive overview of the physiological concentrations of 11,12-EET, details the experimental protocols for its quantification, and illustrates its key signaling pathways.
Physiological Concentrations of 11,12-EET
The concentration of 11,12-EET in biological systems is tightly regulated and varies significantly across different species, tissues, and physiological or pathological states. In humans, the majority of plasma EETs (>90%) are found esterified within phospholipids (B1166683), which are thought to represent a stable and active pool.[5] The table below summarizes reported concentrations of 11,12-EET in various biological matrices.
| Species | Matrix | Condition | Concentration | Reference |
| Human | Pooled Plasma | Normal | 8.8 ng/mL | [6] |
| Human | Lung Tissue | Control | 4.87 fmol/mg tissue (mean) | [7][8] |
| Human | Lung Tissue | Idiopathic Pulmonary Fibrosis | 2.07 fmol/mg tissue (mean) | [7][8] |
| Human | Whole Heart | Normal | Total EETs: 60 ng/g tissue | [9] |
Biological Roles and Signaling Pathways
11,12-EET exerts its diverse biological effects by modulating several key signaling cascades. These pathways are critical in processes ranging from vascular tone regulation to tissue fibrosis and neuronal excitability.
Metabolic Pathway
The synthesis and degradation of 11,12-EET is a two-step enzymatic process. It begins with the epoxidation of arachidonic acid by CYP enzymes and concludes with hydrolysis by sEH. Inhibiting sEH is a key therapeutic strategy to augment the endogenous levels and beneficial effects of 11,12-EET.
Neovasculogenesis Signaling Pathway
In human endothelial progenitor cells, 11,12-EET promotes neovasculogenesis (the formation of new blood vessels) through the activation of multiple pro-angiogenic signaling pathways, including PI3K/Akt/eNOS and ERK 1/2.[10]
Anti-Fibrotic Signaling in Lung Tissue
Studies in idiopathic pulmonary fibrosis (IPF) models show that 11,12-EET can counteract the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).[7][8] It achieves this by inhibiting the phosphorylation of key downstream effectors in the TGF-β1 pathway, namely Smad2/3 and ERK.[7][8]
Experimental Protocols for Quantification
Accurate quantification of 11,12-EET is challenging due to its low physiological concentrations and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement.
Key Methodological Steps
A typical LC-MS/MS protocol for quantifying total (free and esterified) 11,12-EET in plasma involves several critical steps.
-
Sample Collection and Internal Standard Spiking : Plasma samples are collected and immediately spiked with a known amount of a stable isotope-labeled internal standard (e.g., 11,12-EET-d8) to correct for analyte loss during sample preparation and analysis.[11]
-
Lipid Extraction : Total lipids are extracted from the plasma matrix. A common and effective method is the modified Bligh and Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.[12][13]
-
Saponification : To measure the total EET pool, the ester bonds linking EETs to phospholipids must be cleaved. This is achieved through saponification, which involves alkaline hydrolysis (e.g., using potassium hydroxide) to release the fatty acids.[12][13]
-
Purification/Cleanup : After saponification and neutralization, the sample is further purified to remove interfering substances. This is often accomplished using solid-phase extraction (SPE) on a C18 cartridge.[11][14] The sample is loaded, washed, and the eicosanoids are then eluted with an organic solvent like methanol.[14]
-
LC-MS/MS Analysis :
-
Chromatography : The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, typically equipped with a C18 reversed-phase column.[6] A gradient elution with mobile phases such as water and acetonitrile (B52724) containing formic acid is used to separate 11,12-EET from its other regioisomers and metabolites.[6]
-
Mass Spectrometry : The column effluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[11] Quantification is performed using Selected Reaction Monitoring (SRM), where a specific precursor ion (m/z for 11,12-EET) is selected and fragmented, and a specific product ion is monitored for detection, ensuring high specificity and sensitivity.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical sample preparation and analysis workflow for 11,12-EET quantification.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels [archivesofmedicalscience.com]
- 5. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
11,12-EET Gs protein-coupled receptor signaling
An In-Depth Technical Guide to 11,12-EET Gs Protein-Coupled Receptor Signaling
This guide provides a comprehensive overview of the signaling pathway initiated by 11,12-epoxyeicosatrienoic acid (11,12-EET) through a Gs protein-coupled receptor (GPCR). It is intended for researchers, scientists, and drug development professionals working in related fields.
Introduction
This compound (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1] It plays a crucial role in various physiological processes, particularly in the cardiovascular system. A significant body of evidence indicates that 11,12-EET exerts many of its effects by activating a Gs protein-coupled receptor on the cell surface, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade culminates in the activation of Protein Kinase A (PKA) and the modulation of downstream effectors, influencing processes such as angiogenesis and ion channel activity.[2][4] The biologically active enantiomer has been identified as 11(R),12(S)-EET.[1][2] While the specific high-affinity receptor for 11,12-EET remains to be definitively identified, its functional coupling to the Gs signaling pathway is well-established.
The 11,12-EET Gs Signaling Pathway
The canonical signaling pathway for 11,12-EET through its putative Gs-coupled receptor involves a series of well-defined molecular events:
-
Receptor Binding: 11(R),12(S)-EET binds to a putative Gs protein-coupled receptor on the plasma membrane of target cells, such as endothelial cells.[2]
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[5]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.[6][7]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.[6]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.[5]
-
Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, altering their activity and leading to cellular responses.[8][9]
Key Downstream Effectors and Cellular Responses in Endothelial Cells:
-
TRPC6 Channel Translocation: PKA activation leads to the rapid translocation of the transient receptor potential canonical 6 (TRPC6) cation channel from intracellular stores to the plasma membrane. This process is crucial for modulating calcium influx.[2][4]
-
Angiogenesis: The 11,12-EET-Gs-PKA pathway promotes angiogenesis by stimulating endothelial cell migration and the formation of tube-like structures.[2][10]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Endothelial PKA activity regulates angiogenesis by limiting autophagy through phosphorylation of ATG16L1 | eLife [elifesciences.org]
- 10. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 11,12-EET using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis, making it a significant target in drug development and biomedical research. Accurate and precise quantification of 11,12-EET in biological matrices is essential for understanding its physiological functions and its role in disease pathogenesis. This document provides detailed protocols for the quantification of 11,12-EET using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of 11,12-EET
11,12-EET exerts its biological effects through a signaling cascade that often involves a G-protein coupled receptor (GPCR). The binding of 11,12-EET, specifically the 11(R),12(S)-EET enantiomer, to a Gs-coupled receptor on the cell membrane initiates a cascade of intracellular events[1]. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to various cellular responses such as vasodilation and angiogenesis[1]. The biological activity of 11,12-EET is terminated through its metabolism by soluble epoxide hydrolase (sEH) to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET)[2][3][4].
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
Chiral Separation of 11,12-EET Enantiomers: Application Notes and Protocols for Researchers
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid metabolism by cytochrome P450 (CYP) enzymes. The 11,12-EET regioisomer exists as two enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET, which exhibit distinct biological activities. Notably, 11(R),12(S)-EET has been shown to be the more biologically active enantiomer in various physiological processes, including vasodilation and angiogenesis, primarily through a Gs protein-coupled receptor and subsequent protein kinase A (PKA) activation.[1] Due to their stereospecific effects, the accurate chiral separation and quantification of 11,12-EET enantiomers are critical for research in pharmacology and drug development. This document provides detailed application notes and protocols for the chiral separation of 11,12-EET enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Introduction
The enantiomers of 11,12-EET display different potencies in biological systems. For instance, studies have demonstrated that 11(R),12(S)-EET is a more potent activator of renal artery calcium-activated potassium (KCa) channels than its 11(S),12(R)-EET counterpart.[1] The biological actions of 11,12-EET in endothelial cells, such as the translocation of TRPC6 channels, migration, and tube formation, are selective to the 11(R),12(S)-EET enantiomer.[1] These effects are mediated through a Gs protein-coupled receptor and are dependent on the activation of PKA.[1] Given the therapeutic potential of modulating EET signaling, robust analytical methods to resolve and quantify these enantiomers are essential.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[2] Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralcel® and Chiralpak® columns, are widely used for the resolution of EET enantiomers.[3][4][5] This protocol details a method for the chiral separation of 11,12-EET enantiomers, often following derivatization to enhance chromatographic resolution and detection sensitivity.
Experimental Protocols
Sample Preparation from Biological Matrices
The analysis of 11,12-EET enantiomers from biological samples such as plasma or tissue homogenates requires an efficient extraction procedure to isolate the analytes from interfering matrix components.
Materials:
-
Biological sample (e.g., 100 µL human plasma)
-
Internal Standards (e.g., [¹³C₂₀]-11,12-EET)
-
Acetonitrile (ACN)
-
n-Hexane
-
2-Propanol
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction reagents.
Protocol for Liquid-Liquid Extraction (LLE) and Derivatization:
-
Spike the biological sample with an appropriate internal standard (e.g., d11-11,12-EET).[6]
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the sample to pH ~3 with a dilute acid (e.g., formic acid).
-
Extract the lipids with a water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For derivatization, reconstitute the dried extract in a solution of 10% PFB bromide and 10% DIPEA in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes to form the PFB esters.
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase for injection.
Chiral HPLC-MS/MS Analysis
This section details the instrumental parameters for the chiral separation and quantification of 11,12-EET enantiomers. The use of a Chiralpak AD-H column is described as it has been shown to provide good resolution.[7]
Instrumentation:
-
HPLC system capable of delivering isocratic flow.
-
Chiral HPLC Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).[7]
-
Tandem mass spectrometer with an electrospray ionization (ESI) or electron capture atmospheric pressure chemical ionization (ECAPCI) source.[7]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.9% 2-Propanol in n-Hexane[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion ECAPCI[7] |
| MRM Transition (11,12-EET-PFB) | m/z 319 [M-PFB]⁻ → m/z 208[7] |
| MRM Transition (Internal Standard) | m/z 339 [M-PFB]⁻ → m/z 220 for [¹³C₂₀]-11,12-EET[7] |
| Dwell Time | 100 ms |
Data Presentation
The following table summarizes the expected retention times for the PFB derivatives of 11,12-EET enantiomers based on the described HPLC method.
| Analyte | Retention Time (min) |
| 11(S),12(R)-EET-PFB | 9.0[7] |
| 11(R),12(S)-EET-PFB | 9.6[7] |
Note: Retention times can vary based on the specific HPLC system, column batch, and exact mobile phase composition.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the chiral analysis of 11,12-EET enantiomers is depicted below.
Signaling Pathway of 11(R),12(S)-EET
The 11(R),12(S)-EET enantiomer exerts its biological effects in endothelial cells through a specific signaling cascade.
Discussion
The described method provides a robust and sensitive approach for the chiral separation and quantification of 11,12-EET enantiomers. The choice of a polysaccharide-based chiral stationary phase, such as the Chiralpak AD-H, is crucial for achieving baseline resolution.[7] Derivatization of the carboxylic acid moiety of the EETs to PFB esters significantly improves chromatographic properties and detection sensitivity in negative ion mode mass spectrometry.[7]
It is important to note that the mobile phase composition, particularly the percentage of the polar modifier (2-propanol), is a critical parameter that may require optimization to achieve the best separation.[7] Different chiral columns, such as Chiralcel OD-H, can also be employed and may offer different selectivity.[3]
The distinct signaling pathways of the 11,12-EET enantiomers underscore the importance of chiral analysis in understanding their physiological and pathological roles.[1] The 11(R),12(S)-EET enantiomer has been shown to activate pro-angiogenic pathways, suggesting its potential as a therapeutic target.[1][5] Conversely, understanding the relative abundance and activity of each enantiomer in disease states is crucial for the development of targeted therapies, such as soluble epoxide hydrolase (sEH) inhibitors, which can modulate the levels of all EET regioisomers and enantiomers.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of 11,12-EET enantiomers, intended to aid researchers in the fields of pharmacology, drug development, and lipidomics. The detailed methodologies for sample preparation and HPLC-MS/MS analysis, along with the visualization of the experimental workflow and relevant signaling pathways, offer a practical guide for the accurate quantification of these stereoisomers. The ability to distinguish between 11(R),12(S)-EET and 11(S),12(R)-EET is fundamental to elucidating their specific biological functions and advancing our understanding of eicosanoid signaling.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 11,12-Epoxyeicosatrienoic Acid (11,12-EET)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a biologically active lipid mediator formed from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2J2 and CYP2C8.[1][2] It plays a crucial role in various physiological processes, including regulation of vascular tone, angiogenesis, and inflammation.[3][4] 11,12-EET is metabolized to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH).[5][6] Inhibition of sEH can potentiate the effects of 11,12-EET.[5] These application notes provide detailed protocols for key in vitro assays to investigate the biological functions of 11,12-EET.
Data Presentation
The following tables summarize quantitative data for the described in vitro assays.
Table 1: Recommended Concentrations and Incubation Times for 11,12-EET In Vitro Assays
| Assay | Cell Type | 11,12-EET Concentration Range | Incubation Time | Expected Outcome |
| Neovasculogenesis | Human Endothelial Progenitor Cells (hEPCs) | 3 - 50 nM | 8 hours | Increased formation of capillary-like structures.[1] |
| Cell Migration | Primary Human Endothelial Cells | 5 µM | 24 hours | Enhanced cell migration to close a wound in a monolayer.[5] |
| Cell Proliferation | Human Endothelial Progenitor Cells (hEPCs) | 3 - 50 nM | 8 hours | Increased cell proliferation.[1] |
| Anti-Inflammatory | Human Endothelial Cells, THP-1 monocytes | 1 µM - 10 µM | 1 - 24 hours | Inhibition of TNF-α-induced NF-κB activation and adhesion molecule expression; reduced cytokine secretion.[2][7] |
| Western Blot Analysis | Human Endothelial Progenitor Cells (hEPCs) | 3 - 50 nM | 8 hours | Increased phosphorylation of Akt, eNOS, and ERK1/2.[1] |
Table 2: Inhibitors Used in 11,12-EET Signaling Pathway Analysis
| Inhibitor | Target | Typical Concentration | Reference |
| AUDA | Soluble Epoxide Hydrolase (sEH) | 10 nM | [1] |
| PD098059 | MEK | Not Specified | [1] |
| Bay-11-7082 | NF-κB | Not Specified | [1] |
| Wortmannin | PI3-K | Not Specified | [1] |
| L-NAME | eNOS | Not Specified | [1] |
| 14,15-EEZE | Putative EET Receptor Antagonist | 1 µM - 5 µM | [5] |
| Miconazole | P450 Inhibitor/EET Antagonist | 3 µM - 10 µM | [5] |
| Rp-cAMPs | PKA Inhibitor | 10 µM | [5] |
Experimental Protocols
Neovasculogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Matrigel
-
Human Endothelial Progenitor Cells (hEPCs)
-
MCDB-131 medium with EGM-2 growth kit and 10% Fetal Bovine Serum (FBS)
-
11,12-EET stock solution (100 mM in DMSO)
-
24-well plates
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a 24-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for polymerization.
-
Seed hEPCs (2 x 10^4 cells/well) onto the Matrigel-coated wells in MCDB-131 medium.
-
Treat the cells with varying concentrations of 11,12-EET (e.g., 0, 3, 30, and 50 nM) for 8 hours.[1]
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify neovasculogenesis by measuring the total tube length or the number of branch points.
Cell Migration (Scratch-Wound) Assay
This assay measures the rate of cell migration, which is crucial for wound healing and angiogenesis.
Materials:
-
Primary Human Endothelial Cells
-
Culture medium
-
11,12-EET
-
96-well plates
-
Wound-maker tool or a sterile pipette tip
Protocol:
-
Culture primary human endothelial cells in 96-well plates until they form a confluent monolayer.
-
Create a uniform "wound" or scratch in the cell monolayer using a wound-maker or a sterile pipette tip.
-
Wash the wells with fresh medium to remove detached cells.
-
Treat the cells with the desired concentration of 11,12-EET (e.g., 5 µM) or vehicle control (DMSO).[5]
-
Monitor and capture images of the wound closure at different time points (e.g., 0, 12, and 24 hours) using an automated microscope system.
-
Analyze the images to quantify the rate of cell migration into the wounded area.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human Endothelial Progenitor Cells (hEPCs)
-
MCDB-131 medium
-
11,12-EET
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
24-well plates
Protocol:
-
Seed hEPCs (2 x 10^4 cells/well) in 24-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of 11,12-EET for 8 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-Inflammatory Assay (NF-κB Inhibition)
This assay evaluates the ability of 11,12-EET to suppress inflammatory responses, such as the activation of the NF-κB pathway.
Materials:
-
Human endothelial cells
-
Culture medium
-
11,12-EET
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Reagents for Western blotting or NF-κB reporter assay
Protocol:
-
Culture human endothelial cells to sub-confluency.
-
Pre-treat the cells with 11,12-EET for a specified time.
-
Stimulate the cells with TNF-α to induce an inflammatory response and activate the NF-κB pathway.
-
Assess NF-κB activation by measuring the nuclear translocation of NF-κB p65, degradation of IκBα, or the activity of an NF-κB reporter gene.[2] 11,12-EET has been shown to inhibit TNF-α-induced RelA nuclear translocation and IκBα degradation.[2]
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify the phosphorylation of key proteins in signaling pathways activated by 11,12-EET.
Materials:
-
Human Endothelial Progenitor Cells (hEPCs)
-
11,12-EET
-
Cell lysis buffer
-
Primary antibodies (e.g., for p-Akt, t-Akt, p-eNOS, t-eNOS, p-ERK1/2, t-ERK1/2)
-
Secondary antibodies
-
SDS-PAGE gels and blotting membranes
Protocol:
-
Treat hEPCs with 11,12-EET for the desired time (e.g., 8 hours).[1]
-
Lyse the cells to extract total cellular proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., Akt, eNOS, ERK1/2).
-
Incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the level of protein phosphorylation.
Mandatory Visualization
Caption: Signaling pathways activated by 11,12-EET in endothelial cells.
Caption: General experimental workflow for 11,12-EET in vitro assays.
References
- 1. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
Application Notes and Protocols for Utilizing 11,12-EET in Diabetic Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic wounds present a significant clinical challenge due to impaired healing processes, often leading to chronic ulcers and severe complications. 11,12-Epoxyeicosatrienoic acid (11,12-EET), a bioactive lipid mediator derived from arachidonic acid, has emerged as a promising therapeutic agent for accelerating wound repair in diabetic conditions. These application notes provide a comprehensive overview of the effects of 11,12-EET in diabetic wound healing models, detailing its mechanisms of action, experimental protocols, and key quantitative data to guide further research and development. 11,12-EET has been shown to enhance neoangiogenesis and modulate the inflammatory response, which are critical processes for effective wound healing.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of 11,12-EET on diabetic wound healing.
Table 1: Effect of 11,12-EET on Wound Closure in Diabetic and Diabetic/Ischemic Models
| Model | Treatment | Time to Wound Closure (Days) | Percentage of Wound Closure (Day 12) | Reference |
| Diabetic Mouse | Control (Solvent) | 13.0 ± 2.2 | ~60% | [1][2] |
| 11,12-EET | 8.4 ± 1.4 | ~95% | [1][2] | |
| Diabetic/Ischemic Mouse | Control (Solvent) | 14.4 ± 0.4 | ~55% | [3] |
| 11,12-EET | 9.8 ± 0.6 | ~90% | [3] |
Data are presented as mean ± standard deviation. Bold values indicate a statistically significant improvement compared to the control group.
Table 2: Effect of 11,12-EET on Key Biomarkers in Diabetic Wound Healing (Immunohistochemistry)
| Biomarker | Model | Time Point | Change with 11,12-EET Treatment | Reference |
| VEGF | Diabetic Mouse | Day 3 | Significantly Increased | [1][2] |
| Diabetic/Ischemic Mouse | Day 6 & 18 | Significantly Increased | [3] | |
| CD31 | Diabetic Mouse | Day 3 & 9 | Significantly Increased | [1] |
| Diabetic/Ischemic Mouse | Day 3, 6, & 18 | Significantly Increased | [3] | |
| TNF-α | Diabetic Mouse | Day 6 | Slightly Elevated (Not Significant) | [1] |
| Diabetic/Ischemic Mouse | Day 9 | Augmented | [3] | |
| Day 18 | Receded | [3] | ||
| TGF-β | Diabetic Mouse | Day 3 & 6 | Raised (Not Significant) | [2] |
| Diabetic/Ischemic Mouse | All days observed | Elevated | [3] | |
| SDF-1α | Diabetic Mouse | - | Not Influenced | [2] |
| Diabetic/Ischemic Mouse | Day 6 & 9 | Enhanced | [3] | |
| Fibroblasts | Diabetic Mouse | Day 9 | Significantly Increased | [2] |
| Ki-67 | Diabetic Mouse | Day 9 | Significantly Less | [2] |
| Diabetic/Ischemic Mouse | - | Not Altered | [3] |
Changes are reported as observed in the 11,12-EET treated group compared to the diabetic or diabetic/ischemic control group.
Signaling Pathways of 11,12-EET in Wound Healing
11,12-EET exerts its pro-healing effects through the activation and inhibition of several key signaling pathways.
The pro-angiogenic effects of 11,12-EET are mediated through the activation of Gs-coupled receptors, leading to the stimulation of Protein Kinase A (PKA).[4][5] Additionally, 11,12-EET activates the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[1][2] The activation of Akt also leads to the phosphorylation of endothelial nitric oxide synthase (eNOS).[1] The anti-inflammatory actions of 11,12-EET involve the inhibition of the NF-κB pathway.[6] By preventing the degradation of IκBα, 11,12-EET inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[6]
Experimental Protocols
In Vivo Diabetic Wound Healing Model
This protocol describes the induction of diabetes and creation of wounds in mice to study the effects of 11,12-EET.
1. Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 65 mg/kg, freshly dissolved in 0.1 M sodium citrate (B86180) buffer (pH 4.5).[7]
-
Two weeks post-injection, measure fasting blood glucose levels. Animals with a blood glucose level above 200 mg/dL are considered diabetic.[1]
2. Ischemia Model (Optional, for combined studies):
-
Three days prior to wounding, induce ischemia in the mouse ear by cauterizing two of the three supplying blood vessels.[4][3]
3. Wound Creation:
-
Anesthetize the diabetic mice.
-
Create a full-thickness wound on the dorsal side of the ear using a 2 mm dermal punch biopsy tool.[1][2]
4. Application of 11,12-EET:
-
Prepare a solution of 11,12-EET in a suitable solvent (e.g., ethanol (B145695) or DMSO, further diluted in a carrier).
-
Apply the 11,12-EET solution topically to the wound bed every second day. The control group should receive the solvent alone.[1][2]
5. Wound Healing Assessment:
-
Monitor wound closure daily or every second day by capturing digital images.
-
Calculate the percentage of wound closure using planimetry software.
-
The day of complete wound closure is recorded when the wound bed is fully re-epithelialized.[1][2]
6. Tissue Collection and Analysis:
-
At predetermined time points (e.g., days 3, 6, 9, and 16), euthanize a subset of animals.[2]
-
Harvest the wound tissue and surrounding skin.
-
Process the tissue for immunohistochemical analysis of key biomarkers such as VEGF, CD31, TNF-α, TGF-β, and others.[2]
In Vitro Angiogenesis Assay (Tube Formation)
This protocol outlines an in vitro method to assess the pro-angiogenic potential of 11,12-EET on endothelial cells.
1. Plate Preparation:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
2. Cell Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium.
-
Seed the cells onto the Matrigel-coated wells.
3. Treatment:
-
Add 11,12-EET at various concentrations to the wells. Include a vehicle control.
4. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
5. Visualization and Quantification:
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software.
Conclusion
11,12-EET demonstrates significant potential for the treatment of diabetic wounds by accelerating wound closure through enhanced angiogenesis and modulation of the inflammatory response. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of 11,12-EET in the context of diabetic wound healing. Future studies should continue to elucidate the intricate molecular mechanisms and optimize delivery strategies for clinical translation.
References
- 1. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 11,12-EET in Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[1] Transforming growth factor-beta 1 (TGF-β1) is a key cytokine that drives the fibrotic process.[2] Recent research has identified 11,12-epoxyeicosatrienoic acid (11,12-EET), a metabolite of arachidonic acid, as a potential therapeutic agent in combating pulmonary fibrosis.[3][4] This document provides detailed application notes and experimental protocols for studying the effects of 11,12-EET in pulmonary fibrosis research.
Epoxyeicosatrienoic acids (EETs) are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are metabolized into less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[5][6] Studies have shown that the levels of EETs, including 11,12-EET, are significantly lower in the lung tissues of patients with IPF compared to healthy controls.[3][4] This observation suggests that dysregulation of EET metabolism may play a role in the pathogenesis of IPF.
11,12-EET has demonstrated anti-fibrotic effects by inhibiting key signaling pathways involved in fibrosis.[3][5] Specifically, 11,12-EET has been shown to attenuate TGF-β1-induced fibroblast activation and epithelial-mesenchymal transition (EMT), critical events in the development of pulmonary fibrosis.[5][7]
Mechanism of Action of 11,12-EET in Pulmonary Fibrosis
11,12-EET exerts its anti-fibrotic effects primarily by modulating the TGF-β1 signaling cascade. TGF-β1 promotes fibrosis by binding to its receptor and activating downstream signaling molecules, including Smad2/3 and extracellular signal-regulated kinase (ERK).[5] Activated Smad2/3 translocates to the nucleus and induces the expression of pro-fibrotic genes, leading to the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and excessive collagen production.[8]
11,12-EET has been shown to interfere with this pathway by:
-
Downregulating TGF-β1-induced phosphorylation of Smad2/3 and ERK: By inhibiting the activation of these key signaling molecules, 11,12-EET effectively blunts the pro-fibrotic effects of TGF-β1.[3][4]
-
Decreasing the expression of α-SMA and Collagen Type-I: 11,12-EET treatment reduces the expression of these hallmark proteins of activated myofibroblasts, thereby inhibiting the fibrotic process.[3][4]
-
Attenuating Epithelial-Mesenchymal Transition (EMT): 11,12-EET has been found to suppress TGF-β1-induced EMT in lung epithelial cells, a process that contributes to the fibroblast population in fibrotic lungs.[5][9]
The anti-fibrotic effects of 11,12-EET can also be achieved by inhibiting the sEH enzyme, which increases the endogenous levels of EETs.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the effects of 11,12-EET on pulmonary fibrosis.
Table 1: In Vitro Effects of 11,12-EET on Fibroblast Activation
| Cell Line/Primary Cells | Treatment | Concentration of 11,12-EET | Key Findings | Reference |
| MRC-5 (human lung fibroblasts) | TGF-β1 | 1 μM | Significantly decreased TGF-β1-induced expression of α-SMA and collagen type-I. | [3][4] |
| Primary fibroblasts from IPF patients | TGF-β1 | 1 μM | Significantly decreased TGF-β1-induced expression of α-SMA and collagen type-I. | [3][4] |
| Primary fibroblasts from IPF patients | TGF-β1 | 1 μM | Decreased TGF-β1-induced phosphorylation of Smad2/3 and ERK. | [4][5] |
| Beas-2B (human bronchial epithelial cells) | TGF-β1 (5 ng/mL) | 1 μM | Reduced expression of fibronectin. | [3] |
Table 2: In Vivo Effects of sEH Inhibitor (TPPU) in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Animal Model | Treatment | Dosage of TPPU | Key Findings | Reference |
| Bleomycin-induced mice | TPPU (sEH inhibitor) | Not specified in abstract | Decreased levels of hydroxyproline (B1673980) in the lungs. | [3][4] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the application of 11,12-EET in pulmonary fibrosis research.
Protocol 1: In Vitro Induction of Fibroblast Activation and Treatment with 11,12-EET
Objective: To investigate the effect of 11,12-EET on TGF-β1-induced activation of human lung fibroblasts.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5) or primary human lung fibroblasts from IPF patients.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Recombinant human TGF-β1.
-
11,12-EET.
-
Reagents for Western blotting (primary antibodies against α-SMA, collagen type-I, p-Smad2/3, p-ERK, total Smad2/3, total ERK, and β-actin; HRP-conjugated secondary antibodies).
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for α-SMA, collagen type-I, and a housekeeping gene).
Procedure:
-
Cell Culture: Culture human lung fibroblasts in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the fibroblasts in 6-well plates at a suitable density and allow them to adhere overnight.
-
Starvation: Once the cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.
-
Treatment:
-
Pre-treat the cells with 1 μM 11,12-EET for 1 hour.
-
Subsequently, stimulate the cells with TGF-β1 (a typical concentration is 5 ng/mL, but this should be optimized for the specific cell type) for 24-48 hours.
-
Include appropriate controls: untreated cells, cells treated with 11,12-EET alone, and cells treated with TGF-β1 alone.
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression levels of α-SMA, collagen type-I, p-Smad2/3, and p-ERK. Use total Smad2/3, total ERK, and β-actin as loading controls.
-
RT-qPCR: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform RT-qPCR to analyze the mRNA expression levels of α-SMA and collagen type-I.
-
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To evaluate the therapeutic efficacy of 11,12-EET or an sEH inhibitor in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin (B88199) sulfate.
-
11,12-EET or a soluble epoxide hydrolase inhibitor (e.g., TPPU).
-
Saline solution.
-
Anesthesia (e.g., isoflurane).
-
Reagents for hydroxyproline assay and histological analysis (e.g., Masson's trichrome stain).
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg body weight) dissolved in saline. Control mice should receive an equal volume of saline.
-
-
Treatment:
-
Treatment with 11,12-EET or an sEH inhibitor can be administered prophylactically (starting before or at the time of bleomycin instillation) or therapeutically (starting after the onset of fibrosis, typically 7-14 days post-bleomycin).
-
The route of administration (e.g., intraperitoneal injection, oral gavage) and the dosage of the compound need to be optimized.
-
-
Monitoring: Monitor the mice for changes in body weight and signs of distress.
-
Endpoint Analysis (typically at day 14 or 21 post-bleomycin):
-
Euthanize the mice and harvest the lungs.
-
Histological Analysis: Fix one lung lobe in 4% paraformaldehyde, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the hydroxyproline content, which is a quantitative measure of collagen deposition.
-
Biochemical Analysis: The remaining lung tissue can be used for Western blotting or RT-qPCR to analyze the expression of fibrotic markers.
-
Visualizations
Caption: Signaling pathway of 11,12-EET in pulmonary fibrosis.
Caption: Experimental workflow for studying 11,12-EET.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Fibrosis: Recent Insights for the Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of epithelial-mesenchymal transition in pulmonary fibrosis: lessons from idiopathic pulmonary fibrosis and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial⁻Mesenchymal Transition in the Pathogenesis of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 11,12-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] It acts as a signaling molecule in various physiological and pathological processes, including regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1][2][3] These application notes provide a comprehensive overview of the cellular effects of 11,12-EET, its signaling pathways, and detailed protocols for conducting cell culture experiments to investigate its biological functions.
Cellular Effects of 11,12-EET
11,12-EET exerts pleiotropic effects on various cell types, most notably on endothelial cells and cancer cells. Its actions are often mediated through specific signaling cascades that influence cell behavior.
Angiogenesis and Endothelial Cell Function
11,12-EET is a potent pro-angiogenic factor. In endothelial cells, it stimulates proliferation, migration, and the formation of capillary-like structures, key processes in the formation of new blood vessels.[2][4] Specifically, the 11(R),12(S)-EET enantiomer is the biologically active form that promotes these effects.[2][5] The pro-angiogenic actions of 11,12-EET are comparable to those of vascular endothelial growth factor (VEGF).[2][4]
Cancer Cell Proliferation and Migration
In the context of cancer, 11,12-EET has been shown to promote the proliferation and migration of various cancer cell lines.[6][7] It can activate signaling pathways that are crucial for tumor growth and metastasis.[7] The expression of CYP epoxygenases, the enzymes responsible for EET synthesis, is often upregulated in tumor tissues, suggesting a role for the EET signaling pathway in cancer progression.[7]
Anti-inflammatory Effects
11,12-EET exhibits significant anti-inflammatory properties. It can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α).[2][8] This inhibition of adhesion molecule expression can reduce the recruitment of leukocytes to the endothelium, a critical step in the inflammatory response.[9]
Signaling Pathways of 11,12-EET
The diverse cellular effects of 11,12-EET are mediated by the activation of several distinct signaling pathways.
Gs-Protein Coupled Receptor and PKA Pathway in Endothelial Cells
In endothelial cells, 11,12-EET is proposed to act through a Gs-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] This activates Protein Kinase A (PKA), which in turn mediates downstream effects such as the translocation of TRPC6 channels and the promotion of angiogenesis.[2][5]
PI3K/Akt/eNOS Pathway
In human endothelial progenitor cells (hEPCs), 11,12-EET has been shown to induce neovasculogenesis by activating the phosphoinositide 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[6][10] This leads to increased cell migration, proliferation, and the expression of vascular markers.[6]
EGFR/PI3K/Akt Pathway in Cancer Cells
In prostate carcinoma cells, 11,12-EET induces cell motility through a pathway involving the transactivation of the epidermal growth factor receptor (EGFR), followed by the activation of the PI3K/Akt signaling cascade.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of 11,12-EET in various cell culture experiments.
Table 1: Angiogenesis and Endothelial Cell Function
| Parameter | Cell Type | 11,12-EET Concentration | Effect | Reference |
| Neovascularization | hEPCs | 3 nM | ~1.36-fold increase | [4] |
| 30 nM | ~1.5-fold increase | [4] | ||
| 50 nM | ~1.61-fold increase | [4] | ||
| Cell Migration | Primary human endothelial cells | 5 µM | Significant increase | [2] |
| Tube Formation | Primary human endothelial cells | 5 µM | Significant increase | [2] |
Table 2: Anti-inflammatory Effects
| Parameter | Cell Type | 11,12-EET Concentration | Effect | Reference |
| VCAM-1 Expression Inhibition | Human aortic endothelial cells | 20 nM (IC50) | 72% inhibition of TNF-α induced expression | [8] |
| Human aortic endothelial cells | 0.1 nM (with sEH inhibitor) | Significant reduction | [11] |
Table 3: Cancer Cell Effects
| Parameter | Cell Type | 11,12-EET Concentration | Effect | Reference |
| Cell Proliferation | Tca-8113, A549, Ncl-H446, HepG2 | Dose-dependent (specific concentrations not detailed) | Increased proliferation | [6] |
| Cell Motility | Prostate carcinoma cells (PC-3) | Concentration-dependent (specific concentrations not detailed) | Increased motility | [7] |
| p-Akt (Ser473) | PC-3 cells | Not specified | Maximal activation at 30-60 min | [3] |
Table 4: Other Cellular Effects
| Parameter | Cell Type | 11,12-EET Concentration | Effect | Reference |
| Tyrosine Kinase Activity | Porcine aortic endothelial cells | 11.7 nM (EC50) | Concentration-dependent increase | [12] |
| MMP-2 & MMP-9 Activity | hEPCs | 3, 30, 50 nM | Augmented enzymatic activities | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of 11,12-EET are provided below.
General Cell Culture and 11,12-EET Treatment
-
Cell Culture : Culture cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
11,12-EET Stock Solution : Prepare a stock solution of 11,12-EET in a suitable solvent such as ethanol (B145695) or DMSO. Store the stock solution at -80°C.
-
Treatment : When cells reach the desired confluency, replace the growth medium with serum-free or low-serum medium for a period of synchronization (e.g., 12-24 hours). Then, treat the cells with the desired concentrations of 11,12-EET by diluting the stock solution in the appropriate medium. A vehicle control (medium with the solvent at the same final concentration) should always be included.
Scratch-Wound Healing Assay for Cell Migration
This assay is used to assess the effect of 11,12-EET on cell migration.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of 11,12-EET or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.
-
Measure the width of the scratch at different points for each time point and condition. The rate of migration can be calculated as the distance migrated over time.
Matrigel Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures in response to 11,12-EET.
Protocol:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in basal medium containing the desired concentration of 11,12-EET or vehicle control.
-
Seed the cells onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the expression and phosphorylation of key signaling proteins in response to 11,12-EET.
Protocol:
-
Cell Lysis : After treatment with 11,12-EET for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt, p-ERK, VCAM-1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This assay is used to detect the enzymatic activity of matrix metalloproteinases (MMPs) in conditioned media from cells treated with 11,12-EET.
Protocol:
-
Sample Preparation : Collect the conditioned medium from cells treated with 11,12-EET and concentrate it if necessary.
-
Non-reducing SDS-PAGE : Mix the samples with non-reducing sample buffer and run them on an SDS-polyacrylamide gel containing gelatin.
-
Renaturation : After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 in Tris buffer) to remove SDS and allow the MMPs to renature.
-
Incubation : Incubate the gel in a developing buffer containing CaCl2 at 37°C for 12-24 hours to allow the MMPs to digest the gelatin.
-
Staining and Destaining : Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis : Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Conclusion
11,12-EET is a multifaceted signaling molecule with significant effects on cell proliferation, migration, angiogenesis, and inflammation. The protocols and data presented in these application notes provide a framework for researchers to investigate the cellular mechanisms of 11,12-EET and to explore its potential as a therapeutic target in various diseases. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible results in the study of this important bioactive lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 11. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound stimulates tyrosine kinase activity in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of eicosanoids from various biological matrices. The methodologies outlined are essential for the accurate quantification of these potent lipid mediators in research and drug development settings.
Eicosanoids, a family of signaling molecules derived from polyunsaturated fatty acids, play crucial roles in inflammation, immunity, and cardiovascular physiology. Their low endogenous concentrations and susceptibility to ex vivo generation necessitate robust and efficient extraction methods prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction is a widely adopted technique for this purpose, offering high selectivity, good recovery, and cleaner extracts compared to traditional liquid-liquid extraction.[1][2]
Key Considerations for Eicosanoid Extraction
Successful eicosanoid analysis begins with proper sample collection and handling to prevent artefactual production. It is recommended to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to biological samples immediately after collection.[3][4][5] Samples should be kept on ice whenever possible to minimize enzymatic activity.[4][6]
The choice of SPE sorbent is critical and is determined by the physicochemical properties of the target eicosanoids.[7] Reversed-phase (RP) sorbents, particularly C18 (octadecylsilyl), are the most commonly used for eicosanoid extraction due to their hydrophobicity.[1][3]
Experimental Protocols
Two common protocols using C18 reversed-phase SPE cartridges are detailed below. These protocols are applicable to a range of biological samples, including plasma, serum, urine, and tissue homogenates.
Protocol 1: General Purpose Eicosanoid Extraction from Biological Fluids
This protocol is adapted from standard methods and is suitable for a broad range of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[3]
Materials:
-
C18 SPE Cartridges (e.g., Bond-Elut™, Sep-Pak™)[3]
-
Methanol (B129727) (LC-MS grade)
-
Deionized Water
-
Ethyl Acetate
-
2M Hydrochloric Acid
-
Internal Standards (deuterated eicosanoid analogs)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Pretreatment:
-
To 1 mL of plasma, serum, or urine, add an appropriate internal standard mixture.
-
For plasma or serum, add ethanol to a final concentration of 15%.[3]
-
Acidify the sample to pH 3.5 by adding approximately 50 µL of 2M HCl per mL of sample.[3]
-
Incubate at 4°C for 15 minutes, then centrifuge to remove any precipitate.[3]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pretreated sample onto the conditioned cartridge at a flow rate of approximately 0.5 mL/minute.[3]
-
-
Washing:
-
Elution:
-
Elute the eicosanoids with 10 mL of ethyl acetate.[3]
-
-
Dry-down and Reconstitution:
Protocol 2: High-Recovery Eicosanoid Extraction using Methyl Formate
This protocol is an alternative method that has demonstrated excellent performance for a broad spectrum of oxylipins, including eicosanoids.[1][6]
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Deionized Water (adjusted to pH 3.5)
-
Hexane
-
Methyl Formate
-
Internal Standards (deuterated eicosanoid analogs)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Pretreatment:
-
Add internal standards to the biological sample.
-
Precipitate proteins by adding ice-cold methanol. Keep at -20°C for 45 minutes.[6]
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with deionized water to a final methanol concentration of less than 10% and adjust the pH to 3.5.[6]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pretreated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water (pH 3.5).
-
Wash the cartridge with hexane to remove non-polar lipids.[6]
-
-
Elution:
-
Elute the eicosanoids with 5-10 mL of methyl formate.[6]
-
-
Dry-down and Reconstitution:
Quantitative Data Summary
The performance of SPE methods can be evaluated based on the recovery of analytes. The following table summarizes reported recovery rates for eicosanoids using various SPE protocols.
| SPE Sorbent | Biological Matrix | Eicosanoids | Reported Recovery (%) | Reference |
| C18 | Tissue/Biological Fluids | Deuterium-labeled Internal Standards | >85-95 | [6] |
| C18 | Plasma | 26 Deuterated Internal Standards | 70-120 | [8] |
| C18 | Urine, Plasma, Tissue Homogenate | PGE₂, PGF₂α, and metabolites | ≥90 | [9] |
| C18 | Serum | Various Eicosanoids | 57-115 | [10] |
| C18 | Bronchoalveolar Lavage Fluid (BALF) | Various Eicosanoids | 41-115 | [10] |
| C18 | Sputum | Various Eicosanoids | 34-115 | [10] |
| Anion-Exchange (BondElut) | Plasma | Oxylipins | Low | [1] |
Note: Recovery can be analyte and matrix-specific. Method validation is crucial for accurate quantification.
Visualizing the Workflow and Biological Context
Eicosanoid Biosynthesis Pathways
Eicosanoids are generated from arachidonic acid via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). Understanding these pathways provides context for the analytes being targeted for extraction.
Caption: Major enzymatic pathways of eicosanoid biosynthesis.
Generalized Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in a typical solid-phase extraction protocol for eicosanoids.
Caption: A generalized workflow for solid-phase extraction of eicosanoids.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 11,12-EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 11,12-EET has garnered significant interest due to its diverse biological activities, including vasodilation, anti-inflammatory effects, and pro-angiogenic properties.[1][2][3] These effects are primarily mediated through a putative Gs protein-coupled receptor, leading to the activation of downstream signaling cascades.[1][4] The experimental use of selective 11,12-EET antagonists is crucial for elucidating the physiological and pathological roles of this signaling axis and for the development of novel therapeutics targeting pathways involved in cardiovascular diseases, inflammation, and cancer.[5][6][7]
This document provides detailed application notes and experimental protocols for researchers utilizing 11,12-EET antagonists in their studies.
Data Presentation
The following tables summarize the available quantitative and semi-quantitative data on the effects of commonly used 11,12-EET antagonists.
| Antagonist | Target/Assay | Cell Type | 11,12-EET Concentration | Antagonist Concentration | Observed Effect | Citation |
| 14,15-EEZE | TRPC6 Channel Translocation | Human Endothelial Cells | 1 µM (±)-11,12-EET | 1 µM | Abolished translocation | [1] |
| 14,15-EEZE | Endothelial Cell Migration | Human Endothelial Cells | Not specified | 5 µM | Prevented 11,12-EET-induced migration | [1] |
| 14,15-EEZE | Endothelial Tube Formation | Human Endothelial Cells | Not specified | 5 µM | Prevented 11,12-EET-induced tube formation | [1] |
| 11,12,20-THE8ZE | Endothelial Cell Migration | Human Endothelial Cells | Not specified | 5 µM | Effectively prevented 11,12-EET-induced migration | [1] |
| 11,12,20-THE8ZE | Endothelial Tube Formation | Human Endothelial Cells | Not specified | 5 µM | Effectively prevented 11,12-EET-induced tube formation | [1] |
| 14,15-EEZE | Myocardial Infarct Size | Canine Model | 0.128 mg/kg 11,12-EET | Not specified | Completely abolished the cardioprotective effect of 11,12-EET | [8] |
| 14,15-EEZE | Carcinoma Cell Invasion/Migration | Prostate Carcinoma Cells (PC-3) | 1.0 µmol/L 11,12-EET | 5.0 µmol/L | Blocked 11,12-EET-induced invasion and migration | [2] |
| 14,15-EEZE | EGFR Phosphorylation | Prostate Carcinoma Cells (PC-3) | 1.0 µmol/L 11,12-EET | 5.0 µmol/L | Decreased p-EGFR and blocked activation by 11,12-EET | [2] |
| 14,15-EEZE | Akt Phosphorylation | Prostate Carcinoma Cells (PC-3) | 1.0 µmol/L 11,12-EET | Not specified | Inhibited 11,12-EET-induced Akt phosphorylation | [5] |
Note: IC50 and Ki values for direct antagonism of 11,12-EET are not widely reported in the literature. The data presented reflects the concentrations at which significant inhibition of 11,12-EET-induced effects was observed.
Signaling Pathways
11,12-EET primarily signals through a putative Gs protein-coupled receptor on the cell surface. Antagonists competitively block this receptor, inhibiting downstream signaling.
Caption: 11,12-EET Gs-coupled receptor signaling pathway and antagonist inhibition.
In some cell types, particularly cancer cells, 11,12-EET can also activate the EGFR/PI3K/Akt pathway, promoting cell motility. Antagonists can block these effects.
Caption: 11,12-EET-mediated EGFR/PI3K/Akt signaling and antagonist action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of 11,12-EET antagonists.
In Vitro Angiogenesis Assays
1. Endothelial Cell Migration (Scratch Assay)
This assay assesses the effect of 11,12-EET antagonists on the migration of endothelial cells, a key process in angiogenesis.
Caption: Experimental workflow for the endothelial cell scratch assay.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of:
-
Vehicle control (e.g., DMSO or ethanol)
-
11,12-EET (e.g., 100 nM)
-
11,12-EET antagonist (e.g., 1-10 µM 14,15-EEZE)
-
A combination of 11,12-EET and the antagonist.
-
-
Imaging: Immediately after adding the treatments, capture images of the scratches (T=0) using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or until significant cell migration is observed in the control group.
-
Final Imaging: Capture images of the same scratch areas at the end of the incubation period.
-
Analysis: Quantify the wound closure by measuring the change in the scratch area over time using image analysis software (e.g., ImageJ).
2. Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a hallmark of angiogenesis.
Caption: Experimental workflow for the Matrigel tube formation assay.
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium. Seed 1-2 x 10^4 cells per well onto the surface of the polymerized Matrigel.
-
Treatment: Add the appropriate treatments (vehicle, 11,12-EET, antagonist, and combination) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor for the formation of tube-like structures.
-
Imaging: Capture images of the tube networks using a phase-contrast microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using specialized software.
In Vivo Angiogenesis Assay
Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Protocol:
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with heparin (to prevent coagulation) and the desired treatments:
-
Vehicle control
-
Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control
-
11,12-EET
-
11,12-EET antagonist
-
A combination of 11,12-EET and the antagonist.
-
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of anesthetized mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Western Blot Analysis of Signaling Proteins
This protocol is for determining the effect of 11,12-EET antagonists on the phosphorylation of key signaling proteins like EGFR and Akt.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., prostate cancer cells for EGFR/Akt pathway) to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal phosphorylation.
-
Pre-treatment: Pre-treat the cells with the 11,12-EET antagonist for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add 11,12-EET to the appropriate wells and incubate for the optimal time to induce phosphorylation (e.g., 5-60 minutes, to be determined empirically).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-p-EGFR, anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-EGFR, anti-Akt) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
The experimental protocols and data presented in these application notes provide a framework for investigating the roles of 11,12-EET and the effects of its antagonists in various biological systems. Careful experimental design, including appropriate controls and concentration-response studies, is essential for obtaining robust and reproducible results. The use of selective antagonists, such as 14,15-EEZE and 11,12,20-THE8ZE, will continue to be invaluable in dissecting the complex signaling pathways regulated by 11,12-EET and in validating this pathway as a potential therapeutic target.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of 11,12-Epoxyeicosatrienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It functions as a critical signaling molecule in various physiological and pathophysiological processes. As an endogenous mediator, 11,12-EET exhibits potent anti-inflammatory, pro-angiogenic, and vasodilatory effects, making it a promising therapeutic agent for a range of conditions including cardiovascular diseases, diabetes, and tissue injury. These application notes provide a comprehensive overview of the in vivo administration of 11,12-EET, including detailed experimental protocols, a summary of its quantitative effects, and a description of its key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of in vivo 11,12-EET administration across various preclinical models.
Table 1: Effect of 11,12-EET on Wound Healing in Diabetic Mice
| Parameter | Control Group | 11,12-EET Treated Group | Percentage Improvement | Reference |
| Wound Closure Time (days) | 13.0 ± 2.2 | 8.4 ± 1.4 | 35.4% | [1] |
| Wound Closure Time in Ischemic Diabetic Model (days) | 14.4 ± 0.4 | 9.8 ± 0.6 | 31.9% | [2][3] |
Table 2: Vasodilatory and Blood Pressure Lowering Effects of 11,12-EET and its Analogs
| Animal Model | Treatment | Effect | Magnitude of Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 11,12-EET analog (EET-A) | Reduction in Mean Arterial Pressure | 30–50 mmHg decrease | [4] |
| Spontaneously Hypertensive Rats (SHR) | 11,12-EET analog (EET-X) | Reduction in Mean Arterial Pressure | 15–20 mmHg decrease | [4] |
| Angiotensin II-Hypertensive Rats | 11,12-EET analog (EET-A) | Reduction in Mean Arterial Pressure | 30–50 mmHg decrease | [4] |
| Rat Preconstricted Arcuate Arteries | 11,12-EET (cis- and trans-isomers) | Vasodilation | Equipotent dilation | [5] |
Table 3: Anti-inflammatory Effects of 11,12-EET
| Cell/Animal Model | Inflammatory Stimulus | Effect of 11,12-EET | Key Findings | Reference |
| Murine Macrophages | Lipopolysaccharide (LPS) | Inhibition of NLRP3 inflammasome | Depressed NLRP3 protein expression, reduced pro-IL-1β | [6] |
| THP-1 cells (human monocytic) | Basal | Inhibition of TNF-α secretion | ~40% reduction | [7] |
| Rats | TNF-α | Systemic overexpression of CYP2J2 (produces EETs) | Reduced plasma levels of adhesion molecules and inflammatory cytokines | [7] |
Experimental Protocols
Detailed methodologies for the in vivo administration of 11,12-EET are provided below.
Protocol 1: Topical Administration for Wound Healing Studies
This protocol is adapted from studies investigating the effect of 11,12-EET on dermal wound healing in diabetic mice.[1][2][3]
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Vehicle: Ethanol or a suitable solvent
-
Diabetic mouse model (e.g., streptozotocin-induced)
-
Wounding biopsy punch
-
Calipers
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of 11,12-EET Solution: Dissolve 11,12-EET in the chosen vehicle to the desired concentration (e.g., 10 µM). Prepare a vehicle-only control solution.
-
Animal Model and Wounding: Induce diabetes in mice (e.g., via intraperitoneal injection of streptozotocin). After confirmation of hyperglycemia, anesthetize the mice. Create a full-thickness wound on a suitable location (e.g., the dorsal side of the ear) using a biopsy punch.
-
Topical Application: Immediately after wounding, and every second day thereafter, apply a small volume (e.g., 10 µL) of the 11,12-EET solution or vehicle control directly onto the wound bed.
-
Monitoring and Analysis: Measure the wound area every other day using calipers until complete closure. At selected time points, tissue samples can be harvested for histological or molecular analysis (e.g., immunohistochemistry for markers of angiogenesis and inflammation).
Protocol 2: Intraperitoneal (IP) Injection
This protocol is suitable for systemic administration of 11,12-EET to investigate its effects on various internal organs and systems.[8][9]
Materials:
-
This compound
-
Vehicle: 5 mM HEPES buffer containing 50 mg/mL fatty acid-free BSA.
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., rat or mouse)
-
Animal scale
Procedure:
-
Preparation of 11,12-EET Solution: Prepare a stock solution of 11,12-EET (e.g., 0.2 mg/mL in the vehicle).
-
Dosage Calculation: Determine the required injection volume based on the animal's weight to achieve the target dose (e.g., 0.4 mg/kg).
-
Injection Procedure:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming correct placement.
-
Inject the calculated volume of the 11,12-EET solution or vehicle control.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 3: Continuous Delivery via Osmotic Pump
This method allows for sustained, long-term systemic administration of 11,12-EET at a constant rate, which is ideal for studying chronic conditions.[10][11][12][13][14]
Materials:
-
This compound
-
Vehicle compatible with osmotic pumps (e.g., sterile saline, polyethylene (B3416737) glycol)
-
Alzet® osmotic pump (e.g., Model 1004 for mice, with a flow rate of 0.11 µl/hr for 4 weeks)
-
Surgical instruments for implantation
-
Anesthetic and analgesic agents
-
Animal model
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pump with the prepared 11,12-EET solution of the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose.
-
Surgical Implantation:
-
Anesthetize the animal and prepare the surgical site (e.g., mid-scapular region for subcutaneous implantation or the abdominal area for intraperitoneal implantation).
-
Make a small incision and create a subcutaneous pocket or open the peritoneal cavity.
-
Insert the filled osmotic pump.
-
Suture the incision.
-
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of complications.
-
Study Duration: The pump will deliver the agent continuously for its specified duration. At the end of the study, the pump can be explanted.
Signaling Pathways and Experimental Workflows
The biological effects of 11,12-EET are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion
The in vivo administration of 11,12-EET has demonstrated significant therapeutic potential in a variety of preclinical models. Its ability to promote angiogenesis, reduce inflammation, and lower blood pressure underscores its importance as a research tool and a potential therapeutic agent. The protocols and data presented herein provide a foundation for researchers to design and execute their own in vivo studies with 11,12-EET. Further investigation into the nuanced roles of 11,12-EET in different disease contexts will continue to expand its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Various effects of 11,12 EET rescue wound healing in a combined model of diabetes and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Braintree Scientific Alzet Osmotic Pump 10/pk, 100 ul vol. .11 ul/hr - | Fisher Scientific [fishersci.com]
- 11. alzet.com [alzet.com]
- 12. criver.com [criver.com]
- 13. scandidact.dk [scandidact.dk]
- 14. alzet.com [alzet.com]
Assessing the Influence of 11,12-EET on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET), a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases, plays a crucial role in various physiological and pathophysiological processes.[1][2] It functions as a signaling molecule in the regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1][3] Understanding the molecular mechanisms underlying these effects is paramount for developing novel therapeutic strategies. A key aspect of 11,12-EET's function lies in its ability to modulate gene expression, thereby orchestrating complex cellular responses.
These application notes provide a comprehensive overview of the effects of 11,12-EET on gene expression, detailing the signaling pathways involved and providing standardized protocols for researchers to investigate these effects in their own experimental systems.
Data Presentation: Summary of 11,12-EET Effects on Gene and Protein Expression
The following table summarizes the observed effects of 11,12-EET on the expression of various target genes and proteins as reported in the literature. This data provides a valuable reference for researchers initiating studies on 11,12-EET.
| Target Gene/Protein | Cell/Tissue Type | Effect of 11,12-EET | Observed Effect | Reference |
| Cyclin D1 | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| Cyclin-Dependent Kinase 4 (CDK4) | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| Nuclear Factor Kappa B (NF-κB) | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4] |
| VE-cadherin | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| CD31 | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| Matrix Metalloproteinase-2 (MMP-2) | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| Matrix Metalloproteinase-9 (MMP-9) | Human Endothelial Progenitor Cells (hEPCs) | Upregulation | Increased protein expression | [4][5] |
| Vascular Endothelial Growth Factor (VEGF) | Diabetic Mouse Wounds | Upregulation | Enhanced expression on day 3 | [6] |
| CD31 | Diabetic Mouse Wounds | Upregulation | Enhanced expression on day 3 | [6] |
| Tumor Necrosis Factor-α (TNF-α) | Diabetic Mouse Wounds | Upregulation (not significant) | Raised levels on all investigated days | [6] |
| Transforming Growth Factor-β (TGF-β) | Diabetic Mouse Wounds | Upregulation (not significant) | Elevated levels on days 3 and 6 | [6] |
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Macrophages | Downregulation | Prevents TGF-β-induced increase in protein levels | [7] |
| Inducible Nitric Oxide Synthase (iNOS) | - | Downregulation | Mediated by NF-κB inhibition | [8] |
| Cyclooxygenase-2 (COX-2) | - | Downregulation | Mediated by NF-κB inhibition | [8] |
Signaling Pathways Modulated by 11,12-EET
11,12-EET exerts its effects on gene expression by activating several key intracellular signaling pathways. The following diagrams illustrate the major pathways implicated in 11,12-EET-mediated cellular responses.
References
- 1. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 6. mdpi.com [mdpi.com]
- 7. 11,12-EET Regulates PPAR-γ Expression to Modulate TGF-β-Mediated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for 11,12-EET Signaling Targets
Introduction
11,12-epoxyeicosatrienoic acid (11,12-EET) is a biologically active lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1][2] It functions as a critical signaling molecule in various physiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and fibrosis.[3][4][5][6] 11,12-EET exerts its effects by modulating the activity of several downstream targets, including ion channels, G-protein coupled receptors, and transcription factors. The biological activity of 11,12-EET is terminated by its conversion to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the soluble epoxide hydrolase (sEH).[4][7]
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the subcellular localization and expression levels of specific proteins within cells and tissues. For researchers and drug development professionals, IF is an invaluable tool for elucidating the mechanisms of 11,12-EET signaling, identifying the cellular and subcellular distribution of its targets, and assessing the impact of therapeutic interventions, such as sEH inhibitors, on these pathways.[8]
These application notes provide a comprehensive overview of key 11,12-EET signaling targets and detailed protocols for their immunofluorescent detection.
Section 1: The 11,12-EET Signaling Pathway and Key Targets
11,12-EET is produced from arachidonic acid by CYP epoxygenases (primarily CYP2C and CYP2J families) in endothelial cells and other tissues.[1][6] It can then act in an autocrine or paracrine manner. The signaling is complex, involving multiple targets that can vary by cell type. A key regulatory point is the sEH enzyme, which hydrolyzes 11,12-EET, thus diminishing its signaling capacity.[9] Inhibition of sEH is a major therapeutic strategy to enhance the beneficial effects of endogenous EETs.[4][10]
Table 1: Key Targets for Immunofluorescence Studies of 11,12-EET Signaling
| Target Protein | Function in Pathway | Typical Subcellular Localization |
| sEH (EPHX2) | Metabolizes 11,12-EET to inactive 11,12-DHET.[9] | Cytosol, Peroxisomes.[5] |
| TRPV4 | Transient receptor potential channel involved in vasodilation.[1][11] | Plasma membrane, Cytosol. |
| KCa Channels (BKCa) | Large-conductance calcium-activated potassium channels causing hyperpolarization.[6][12] | Plasma membrane. |
| PPAR-γ | Transcription factor with anti-inflammatory effects.[5][13] | Nucleus, Cytosol. |
| p65 (NF-κB) | Transcription factor subunit; nuclear translocation indicates inflammatory activation.[14] | Cytosol (inactive), Nucleus (active). |
| p-Smad2/3 | Phosphorylated transcription factors in the pro-fibrotic TGF-β pathway.[4] | Cytosol, Nucleus (upon activation). |
| CD31 (PECAM-1) | Endothelial cell marker used to assess angiogenesis.[15] | Plasma membrane (cell junctions). |
| VEGF | Vascular Endothelial Growth Factor, a key promoter of angiogenesis.[15] | Secreted, Cytosol. |
Section 2: Summary of 11,12-EET Effects on Target Expression and Localization
The following table summarizes findings on how 11,12-EET or modulation of its pathway affects its targets. These endpoints are ideal for investigation using immunofluorescence.
Table 2: Observed Effects of 11,12-EET on Signaling Targets
| Target | Experimental System | Observed Effect with 11,12-EET or sEH Inhibition | Citation |
| PPAR-γ | Murine Macrophages | 11,12-EET prevented the TGF-β-induced increase in PPAR-γ protein levels.[13] | [13] |
| p-Smad2/3 & p-ERK | Primary Fibroblasts (IPF) | 11,12-EET suppressed TGF-β1-induced phosphorylation of Smad2/3 and ERK.[4] | [4] |
| α-SMA & Collagen I | Human Lung Fibroblasts | 11,12-EET significantly reduced TGF-β1-induced expression of these fibrotic markers.[16] | [16] |
| VCAM-1 | Human Endothelial Cells | 11,12-EET inhibited TNF-α-induced VCAM-1 expression by 72%.[6] | [6] |
| VEGF & CD31 | Diabetic Mouse Wounds | Local 11,12-EET application enhanced VEGF and CD31 expression.[15] | [15] |
| GIRK Channel | Mouse Hippocampal Neurons | 11,12-EET induced the opening of a GIRK potassium channel, reducing excitability.[17][18] | [17][18] |
| sEH | Primary Mouse Astrocytes | A fluorescent sEH inhibitor co-localized with sEH detected by immunofluorescence.[8] | [8] |
Section 3: Detailed Protocols for Immunofluorescence Staining
Successful immunofluorescence requires careful optimization at each step, from sample preparation to imaging. Below is a general workflow followed by a detailed protocol that can be adapted for specific targets.
Protocol: Immunofluorescence Staining of Adherent Cells or Cryosections
This protocol provides a general framework. Optimization of fixation, antibody concentrations, and incubation times is crucial for achieving high-quality staining.[19][20]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat/Donkey Serum in PBS
-
Primary Antibodies (see Table 3)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation:
-
Adherent Cells: Culture cells on sterile glass coverslips or in chamber slides until they reach 50-80% confluency. Wash cells twice with PBS to remove culture medium.
-
Tissue Cryosections: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount on charged slides.[21] Allow slides to air dry before fixation.
-
-
Fixation:
-
PFA Fixation (for membrane and cytosolic proteins): Incubate samples in 4% PFA for 15-20 minutes at room temperature.[22]
-
Methanol Fixation (can be better for some nuclear epitopes): Incubate samples in ice-cold methanol for 5-10 minutes at -20°C.[20]
-
After fixation, wash the samples 3 times with PBS for 5 minutes each.
-
-
Permeabilization (Required for intracellular targets):
-
If using PFA fixation, incubate samples in Permeabilization Buffer for 10-15 minutes at room temperature.[19] (Note: Methanol fixation also permeabilizes the cells).
-
Wash samples 3 times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer (or a buffer with lower BSA, e.g., 1%).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C for best results.[20]
-
-
Washing:
-
Wash the samples 3 times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody) in the same buffer used for the primary antibody.
-
Incubate for 1 hour at room temperature, protected from light.[19]
-
-
Final Washes and Counterstaining:
-
Wash the samples 3 times with PBS for 5 minutes each, protected from light.
-
During the second wash, you can add a nuclear counterstain like DAPI (e.g., at 1 µg/mL) for 5-10 minutes.
-
-
Mounting:
-
Carefully remove the coverslip from the well (if applicable) and mount it cell-side down onto a glass slide using a drop of antifade mounting medium.[22]
-
Seal the edges of the coverslip with nail polish to prevent drying. Allow it to cure overnight in the dark.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Target-Specific Considerations and Antibody Selection
The choice of a validated primary antibody is the most critical factor for successful immunofluorescence.
Table 3: Recommended Antibody Targets for 11,12-EET Pathway Analysis
| Target | Recommended Application | Example Antibody (Vendor, Cat#) | Notes |
| sEH (EPHX2) | Cytosolic localization | Rabbit pAb (Abcam, ab155006) | Staining intensity can be used to assess sEH expression levels. |
| TRPV4 | Membrane/cytosolic staining | Rat pAb (BiCell, 11034h)[23] | Permeabilization is crucial. Staining may show translocation upon stimulation. |
| BKCa (KCNMA1) | Membrane localization | Rabbit pAb (Alomone, APC-151) | Use mild fixation (e.g., lower PFA concentration) to preserve membrane epitopes. |
| PPAR-γ | Nuclear translocation | Mouse mAb (Santa Cruz, sc-7273) | Quantify nuclear vs. cytosolic signal to measure activation.[13] |
| p65 (NF-κB) | Nuclear translocation | Rabbit mAb (Cell Signaling, #8242) | Compare treated vs. untreated cells for nuclear signal intensity. |
Disclaimer: The listed antibodies are examples. Researchers must validate antibody performance in their specific experimental system.
Section 4: Visualizing a Therapeutic Strategy
For drug development professionals, a key goal is to enhance the beneficial effects of 11,12-EET. The primary strategy is to inhibit the sEH enzyme, thereby increasing the half-life and bioavailability of endogenous EETs. Immunofluorescence can be used to screen for sEH inhibitors by observing downstream effects, such as the suppression of inflammatory markers (e.g., reduced nuclear p65) or the protection against fibrotic markers (e.g., reduced α-SMA).
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11,12-EET Regulates PPAR-γ Expression to Modulate TGF-β-Mediated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes [mdpi.com]
- 16. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptglab.com [ptglab.com]
- 20. biotium.com [biotium.com]
- 21. scbt.com [scbt.com]
- 22. arigobio.com [arigobio.com]
- 23. bicellscientific.com [bicellscientific.com]
Developing Stable Analogs of 11,12-EET: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 11,12-EET has garnered significant interest for its potent biological effects, including vasodilation, anti-inflammatory properties, and promotion of angiogenesis, making it a promising therapeutic target for cardiovascular diseases.[1][2] However, the therapeutic potential of native 11,12-EET is limited by its chemical and metabolic instability. It is readily hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1] This rapid inactivation necessitates the development of stable analogs of 11,12-EET with improved pharmacokinetic profiles to fully explore and exploit its therapeutic benefits.
These application notes provide a comprehensive overview of the development of stable 11,12-EET analogs, including their design, synthesis, and biological evaluation. Detailed protocols for key in vitro assays are provided to guide researchers in the screening and characterization of novel analogs.
Rationale for Developing Stable 11,12-EET Analogs
The primary motivation for designing and synthesizing 11,12-EET analogs is to overcome the inherent instability of the parent molecule. The key objectives are:
-
Resistance to sEH Metabolism: To prevent hydrolysis to the less active DHET, the epoxide moiety is often replaced with more stable isosteres such as ethers or sulfonamides.
-
Improved Chemical Stability: Analogs are designed to be less prone to auto-oxidation.
-
Enhanced Solubility: Modifications are made to improve the solubility of these lipid molecules in aqueous solutions for better handling and bioavailability.
-
Favorable Pharmacokinetics: The ultimate goal is to develop analogs with improved in vivo stability and efficacy, allowing for oral administration and sustained therapeutic effects.[3]
Key Stable Analogs of 11,12-EET
Several stable analogs of 11,12-EET have been synthesized and characterized. These analogs typically feature modifications to the epoxide and/or the carboxylic acid group. Some notable examples include:
-
11,12-epoxyeicosatrienoic acid sulfonamide (11,12-EET-SI): An analog where the carboxylic acid is replaced with a sulfonimide group, conferring resistance to metabolism.[1][4]
-
11-nonyloxy-undec-8(Z)-enoic acid (11,12-ether-EET-8-ZE): This analog replaces the epoxide with a more stable ether linkage.[1][4]
-
(S)-2-(11-(nonyloxy)undec-8(Z)-enamido)succinic acid (NUDSA): An ether-based analog with the carboxylic acid group amidated with aspartic acid, which has shown in vivo efficacy in lowering blood pressure.[1][3]
Data Presentation: Comparative Biological Activity of 11,12-EET and its Analogs
The following table summarizes the vasodilatory properties of 11,12-EET and some of its stable analogs on isolated arteries. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.
| Compound | Vessel Type | Agonist/Pre-constrictor | EC50 (log[M]) | Maximum Relaxation (%) | Reference |
| 11,12-EET | Canine Coronary Arterioles | Endothelin | -10.1 | ~90% | [2][5] |
| 11,12-DHET | Canine Coronary Arterioles | Endothelin | -13.1 | ~90% | [2][5] |
| 11,12-EET-SI | Rat Afferent Arterioles | Norepinephrine | Not Reported | Concentration-dependent | [6] |
| 11,12-ether-EET-8-ZE | Rat Afferent Arterioles | Norepinephrine | Not Reported | Concentration-dependent | [6] |
| EET-A (Aspartic acid amide analog) | Bovine Coronary Artery | U46619 | 1.6 µM | 91-119% | [7] |
| EET-X (Heterocyclic surrogate) | Bovine Coronary Artery | U46619 | 0.18-1.6 µM | 91-119% | [7] |
Note: EC50 values and maximal relaxation can vary depending on the specific experimental conditions, including the vascular bed, species, and pre-constricting agent used.
Experimental Protocols
Protocol 1: Isolated Artery Vasodilation Assay
This protocol details the methodology for assessing the vasodilatory effects of 11,12-EET analogs on isolated arteries using a wire myograph.
Workflow for Isolated Artery Vasodilation Assay
Caption: Workflow for assessing vasodilation of 11,12-EET analogs.
Materials:
-
Isolated Arteries: e.g., rat mesenteric resistance arteries, bovine coronary arteries.
-
Physiological Salt Solution (PSS): (in mmol/L) NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1.
-
Pre-constricting Agent: e.g., Norepinephrine, U46619 (a thromboxane (B8750289) A2 mimetic), Endothelin-1.
-
11,12-EET Analogs: Stock solutions prepared in a suitable solvent (e.g., ethanol, DMSO).
-
Wire Myograph System: Equipped with a force transducer and data acquisition software.
Procedure:
-
Vessel Preparation:
-
Isolate the desired artery and place it in cold PSS.
-
Carefully dissect away surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into 2 mm rings.
-
Mount the arterial rings on the wires of the myograph jaws in the organ bath chambers filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the vessels to equilibrate for at least 60 minutes under a resting tension.
-
Perform a wake-up procedure by stimulating the vessels with a high potassium solution (e.g., 60 mM KCl in PSS).
-
Wash the vessels with PSS and allow them to return to baseline tension.
-
Check for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with norepinephrine.
-
-
Vasodilation Assay:
-
Pre-constrict the arterial rings to approximately 50-80% of their maximal response with a suitable agonist (e.g., norepinephrine).
-
Once a stable contraction is achieved, add the 11,12-EET analog in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the tension to stabilize at each concentration before adding the next.
-
Record the changes in tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration of the analog as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the log concentration of the analog to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the analog that produces 50% of the maximal relaxation) from the dose-response curve using a non-linear regression analysis.
-
Protocol 2: Endothelial Cell Migration (Scratch) Assay
This protocol describes a method to evaluate the effect of 11,12-EET analogs on endothelial cell migration, a key process in angiogenesis.
Workflow for Endothelial Cell Migration (Scratch) Assay
Caption: Workflow for assessing endothelial cell migration with 11,12-EET analogs.
Materials:
-
Endothelial Cells: e.g., Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture Medium: Appropriate for the endothelial cell line, supplemented with growth factors and serum.
-
Multi-well Plates: 24- or 48-well plates.
-
Pipette Tips: 200 µL or 1000 µL sterile tips for creating the scratch.
-
Microscope: Inverted microscope with a camera for image acquisition.
-
Image Analysis Software: e.g., ImageJ.
-
11,12-EET Analogs: Stock solutions prepared in a suitable solvent.
Procedure:
-
Cell Seeding:
-
Seed endothelial cells into the wells of a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, gently create a linear scratch in the center of the monolayer using a sterile pipette tip.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh cell culture medium containing the desired concentration of the 11,12-EET analog.
-
Include a vehicle control (medium with the same concentration of the solvent used for the analog).
-
A positive control, such as Vascular Endothelial Growth Factor (VEGF), can also be included.[8]
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 (immediately after adding the treatment).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Acquire images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the width of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Width - Width at Time X) / Initial Width] x 100
-
Compare the rate of wound closure between the control and analog-treated groups.
-
Signaling Pathways of 11,12-EET and its Analogs
11,12-EET and its stable analogs elicit their biological effects through complex signaling pathways, primarily in vascular smooth muscle and endothelial cells. The vasodilatory effect is largely attributed to the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.
Signaling Pathway for 11,12-EET Analog-Induced Vasodilation
Caption: Proposed signaling pathway for 11,12-EET analog-induced vasodilation.
The binding of 11,12-EET or its stable analogs to a putative Gs-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells is thought to initiate the signaling cascade.[7][9] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] The rise in cAMP activates both Protein Kinase A (PKA) and Protein Phosphatase 2A (PP2A).[4][6][10] Both PKA and PP2A can then phosphorylate and dephosphorylate, respectively, the BKCa channel, leading to its opening. The efflux of potassium ions through the activated BKCa channels results in hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately leads to smooth muscle relaxation and vasodilation.[4]
In endothelial cells, 11,12-EET has been shown to promote cell migration and angiogenesis through a Gs-protein and PKA-dependent mechanism.[8][9]
Synthesis of Stable 11,12-EET Analogs
The synthesis of stable 11,12-EET analogs is a multi-step process that often involves the creation of a key intermediate, such as 11-(nonyloxy)undec-8(Z)-enoic acid for ether analogs. The detailed synthetic procedures are often complex and can be found in specialized medicinal chemistry literature. For instance, the synthesis of NUDSA involves the amidation of 11-(nonyloxy)undec-8(Z)-enoic acid with aspartic acid. Researchers interested in the specific synthetic routes should refer to the primary literature cited for each analog.
Conclusion
The development of stable analogs of 11,12-EET represents a promising therapeutic strategy for cardiovascular diseases. The protocols and information provided in these application notes are intended to facilitate the research and development of novel, potent, and stable 11,12-EET analogs. By providing standardized methods for their biological evaluation, we aim to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11- and 15-Hydroxy 8,9-EETs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for 11,12-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[1] As a potent signaling molecule, 11,12-EET is implicated in a variety of physiological and pathological processes, including regulation of vascular tone, inflammation, angiogenesis, and cardioprotection.[1][2] Its rapid metabolism by soluble epoxide hydrolase (sEH) to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) makes the quantification of both analytes crucial for understanding its biological roles.[1][3] These application notes provide detailed information on analytical standards, experimental protocols for quantification, and insights into the signaling pathways of 11,12-EET.
Analytical Standards
Commercially available analytical standards for 11,12-EET and its metabolites are essential for accurate quantification. Deuterated internal standards are highly recommended for mass spectrometry-based methods to correct for matrix effects and variations in sample preparation.
Table 1: Commercially Available Analytical Standards
| Compound | CAS Number | Purity | Storage Conditions | Supplier (Example) |
| (±)11(12)-EET | 87173-81-7 | ≥98% | -80°C | Cayman Chemical[4] |
| 11(R),12(S)-EET | --- | ≥98% | -80°C | Cayman Chemical[5] |
| 11(S),12(R)-EET | --- | ≥98% | -80°C | Cayman Chemical[5] |
| 11,12-DHET | --- | ≥98% | -80°C | Cayman Chemical[5] |
| d11-11(12)-EET | --- | ≥98% | -80°C | Cayman Chemical[6] |
| 11,12-EET-d8 | --- | ≥98% | -80°C | --- |
| 14,15-DHET-d11 | --- | ≥98% | -80°C | Cayman Chemical[6] |
Quantitative Data Summary
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of 11,12-EET and its metabolites in various biological matrices.[7] The following table summarizes key quantitative parameters from published LC-MS/MS methods.
Table 2: Performance of LC-MS/MS Methods for 11,12-EET Quantification
| Parameter | Value | Biological Matrix | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Human Plasma | [8] |
| Linearity Range | 5-2000 nmol/L | --- | [9] |
| Intra-assay Precision (%CV) | 1.6 - 13.2% | Human Plasma | [8] |
| Inter-assay Precision (%CV) | <16.7% at 50 nmol/L | --- | [9] |
| Recovery | 95.2 - 118% | --- | [9] |
| Concentration in Human Plasma | 8.8 ng/mL | Pooled Human Plasma | [10] |
Signaling Pathway of 11,12-EET
11,12-EET is produced from arachidonic acid by CYP epoxygenases.[1] It exerts its biological effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades.[5][11] A key pathway involves the Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][11] This pathway is involved in processes such as vasodilation and angiogenesis. The biological activity of 11,12-EET is terminated by its conversion to 11,12-DHET by the enzyme soluble epoxide hydrolase (sEH).[1]
Caption: Signaling pathway of this compound (11,12-EET).
Experimental Protocols
Protocol 1: Quantification of 11,12-EET and 11,12-DHET in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of 11,12-EET and its diol metabolite in human plasma. Optimization may be required based on the specific instrumentation and reagents used.
1. Materials and Reagents:
-
11,12-EET and 11,12-DHET analytical standards
-
Deuterated internal standards (e.g., 11,12-EET-d8, 14,15-DHET-d11)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (collected with EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard mix (containing deuterated 11,12-EET and a deuterated DHET).
-
Precipitate proteins by adding 300 µL of ice-cold methanol. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol or an appropriate organic solvent.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for EETs and DHETs.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Table 3: Example MRM Transitions (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11,12-EET | 319.2 | Varies by instrument/method |
| 11,12-DHET | 337.2 | Varies by instrument/method |
| 11,12-EET-d8 | 327.2 | Varies by instrument/method |
| 14,15-DHET-d11 | 348.2 | Varies by instrument/method |
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Quantify the concentration of 11,12-EET and 11,12-DHET in the plasma samples using the calibration curve.
Caption: Experimental workflow for the quantification of 11,12-EET.
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdc-berlin.de [mdc-berlin.de]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 11,12-EET in Solution
For researchers, scientists, and drug development professionals utilizing 11,12-epoxyeicosatrienoic acid (11,12-EET), maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of 11,12-EET.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with 11,12-EET.
Problem 1: Inconsistent or lower-than-expected biological activity of 11,12-EET.
-
Possible Cause: Degradation of 11,12-EET in your experimental solution. The primary route of degradation is the hydrolysis of the epoxide group to form the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This can be catalyzed by acidic conditions or enzymatic activity.
-
Troubleshooting Steps:
-
pH Verification: Ensure the pH of your buffer or cell culture medium is within the optimal range (typically neutral to slightly basic, pH 7.2-7.6). Acidic conditions can accelerate the hydrolysis of the epoxide ring.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Water content can contribute to hydrolysis.
-
Storage of Stock Solutions: Prepare single-use aliquots of your 11,12-EET stock solution in an appropriate solvent (e.g., ethanol (B145695), DMSO, or DMF) and store them at -80°C under an inert gas like argon or nitrogen.[1] Avoid repeated freeze-thaw cycles.
-
Freshly Prepared Working Solutions: Prepare working solutions of 11,12-EET immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
-
Use of sEH Inhibitors: In cellular experiments, co-incubation with a soluble epoxide hydrolase (sEH) inhibitor can prevent enzymatic degradation of 11,12-EET to 11,12-DHET, thereby increasing its effective concentration and duration of action.[2]
-
Quantitative Analysis: If the problem persists, quantify the concentration of 11,12-EET and its metabolite 11,12-DHET in your experimental samples over time using LC-MS/MS to assess the rate of degradation.
-
Problem 2: Precipitation of 11,12-EET in aqueous solutions.
-
Possible Cause: 11,12-EET has limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Solvent Selection: 11,12-EET is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[1] It is sparingly soluble in aqueous buffers, with a solubility of about 1 mg/mL in PBS (pH 7.2).[1]
-
Stock Solution Concentration: Prepare a concentrated stock solution in an organic solvent.
-
Dilution Method: When preparing your final working solution, add the 11,12-EET stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and minimize precipitation.
-
Use of a Carrier Protein: For in vivo or cell culture experiments, consider pre-complexing 11,12-EET with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 11,12-EET and is it biologically active?
A1: The primary degradation product of 11,12-EET is 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), formed by the hydrolysis of the epoxide moiety. While 11,12-DHET is generally considered less active than 11,12-EET, some studies suggest it may retain some biological activity, though often with reduced potency.[2][3][4]
Q2: What are the recommended storage conditions for 11,12-EET?
A2: For long-term stability, 11,12-EET should be stored as a solid or in an organic solvent at -20°C or -80°C. It is stable for at least two years under these conditions.[1]
Q3: How does pH affect the stability of 11,12-EET?
A3: Epoxides are susceptible to acid-catalyzed hydrolysis. Therefore, the stability of 11,12-EET decreases in acidic conditions (pH < 7).[5] For optimal stability in aqueous solutions, it is recommended to maintain a neutral to slightly alkaline pH (7.2-7.6).
Q4: How can I monitor the stability of 11,12-EET in my experiments?
A4: The most reliable method to monitor the stability of 11,12-EET is to quantify its concentration and the appearance of its degradation product, 11,12-DHET, over time. This can be achieved using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q5: Should I be concerned about the stability of 11,12-EET in cell culture media?
A5: Yes, the stability of 11,12-EET in cell culture media can be a concern due to both potential pH shifts and enzymatic degradation by soluble epoxide hydrolases (sEH) that may be present in serum or secreted by cells.[3][4] It is advisable to use freshly prepared media for experiments and consider the use of an sEH inhibitor to prevent enzymatic degradation.
Data Presentation
Table 1: Solubility of 11,12-EET in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of 11,12-EET Stock Solution
-
Materials:
-
11,12-EET (solid)
-
Anhydrous ethanol (or DMSO/DMF)
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of solid 11,12-EET to equilibrate to room temperature before opening.
-
Under a stream of inert gas, weigh the desired amount of 11,12-EET.
-
Add the appropriate volume of anhydrous ethanol (or DMSO/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before re-capping.
-
Aliquot the stock solution into single-use amber vials to minimize exposure to air and light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of 11,12-EET and 11,12-DHET by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation (Solid Phase Extraction):
-
Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add an internal standard (e.g., deuterated 11,12-EET-d8 and 11,12-DHET-d8).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove salts and polar impurities.
-
Elute the analytes with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent and product ions for 11,12-EET, 11,12-DHET, and their respective internal standards using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 11,12-EET and 11,12-DHET standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Factors influencing the stability of 11,12-EET and strategies for its preservation.
Caption: A typical experimental workflow for assessing the stability of 11,12-EET.
Caption: Simplified signaling pathway of 11,12-EET.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing 11,12-EET Degradation by Soluble Epoxide Hydrolase
This technical support center is designed for researchers, scientists, and drug development professionals working with 11,12-Epoxyeicosatrienoic acid (11,12-EET) and soluble epoxide hydrolase (sEH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at preventing the degradation of 11,12-EET by sEH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which soluble epoxide hydrolase (sEH) degrades 11,12-EET?
A1: Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that metabolizes 11,12-EET through hydrolysis.[1][2] The C-terminal hydrolase domain of sEH catalyzes the addition of a water molecule to the epoxide group of 11,12-EET.[3] This reaction converts the biologically active 11,12-EET into its corresponding, and generally less active, diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][4][5][6] This conversion attenuates the signaling effects of 11,12-EET.[5]
Q2: How do sEH inhibitors prevent the degradation of 11,12-EET?
A2: sEH inhibitors are compounds designed to block the enzymatic activity of sEH.[1] They typically work by binding to the active site of the sEH enzyme, often through non-covalent interactions like hydrogen bonding and hydrophobic forces.[1] This binding prevents 11,12-EET from accessing the active site, thereby halting its conversion to 11,12-DHET.[1] By inhibiting sEH activity, these compounds increase the endogenous levels and prolong the biological effects of 11,12-EET.[1][7] Many potent sEH inhibitors are urea-based derivatives, where the urea (B33335) moiety interacts strongly with key amino acid residues (Tyr381 and Tyr465) in the catalytic pocket of sEH.[3]
Q3: What are the downstream consequences of inhibiting sEH and stabilizing 11,12-EET levels?
A3: Stabilizing 11,12-EET levels by inhibiting sEH enhances its various beneficial biological effects. 11,12-EET is known to have anti-inflammatory, vasodilatory, analgesic, and cardioprotective properties.[1][4][5] For instance, 11,12-EET can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the degradation of IκB.[3][5] It can also activate G-protein coupled receptors (GPCRs), specifically Gαs, leading to the activation of protein kinase A (PKA) and subsequent vasodilation through the opening of potassium channels.[4][8]
Troubleshooting Guide
Issue 1: Low or variable bioavailability of sEH inhibitor in in vivo experiments.
-
Question: My sEH inhibitor is showing low or inconsistent effects in my animal model after oral administration. What could be the cause and how can I address it?
-
Answer: Low oral bioavailability is a common issue for some sEH inhibitors, particularly those with high hydrophobicity.[9] The variability can stem from poor solubility and formulation issues.
-
Troubleshooting Steps:
-
Verify Solubility: Experimentally determine the solubility of your inhibitor in various preclinical vehicles.[10] Many potent sEH inhibitors, especially urea-based compounds, have low aqueous solubility.[9]
-
Optimize Formulation: For oral dosing, consider creating a suspension. A common method involves triturating the inhibitor with a small amount of a vehicle like methylcellulose (B11928114) to form a paste before gradual dilution.[10] For intravenous administration, complete solubilization is crucial to prevent embolism.[10] Co-solvents such as PEG400 can be used to dissolve the inhibitor before dilution with saline.[10]
-
Consider Alternative Routes of Administration: If oral bioavailability remains an issue, consider intraperitoneal (i.p.) injection, which can sometimes provide more consistent plasma concentrations.[7]
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine key parameters like half-life (T1/2) and maximum plasma concentration (Cmax) to optimize dosing schedules.[7]
-
-
Issue 2: sEH inhibitor precipitates out of solution during in vitro assays.
-
Question: My sEH inhibitor is precipitating in my aqueous assay buffer. How can I prevent this?
-
Answer: Precipitation occurs when the inhibitor's concentration exceeds its solubility limit in the buffer, a common problem for hydrophobic sEH inhibitors.[9]
-
Troubleshooting Steps:
-
Use Co-solvents: Add a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to your final assay solution. It is critical to include appropriate vehicle controls to account for any effects of the co-solvent on enzyme activity or cell viability.[9]
-
pH Adjustment: For inhibitors with ionizable groups, adjusting the pH of the buffer can increase solubility. Lowering the pH may help for basic compounds, while increasing it can aid acidic compounds. Ensure the final pH is compatible with your experimental system.[9]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help maintain the solubility of hydrophobic compounds by forming micelles.[9]
-
-
Issue 3: High variability or unexpected results in sEH activity assays.
-
Question: I am observing inconsistent results in my sEH activity assays. What are the potential sources of error?
-
Answer: Variability can arise from multiple factors related to the assay setup, reagents, and data analysis.
-
Troubleshooting Steps:
-
Substrate Stability and Solubility: Some fluorescent substrates used in high-throughput screening can have limited solubility and stability.[11] Ensure the substrate is fully dissolved and used within its stability window.
-
Enzyme Concentration and Linearity: Optimize the enzyme and substrate concentrations to ensure the reaction proceeds linearly over the measurement period.[11]
-
Control for Off-Target Effects: Be aware that some sEH inhibitors may have off-target effects, for example, on certain kinases, although this is structure-dependent.[7]
-
Consider Enantiomer Specificity: 11,12-EET has two enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET, which can have different biological activities.[8] The lack of an effect of one enantiomer might be due to its lower activity or rapid metabolism.[8] Consider using a specific enantiomer or repeating experiments in the presence of an sEH inhibitor to clarify results.[8]
-
Validate with EET/DHET Ratio: The most direct way to confirm sEH inhibition in a biological system is to measure the ratio of the substrate (EETs) to the product (DHETs) using methods like LC-MS/MS. A significant increase in the EET/DHET ratio indicates effective target engagement.[7][12]
-
-
Quantitative Data
Table 1: Potency of Selected Soluble Epoxide Hydrolase Inhibitors
| Inhibitor | Abbreviation | Target Species | IC50 (nM) | Reference(s) |
| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | AR9281 / APAU | Human | - | [3][13] |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | t-AUCB | Human | 1.3 | [3] |
| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | c-AUCB | Human | 0.89 | [3] |
| 1-Trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl)urea | TPPU | Human | 3.7 | [14] |
| AS-2586114 | - | Human | 0.4 | [14] |
| UB-EV-52 | - | Human | 9 | [14] |
| sEH inhibitor-16 | - | - | 2 | [7] |
| AK-968-41927527 | - | Human | 0.4 | [15] |
| Z339843288 | - | Human | ~1.26 | [16] |
| Z3339670416 | - | Human | ~100 | [16] |
Note: IC50 values can vary between different laboratories and assay conditions.
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay using a Fluorescent Substrate
This protocol is based on the use of a fluorogenic substrate that produces a fluorescent product upon hydrolysis by sEH.
-
Principle: A non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is hydrolyzed by sEH to release a fluorescent product, 6-methoxynaphthaldehyde. The increase in fluorescence is proportional to sEH activity.[16][17]
-
Materials:
-
Purified recombinant human, mouse, or rat sEH.
-
sEH inhibitor stock solution (in DMSO).
-
Assay buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Fluorescent substrate (e.g., CMNPC) stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader (λex = 330 nm, λem = 465 nm).
-
-
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 100 µL of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add 50 µL of the sEH enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate solution (pre-diluted in assay buffer to the desired final concentration, e.g., 5 µM CMNPC).
-
Immediately measure the fluorescence intensity kinetically at 30°C for 10-20 minutes, with readings every 30 seconds.
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Analysis of EET/DHET Ratio by LC-MS/MS
This protocol provides a general workflow for assessing sEH inhibitor efficacy in biological samples (e.g., plasma, tissue homogenates).
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the levels of EETs and their corresponding DHETs. An increased ratio of EET to DHET indicates inhibition of sEH activity.[7][12]
-
Materials:
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate).
-
Internal standards (deuterated EETs and DHETs).
-
Organic solvents for extraction (e.g., ethyl acetate, hexane).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Collection and Storage: Collect samples and immediately store them at -80°C to prevent lipid degradation.
-
Internal Standard Spiking: Thaw the samples on ice and spike with a known amount of the internal standard mixture.
-
Lipid Extraction:
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the organic layer containing the lipids.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples. Condition the SPE cartridge, load the sample, wash away impurities, and elute the lipids with an appropriate solvent.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different EET and DHET regioisomers using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each EET, DHET, and internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of each EET and DHET in the samples based on the peak area ratios relative to the internal standards.
-
Calculate the EET/DHET ratio for each regioisomer (e.g., 11,12-EET / 11,12-DHET).
-
Compare the ratios between control and inhibitor-treated groups to determine the extent of sEH inhibition.
-
-
Visualizations
References
- 1. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. benchchem.com [benchchem.com]
challenges in measuring low 11,12-EET concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of low concentrations of 11,12-Epoxyeicosatrienoic Acid (11,12-EET).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring low concentrations of 11,12-EET?
A1: Measuring low concentrations of 11,12-EET presents several analytical challenges:
-
Low Endogenous Levels: 11,12-EET is a lipid mediator present at very low physiological concentrations (pg to ng/mL range) in biological samples, requiring highly sensitive analytical methods.[1][2]
-
Chemical Instability: The epoxide functional group in 11,12-EET is susceptible to hydrolysis to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), particularly under acidic conditions. Special care must be taken during sample collection, storage, and extraction to minimize degradation.
-
Structural Isomers: 11,12-EET is one of four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) with identical mass. Chromatographic separation is essential to distinguish between these isomers.[3]
-
Matrix Effects: Biological matrices such as plasma and tissue homogenates contain numerous endogenous substances that can interfere with the ionization of 11,12-EET in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1]
-
Rapid Metabolism: In vivo, 11,12-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to 11,12-DHET.[4][5] This necessitates immediate processing or the use of sEH inhibitors during sample collection to obtain an accurate measurement of in vivo levels.
Q2: What is the most common analytical method for quantifying 11,12-EET?
A2: The most widely accepted and robust method for the quantification of 11,12-EET is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of 11,12-EET and its separation from other interfering substances and structural isomers.[3]
Q3: Why is sample preparation so critical for accurate 11,12-EET measurement?
A3: Rigorous sample preparation is crucial for several reasons:
-
Removal of Interferences: It eliminates proteins, phospholipids, and other matrix components that can cause ion suppression or enhancement in the mass spectrometer.[1]
-
Concentration of the Analyte: It allows for the concentration of 11,12-EET from a larger sample volume, which is often necessary to reach the detection limits of the instrument.
-
Improved Column Longevity: A clean sample extract extends the life of the analytical column by preventing clogging and contamination.
Solid-Phase Extraction (SPE) is a commonly used and effective technique for the cleanup and concentration of 11,12-EET from biological samples.[1][2]
Q4: Should I use an internal standard for 11,12-EET quantification?
A4: Yes, the use of a stable isotope-labeled internal standard (e.g., 11,12-EET-d8 or ¹³C-11,12-EET) is highly recommended for accurate quantification. An internal standard is added to the sample at the beginning of the extraction process and helps to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.
Troubleshooting Guides
LC-MS/MS Analysis
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal/Peak Intensity | 1. Instrument Sensitivity: The mass spectrometer may not be sensitive enough or requires tuning. 2. Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated over time. 3. Incorrect MS/MS Transition: The precursor and product ion masses for 11,12-EET may be incorrect. 4. Sample Degradation: 11,12-EET may have degraded during storage or sample preparation. 5. Poor Extraction Recovery: Inefficient extraction results in low analyte concentration. | 1. Perform an instrument calibration and tune the mass spectrometer according to the manufacturer's recommendations. 2. Clean the ESI source, including the capillary and skimmer. 3. Verify the m/z values for the precursor and product ions of 11,12-EET (e.g., for [M-H]⁻, the transition is typically m/z 319 -> specific fragment). 4. Prepare fresh samples and standards. Ensure proper storage conditions (-80°C) and minimize freeze-thaw cycles. 5. Optimize the SPE protocol. Check the recovery rate using a spiked sample. |
| Peak Splitting or Tailing | 1. Column Overload: Injecting too much sample or a sample that is too concentrated. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. 4. Column Void or Degradation: The column may be damaged or has reached the end of its lifespan. | 1. Dilute the sample or reduce the injection volume. 2. Flush the column with a strong solvent series (e.g., water, methanol (B129727), isopropanol, hexane, then re-equilibrate). If the problem persists, replace the guard column or the analytical column.[8] 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 4. Replace the analytical column.[8] |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise. 2. Contaminated LC System: Tubing, fittings, or the autosampler may be contaminated. 3. Matrix Effects: Co-eluting matrix components can increase background noise. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[9] 2. Flush the entire LC system with a series of strong solvents. 3. Improve the sample cleanup procedure to remove more interfering substances. |
| Retention Time Shift | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile component. 2. Column Temperature Fluctuation: Inconsistent column oven temperature. 3. Column Degradation: The stationary phase of the column is degrading over time. 4. Air Bubbles in the Pump: Air bubbles can cause inconsistent flow rates. | 1. Prepare fresh mobile phase and ensure the solvent bottles are properly sealed. 2. Check the column oven temperature setting and ensure it is stable. 3. Replace the analytical column. 4. Degas the mobile phases and prime the pumps. |
Sample Preparation (Solid-Phase Extraction - SPE)
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of 11,12-EET | 1. Incomplete Analyte Retention: The analyte did not bind effectively to the SPE sorbent. 2. Analyte Eluted During Washing: The wash solvent was too strong and eluted the 11,12-EET along with the interferences. 3. Incomplete Elution: The elution solvent was too weak to desorb the 11,12-EET from the sorbent. 4. SPE Cartridge Drying Out: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning can lead to poor recovery. | 1. Ensure the sample is properly acidified (e.g., to pH 3-4) before loading onto a reversed-phase SPE cartridge. 2. Use a weaker wash solvent (e.g., a lower percentage of organic solvent). 3. Use a stronger elution solvent (e.g., a higher percentage of organic solvent or a different solvent like ethyl acetate (B1210297) or methanol). Ensure a sufficient volume of elution solvent is used.[10] 4. Do not allow the sorbent to go dry after the conditioning and equilibration steps. |
| Poor Sample Clean-up (High Matrix Effects) | 1. Inappropriate Wash Step: The wash solvent was not strong enough to remove interfering substances. 2. Inappropriate Sorbent: The chosen SPE sorbent is not selective enough for 11,12-EET in the given matrix. | 1. Optimize the wash step by gradually increasing the strength of the wash solvent while monitoring the recovery of 11,12-EET. 2. Consider using a different type of SPE sorbent (e.g., a mixed-mode or polymer-based sorbent). |
| Inconsistent Results | 1. Variable Sample Loading Flow Rate: Inconsistent flow rate during sample application can affect analyte retention. 2. Inconsistent Elution: Variations in the elution procedure. 3. Channeling in the SPE Cartridge: The sample or solvents are not passing through the sorbent bed evenly. | 1. Use a vacuum manifold or a positive pressure manifold to ensure a consistent and slow flow rate during sample loading. 2. Ensure the same volume and composition of elution solvent is used for all samples and that the solvent is allowed to soak the sorbent for a consistent amount of time. 3. Ensure the SPE cartridge is properly packed and that the sample is loaded onto the center of the sorbent bed. |
Quantitative Data Summary
| Parameter | Value | Method | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | LC-MS/MS | Human Plasma | [6] |
| Limit of Quantification (LOQ) | 0.048 - 0.44 ng/mL | UPLC-MS/MS | Human Serum | [1] |
| Typical Concentration in Human Plasma | 8.8 ng/mL | UPLC-MS/MS | Human Plasma | [3] |
| SPE Recovery Rate | > 90% | SPE | Plasma, Urine, Tissue Homogenate | [11] |
| SPE Recovery Rate | 70 - 120% | SPE | Human Plasma | [2] |
Experimental Protocols
Detailed Protocol: Extraction of 11,12-EET from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific applications and instrumentation.
1. Materials and Reagents:
-
Human plasma collected in EDTA-containing tubes.
-
11,12-EET standard.
-
Stable isotope-labeled internal standard (e.g., 11,12-EET-d8).
-
LC-MS grade methanol, acetonitrile, ethyl acetate, and water.
-
Formic acid.
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg).
-
Vacuum or positive pressure manifold.
-
Nitrogen evaporator.
-
Autosampler vials with inserts.
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Vortex briefly to mix.
-
Acidify the plasma sample to approximately pH 3-4 by adding 10 µL of 10% formic acid in water. Vortex to mix.
3. Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified plasma sample onto the SPE cartridge. Apply a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Then, wash with 2 mL of 10% methanol in water to remove less nonpolar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove all residual water.
-
Elution: Elute the 11,12-EET and the internal standard with 2 mL of ethyl acetate into a clean collection tube.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial with an insert for LC-MS/MS analysis.
Visualizations
Experimental Workflow for 11,12-EET Quantification
Caption: Workflow for 11,12-EET extraction and analysis.
Signaling Pathway of 11,12-EET
Caption: Key signaling pathways of 11,12-EET.
References
- 1. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 11,12-EET Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective in vivo delivery of 11,12-Epoxyeicosatrienoic Acid (11,12-EET). Addressing common challenges such as poor solubility and rapid metabolic degradation, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is 11,12-EET, and what are the primary challenges for its in vivo delivery?
A1: this compound (11,12-EET) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It possesses various physiological functions, including vasodilation, anti-inflammatory effects, and pro-angiogenic properties.[3][4] The primary challenges for its in vivo delivery are:
-
Poor Aqueous Solubility: As a lipid, 11,12-EET is poorly soluble in aqueous solutions, making it difficult to prepare stable formulations for systemic administration without a suitable vehicle.[4][5]
-
Rapid Metabolism: In vivo, 11,12-EET is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][6][7] This rapid degradation significantly reduces its bioavailability and duration of action.[7][8]
Q2: How can the solubility of 11,12-EET be improved for experimental formulations?
A2: Improving the solubility of 11,12-EET is critical for achieving effective concentrations in vivo. Several formulation strategies can be employed:
-
Co-solvents: Using water-miscible organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or polyethylene (B3416737) glycol (PEG) can help dissolve 11,12-EET before further dilution.[4][9]
-
Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the lipophilic 11,12-EET molecule, enhancing its solubility in aqueous media.[5][10]
-
Lipid-Based Formulations: Since 11,12-EET is a lipid, formulating it in lipid emulsions or self-emulsifying drug delivery systems (SEDDS) can improve its absorption and bioavailability.[11]
-
Surfactants: The use of surfactants can help to create micellar solutions that solubilize the compound.[5][11]
Q3: How can the rapid metabolic degradation of 11,12-EET be prevented or reduced in vivo?
A3: The primary strategy to prevent rapid degradation is to inhibit the sEH enzyme. This is achieved by co-administering 11,12-EET with a potent and selective sEH inhibitor (sEHI).[7][12] This approach increases the circulating levels and extends the half-life of 11,12-EET, thereby potentiating its biological effects.[3][13] Several sEHIs, such as TPPU and t-AUCB, have been used effectively in preclinical models.[12][13]
Q4: What are the common administration routes for 11,12-EET in animal studies?
A4: The choice of administration route depends on the experimental model and therapeutic goal. Common routes include:
-
Intraperitoneal (IP) Injection: This is a frequently used route for systemic delivery. Studies in rats have shown that after IP injection, 11,12-EET is rapidly incorporated into plasma and peripheral tissues like the liver and adipose tissue.[14]
-
Intravenous (IV) Infusion: For precise control over plasma concentrations, IV infusion is a suitable method, though the formulation must be carefully prepared to avoid precipitation.
-
Local Application: For studies targeting specific tissues, such as wound healing models, direct topical application can be effective.[15]
Q5: What are the key signaling pathways activated by 11,12-EET?
A5: 11,12-EET exerts its effects through multiple signaling pathways. A key mechanism involves the activation of a G-protein-coupled receptor (GPCR).[3][16] This often leads to the stimulation of the Gαs protein, activation of adenylyl cyclase, and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[12][16] In vascular smooth muscle, this pathway can lead to the opening of large-conductance Ca2+-activated potassium channels (BKCa), resulting in hyperpolarization and vasodilation.[3][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable biological effect after administration. | 1. Poor Bioavailability/Precipitation: The compound may be precipitating out of solution upon injection into the aqueous physiological environment. | Optimize Formulation: Review the solubility data and consider alternative vehicles. Test the formulation by adding it to a buffer in vitro to check for precipitation. Strategies like using cyclodextrins or lipid-based formulations can improve stability.[5][10] |
| 2. Rapid Metabolism: 11,12-EET is being rapidly degraded by sEH before it can reach its target site.[2][7] | Co-administer with an sEH inhibitor (sEHI): This is the most effective way to increase the half-life and bioavailability of 11,12-EET.[12][13] Ensure the sEHI is administered according to a validated protocol to achieve adequate inhibition of the enzyme. | |
| 3. Incorrect Dose or Enantiomer: The dose may be too low to elicit a response, or the specific enantiomer required for the effect is not sufficiently present in the racemic mixture. The 11(R),12(S)-EET enantiomer has been shown to be more potent in some endothelial cell responses.[16] | Perform Dose-Response Studies: Consult literature for effective concentrations and conduct a dose-response study.[4][17] If possible, test individual enantiomers to determine if the effect is stereospecific.[16] | |
| Vehicle control group shows unexpected biological effects. | Vehicle Toxicity or Activity: Solvents like DMSO or ethanol can have their own biological effects or cause local irritation, especially at higher concentrations. | Reduce Vehicle Concentration: Keep the concentration of organic solvents to a minimum (e.g., <1% DMSO). Use Well-Tolerated Vehicles: Consider using safer alternatives like saline with a small amount of surfactant, cyclodextrin (B1172386) solutions, or lipid emulsions.[5][9] Always run parallel vehicle-only control groups. |
| Difficulty in achieving consistent results between experiments. | Formulation Instability: 11,12-EET may be unstable in the prepared formulation, degrading over time or adsorbing to plasticware. | Prepare Formulations Fresh: Always prepare solutions immediately before use. Store stock solutions at -20°C or lower in glass vials.[4] Perform quality control checks on the formulation if possible. |
Data Presentation: Solubility and Dosing
Table 1: Solubility of (±)11(12)-EET in Various Solvents
| Solvent | Approximate Solubility |
|---|---|
| Ethanol | 50 mg/mL[4] |
| DMSO | 50 mg/mL[4] |
| DMF | 50 mg/mL[4] |
| PBS (pH 7.2) | 1 mg/mL[4] |
Data sourced from Cayman Chemical.[4] Researchers should perform their own solubility tests for their specific formulation buffers.
Table 2: Example In Vivo Dosing Regimens from Literature
| Study Type | Animal Model | Dose | Administration Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Choroidal Neovascularization | Mouse | 50 µg/kg per day | Not specified | Did not affect neovascularization size but increased leukocyte adhesion. | [4] |
| Diabetic Wound Healing | Mouse | Not specified (local application) | Topical | Accelerated wound closure significantly. | [15] |
| Metabolism & Distribution | Rat | Not specified | Intraperitoneal (IP) | Rapidly incorporated and esterified in plasma, liver, and adipose tissue. |[14] |
Experimental Protocols
Protocol 1: Preparation of an 11,12-EET Formulation using a Co-solvent
-
Objective: To prepare a stock solution of 11,12-EET for dilution into a final dosing solution.
-
Materials: (±)11,12-EET, Ethanol (anhydrous), Sterile saline (0.9% NaCl).
-
Procedure: a. Allow the vial of 11,12-EET (often supplied in an organic solvent) to equilibrate to room temperature. b. Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the required amount of 11,12-EET in anhydrous ethanol. Vortex gently to ensure it is fully dissolved. c. For the final dosing solution, calculate the required volume of the stock solution. d. Just prior to administration, dilute the stock solution into sterile saline to the final desired concentration. Ensure the final concentration of ethanol is low (e.g., <5%) to minimize vehicle effects. e. Vortex the final solution immediately before drawing it into the syringe for injection. Administer without delay to prevent potential precipitation.
Protocol 2: Co-administration with a Soluble Epoxide Hydrolase Inhibitor (sEHI)
-
Objective: To inhibit sEH activity in vivo to increase the bioavailability of administered 11,12-EET.
-
Materials: 11,12-EET formulation, sEHI (e.g., TPPU), appropriate vehicle for sEHI (e.g., PEG400 or corn oil).
-
Procedure: a. Prepare the sEHI formulation according to literature recommendations. b. Administer the sEHI to the animal subject. A common practice is to administer the sEHI 30-60 minutes prior to the 11,12-EET administration to allow for absorption and distribution of the inhibitor. c. Following the pre-treatment period, administer the 11,12-EET formulation via the desired route (e.g., IP injection as per Protocol 1). d. Include control groups receiving only the sEHI, only 11,12-EET, and vehicle(s) alone to isolate the effects of each component.
Visualizing Key Pathways and Workflows
Metabolic Pathway of 11,12-EET
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
troubleshooting inconsistent results in 11,12-EET experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11,12-Epoxyeicosatrienoic acid (11,12-EET).
Frequently Asked Questions (FAQs)
Q1: What is 11,12-EET and what is its primary biological role?
A1: this compound (11,12-EET) is a bioactive lipid mediator formed from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It acts as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[2][3] 11,12-EET functions as a local hormone (autocrine and paracrine agent) to regulate cellular functions.[1]
Q2: How is 11,12-EET metabolized and what are its main metabolites?
A2: The primary metabolic pathway for 11,12-EET involves its rapid conversion by soluble epoxide hydrolase (sEH) to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][4][5] This conversion is generally considered a deactivating step, as 11,12-DHET often exhibits reduced or altered biological activity compared to the parent EET.[1][6] However, some studies have shown that 11,12-DHET can retain significant vasoactive effects.[4][7][8]
Q3: Is there a difference in activity between the enantiomers of 11,12-EET?
A3: Yes, the biological activity of 11,12-EET can be stereospecific. For instance, in endothelial cells, the 11(R),12(S)-EET enantiomer has been shown to be more potent in stimulating angiogenesis and TRPC6 channel translocation compared to the 11(S),12(R)-EET enantiomer.[6] The rate of metabolism by sEH can also differ between enantiomers.[2][6]
Q4: How should I store and handle 11,12-EET?
A4: 11,12-EET is typically supplied in an organic solvent like ethanol (B145695) or acetonitrile. For long-term storage, it is recommended to keep it at -20°C.[9] The stability of 11,12-EET in aqueous solutions, especially at neutral or acidic pH, can be limited, so it's advisable to prepare fresh dilutions in your experimental buffer or media just before use.
Q5: What are common solvents for preparing 11,12-EET stock solutions?
A5: 11,12-EET is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][9] When preparing for cell-based assays, it is crucial to consider the final solvent concentration in the culture medium, as high concentrations can be toxic to cells. A vehicle control group should always be included in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological effects of 11,12-EET.
| Potential Cause | Troubleshooting Step |
| Degradation of 11,12-EET | Prepare fresh dilutions of 11,12-EET from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Rapid metabolism by sEH | Consider co-incubating with a soluble epoxide hydrolase inhibitor (sEHi) to increase the half-life of 11,12-EET.[10][11][12] This can help potentiate its effects. |
| Use of racemic mixture | The biological activity can be enantiomer-specific.[6] If possible, test the individual enantiomers, particularly 11(R),12(S)-EET, which is often more active. |
| Solvent effects | Ensure the final concentration of the vehicle (e.g., ethanol, DMSO) is low and consistent across all treatment groups. Always include a vehicle-only control. |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration of 11,12-EET for your specific experimental system. |
Issue 2: High background or off-target effects in my experiments.
| Potential Cause | Troubleshooting Step |
| Contaminants in 11,12-EET preparation | Ensure you are using a high-purity standard of 11,12-EET. If synthesizing in-house, verify purity by analytical methods like LC-MS. |
| Vehicle-induced effects | High concentrations of solvents like DMSO or ethanol can have biological effects. Lower the solvent concentration or switch to a more inert vehicle if possible. |
| Non-specific binding | In binding assays, include a non-specific binding control. Consider using a blocking agent if appropriate for your assay. |
| Cross-reactivity in immunoassays | If using an ELISA or other immunoassay, check the antibody's cross-reactivity with related eicosanoids.[13] |
Issue 3: Difficulty in quantifying 11,12-EET levels in biological samples.
| Potential Cause | Troubleshooting Step |
| Low abundance of 11,12-EET | 11,12-EET is often present at very low concentrations. Use a highly sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] |
| Sample degradation | Immediately process or freeze biological samples after collection to prevent enzymatic degradation of 11,12-EET. Store samples at -80°C. |
| Poor extraction efficiency | Optimize your lipid extraction protocol. A solid-phase extraction (SPE) step can help to clean up and concentrate the sample before analysis. |
| Lack of internal standard | For accurate quantification with LC-MS/MS, use a stable isotope-labeled internal standard, such as 11,12-EET-d11.[9][14] |
Experimental Protocols
General Protocol for Cell Culture Experiments with 11,12-EET
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of 11,12-EET: Prepare a stock solution of 11,12-EET in an appropriate solvent (e.g., ethanol) at a high concentration.
-
Treatment Preparation: On the day of the experiment, dilute the 11,12-EET stock solution in serum-free or low-serum medium to the final desired concentrations. Also, prepare a vehicle control with the same final solvent concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing 11,12-EET or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., Western blot, qPCR, ELISA).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 11,12-EET.
Caption: Troubleshooting logic for inconsistent 11,12-EET results.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: 11,12-Epoxyeicosatrienoic Acid (11,12-EET)
Welcome to the technical support center for 11,12-Epoxyeicosatrienoic acid (11,12-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing auto-oxidation and ensuring the stability and efficacy of 11,12-EET in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 11,12-EET and why is its stability a concern?
A1: this compound (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It acts as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1][2][3] Its stability is a critical concern because the epoxide group and double bonds in its structure are susceptible to degradation through both enzymatic hydrolysis and non-enzymatic auto-oxidation.[4][5] This degradation can lead to a loss of biological activity and the formation of confounding byproducts in your experiments.
Q2: What is the primary cause of 11,12-EET degradation?
A2: In biological systems, the primary route of degradation is enzymatic hydrolysis by soluble epoxide hydrolase (sEH), which converts 11,12-EET to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3] However, during storage, handling, and in experimental media, non-enzymatic auto-oxidation due to exposure to air, light, and elevated temperatures can also be a significant cause of degradation.[4]
Q3: How should I store my stock solution of 11,12-EET?
A3: For long-term stability, 11,12-EET should be stored as a solution in an organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at -20°C.[6] It is recommended to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen. Under these conditions, 11,12-EET is stable for at least two years.[6]
Q4: Can I store 11,12-EET in an aqueous solution?
A4: It is not recommended to store 11,12-EET in aqueous solutions for more than one day.[7] The compound is sparingly soluble in aqueous buffers, and prolonged storage in an aqueous environment can lead to hydrolysis and auto-oxidation, reducing its potency.
Q5: What are the signs of 11,12-EET degradation in my experiments?
A5: Signs of degradation can include a diminished or inconsistent biological response in your assays, the appearance of unexpected peaks in analytical chromatography (e.g., LC-MS/MS), and a shift in the physical appearance of the stock solution. If you suspect degradation, it is advisable to perform a quality control check using a fresh vial of 11,12-EET.
Troubleshooting Guides
Issue 1: Inconsistent or reduced biological activity of 11,12-EET.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Verify the age and storage conditions of your 11,12-EET stock. Ensure it has been stored at -20°C under an inert atmosphere. If in doubt, use a fresh vial. |
| Repeated freeze-thaw cycles | Aliquot your 11,12-EET stock solution into smaller, single-use volumes to avoid repeated warming and cooling, which can accelerate degradation. |
| Improper preparation of working solutions | Prepare working solutions fresh for each experiment. When diluting in aqueous buffers, do so immediately before use. Avoid vigorous vortexing which can introduce oxygen. |
| Enzymatic degradation in cell culture | If your cells express soluble epoxide hydrolase (sEH), consider co-incubating with an sEH inhibitor to prevent the metabolic conversion of 11,12-EET to 11,12-DHET. |
| Auto-oxidation during incubation | Minimize the headspace in your incubation vessels. If possible, use sealed containers or incubate under a low-oxygen atmosphere. |
Issue 2: Appearance of unknown peaks in analytical analysis (e.g., LC-MS/MS).
| Possible Cause | Troubleshooting Step |
| Auto-oxidation products | Auto-oxidation can lead to the formation of various byproducts. Compare your chromatogram to a freshly prepared standard. The presence of earlier eluting, more polar compounds may indicate oxidation. |
| Hydrolysis to 11,12-DHET | If working with biological samples or aqueous solutions, the primary degradation product is often 11,12-DHET. Use an analytical standard of 11,12-DHET to confirm its presence. |
| Solvent contaminants | Ensure the use of high-purity solvents for all dilutions and analyses. Leachates from plastic containers can also appear as unknown peaks. |
Experimental Protocols
Protocol for Preparation and Handling of 11,12-EET Stock and Working Solutions
This protocol is designed to minimize auto-oxidation during the preparation of 11,12-EET solutions for experimental use.
Materials:
-
11,12-EET (stored at -20°C)
-
High-purity organic solvent (e.g., ethanol, DMSO, DMF)
-
Inert gas (argon or nitrogen)
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
Ice bucket
Procedure:
-
Thawing: Transfer the vial of 11,12-EET from -20°C storage to an ice bucket and allow it to thaw slowly.
-
Inert Atmosphere: Once thawed, briefly flush the headspace of the vial with a gentle stream of argon or nitrogen to displace any air.
-
Aliquoting: Using a glass syringe or pipette, carefully aliquot the desired volume of the 11,12-EET stock solution into smaller, single-use glass vials.
-
Inerting Aliquots: Before sealing, flush the headspace of each new aliquot with inert gas.
-
Storage of Aliquots: Tightly cap the vials and store them at -20°C.
-
Preparation of Working Solutions:
-
For organic-based assays, dilute the stock solution to the final working concentration using the appropriate high-purity organic solvent.
-
For aqueous-based assays (e.g., cell culture), dilute the stock solution into the aqueous buffer immediately before use. To do this, add the required volume of the organic stock solution to the aqueous buffer and mix gently by inversion or slow pipetting. Do not store the aqueous working solution.
-
Protocol for Assessing the Stability of 11,12-EET
This protocol outlines a method to assess the stability of 11,12-EET under specific experimental conditions using LC-MS/MS.
Materials:
-
11,12-EET solution to be tested
-
Internal standard (e.g., 11,12-EET-d8)
-
LC-MS/MS system
-
C18 reverse-phase column
-
High-purity solvents for mobile phase (e.g., methanol, acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours) of your experiment, take an aliquot of the 11,12-EET-containing solution.
-
Spike the aliquot with a known concentration of the internal standard.
-
If necessary, perform a solid-phase extraction to purify and concentrate the sample.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient on the C18 column.
-
Monitor for the parent and daughter ions of both 11,12-EET and the internal standard, as well as potential degradation products like 11,12-DHET.
-
-
Data Analysis:
-
Calculate the peak area ratio of 11,12-EET to the internal standard at each time point.
-
Plot the percentage of remaining 11,12-EET over time to determine its stability under the tested conditions.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for 11,12-EET
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes chemical degradation and auto-oxidation. |
| Solvent | High-purity organic solvent (e.g., ethanol, DMSO, DMF) | Ensures solubility and stability. |
| Container | Glass vial with Teflon-lined cap | Prevents leaching of plasticizers and ensures a tight seal. |
| Atmosphere | Inert gas (argon or nitrogen) overlay | Displaces oxygen to prevent auto-oxidation. |
| Aqueous Solutions | Prepare fresh and use immediately (do not store) | 11,12-EET is unstable in aqueous media.[7] |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots | Repeated temperature changes can accelerate degradation. |
Table 2: Solubility of 11,12-EET
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
| Data sourced from Cayman Chemical product information.[4] |
Visualizations
Caption: Workflow for handling 11,12-EET to minimize degradation.
Caption: Key signaling events initiated by 11,12-EET.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11,12-EET Handling & Solubility
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for 11,12-Epoxyeicosatrienoic acid (11,12-EET). Find answers to frequently asked questions and detailed protocols to ensure the successful use of 11,12-EET in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a stock solution of 11,12-EET?
A1: For creating a high-concentration stock solution, organic solvents are recommended. 11,12-EET is readily soluble in ethanol (B145695), DMSO (dimethyl sulfoxide), and DMF (dimethylformamide) at concentrations up to 50 mg/mL.[1][2][3] Many commercial preparations of 11,12-EET are supplied as a solution in ethanol.[1][2][3][4] These stock solutions should be stored at -20°C for optimal stability.[1][3]
Q2: I need to use 11,12-EET in an aqueous buffer for my cell culture experiment. How should I prepare it?
A2: 11,12-EET has limited solubility in aqueous buffers. For cell-based assays, it is standard practice to first dissolve 11,12-EET in an organic solvent like DMSO or ethanol to create a concentrated stock.[1][2][5] This stock solution can then be serially diluted into your aqueous culture medium to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically ≤0.5%). For example, some studies have used a final DMSO concentration of 0.3%.[5]
Q3: What is the solubility of 11,12-EET in PBS?
A3: The solubility of 11,12-EET in phosphate-buffered saline (PBS, pH 7.2) is significantly lower than in organic solvents, reported to be between 0.5 mg/mL and 1 mg/mL.[1][2][3] To prepare a PBS-based solution, it is advisable to start with a concentrated stock in an organic solvent and then dilute it into the PBS. Vigorous mixing may be required to ensure it is fully dissolved.
Q4: How should I handle and store 11,12-EET to maintain its stability?
A4: 11,12-EET is a lipid that can be sensitive to degradation. For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[1][3] In biological systems, 11,12-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) into its less active diol form, 11,12-DHET.[5][6][7] When conducting experiments, especially in vivo or with cell lysates, be mindful of this metabolic pathway.
Q5: My 11,12-EET is not dissolving properly in my aqueous medium, what should I do?
A5: If you observe precipitation or cloudiness after diluting your organic stock into an aqueous buffer, it indicates that the solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Increase the Organic Solvent Percentage: Slightly increase the proportion of the organic solvent in your final solution, but be cautious of its potential effects on your experimental system.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) to improve the solubility and stability of 11,12-EET in aqueous solutions.
-
Lower the Final Concentration: Your target concentration may be too high for the chosen buffer system. Try working with a lower final concentration of 11,12-EET.
-
Sonication: Brief sonication of the aqueous solution after adding the 11,12-EET stock can help to disperse the lipid and aid dissolution.
-
Solubility Data
The following table summarizes the solubility of 11,12-EET in various common laboratory solvents.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1][2][3] |
| Ethanol | 50 mg/mL | [1][2][3] |
| PBS (pH 7.2) | 0.5 - 1.0 mg/mL | [1][2][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 11,12-EET, which can be further diluted for various experimental applications. The molecular weight of 11,12-EET is 320.5 g/mol .[2]
Materials:
-
11,12-EET (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated precision pipette
Methodology:
-
Equilibrate Reagents: Allow the vial of 11,12-EET and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh 11,12-EET: Accurately weigh out a precise amount of 11,12-EET (e.g., 1 mg) and place it into a sterile vial. Perform this step quickly to minimize exposure to air and light.
-
Calculate Solvent Volume: To create a 10 mM stock solution from 1 mg of 11,12-EET, use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 320.5 g/mol ) = 0.000312 L
-
Volume (µL) = 312 µL
-
-
Dissolve the Compound: Add 312 µL of anhydrous DMSO to the vial containing 1 mg of 11,12-EET.
-
Ensure Complete Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed, light-protected vials.
Visual Guides
Solvent Selection Workflow for 11,12-EET
The following diagram outlines the decision-making process for selecting the appropriate solvent system for your 11,12-EET experiment.
Caption: Workflow for selecting a suitable solvent for 11,12-EET.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11,12-Epoxyeicosatrienoic Acid (11,12-EET)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of 11,12-Epoxyeicosatrienoic acid (11,12-EET). Adherence to these protocols is critical for maintaining the stability and biological activity of this lipid mediator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of 11,12-EET?
For long-term stability, 11,12-EET should be stored at -20°C or lower.[1] Some laboratories may choose to store at -80°C, which is also acceptable and may further minimize degradation.
Q2: In what form should I store 11,12-EET?
11,12-EET, like other unsaturated lipids, is more stable when stored as a solution in a suitable organic solvent rather than as a dry powder.[2][3][4] Storing it as a powder can lead to hygroscopicity, causing the compound to absorb moisture and become gummy, which can result in hydrolysis and oxidation.[2][3]
Q3: Which solvents are recommended for storing 11,12-EET?
11,12-EET is often supplied in ethanol.[1] Other suitable organic solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] The choice of solvent may depend on the downstream application. Always use high-purity, anhydrous solvents to prevent hydrolysis.
Q4: What type of storage container should I use?
It is crucial to use glass containers with Teflon-lined caps (B75204) for storing 11,12-EET in organic solvents.[2][3][4][5] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be strictly avoided as organic solvents can leach plasticizers and other impurities, contaminating your sample.[2][3][4]
Q5: How can I minimize oxidation during storage?
To minimize oxidation, it is best practice to overlay the organic solution with an inert gas, such as argon or nitrogen, before sealing the container.[2][3] This displaces oxygen, which can react with the double bonds in the fatty acid chain. Additionally, storing the compound in an area free of light is recommended.[1]
Q6: Is it necessary to aliquot my 11,12-EET stock solution?
Yes, it is highly recommended to prepare single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.[6] It also reduces the risk of contamination and solvent evaporation from the main stock.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no biological activity in my experiment. | Degradation of 11,12-EET due to improper storage (e.g., wrong temperature, exposure to air/light, repeated freeze-thaw cycles). | - Confirm storage conditions against the recommended protocol. - Use a fresh, unopened aliquot for your next experiment. - If the problem persists, consider purchasing a new batch of 11,12-EET. |
| I see a precipitate in my stock solution after thawing. | The compound may have come out of solution at low temperatures. | - Gently warm the vial to room temperature. - Briefly sonicate or vortex the solution to redissolve the compound completely before use. - Ensure the solvent is appropriate and of high purity. |
| My stock solution has changed color. | This could be a sign of oxidation or contamination. | - Discard the stock solution. - Prepare a fresh stock from a new, unopened vial of 11,12-EET. - Review your handling and storage procedures to prevent future occurrences. |
| Inconsistent results between experiments. | - Inconsistent concentration of 11,12-EET due to solvent evaporation. - Degradation of the stock solution over time. - Contamination of the stock solution. | - Always ensure the vial is tightly sealed. - Use freshly prepared dilutions for each experiment. - Prepare new aliquots from the main stock if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Preparation of 11,12-EET Aliquots for Long-Term Storage
Materials:
-
11,12-EET (as purchased, likely in ethanol)
-
High-purity, anhydrous organic solvent (e.g., ethanol)
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen) with a delivery system
-
Pipettes with glass or stainless steel tips
Procedure:
-
Allow the vial of 11,12-EET to warm to room temperature before opening to prevent condensation of moisture into the solution.[2][3][4]
-
If necessary, dilute the stock solution to a desired concentration using a high-purity, anhydrous organic solvent.
-
Dispense the desired volume into single-use glass vials with Teflon-lined caps.
-
Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds to displace any oxygen.
-
Immediately and tightly seal the vials with the Teflon-lined caps.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Place the aliquots in a freezer at -20°C or -80°C for long-term storage.
Protocol 2: Using Stored 11,12-EET in an Experiment
Procedure:
-
Remove a single aliquot from the freezer.
-
Allow the vial to equilibrate to room temperature before opening. This is critical to prevent moisture from condensing into the cold solution.[2][3][4]
-
Once at room temperature, briefly vortex or sonicate the vial to ensure the solution is homogeneous.
-
Use a clean pipette with a glass or stainless steel tip to withdraw the required volume for your experiment.
-
If not using the entire aliquot, it is best to discard the remainder to avoid a freeze-thaw cycle.
Visualizations
Caption: Figure 1. Recommended workflow for the long-term storage and use of 11,12-EET.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Solubility of 11,12-EET Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11,12-epoxyeicosatrienoic acid (11,12-EET) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are 11,12-EET and its analogs poorly soluble in aqueous solutions?
A1: 11,12-EET and its analogs are lipophilic molecules, meaning they are fat-soluble and have low solubility in water-based solutions. This inherent chemical property can pose significant challenges for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Inaccurate concentration: The actual concentration of the compound in your experimental medium may be much lower than intended, leading to unreliable and non-reproducible results.
-
Precipitation: The compound may precipitate out of solution, especially when diluting a stock solution into an aqueous buffer. This can be observed as cloudiness or visible particles in your experimental setup.
-
Reduced bioavailability: In in vivo studies, poor solubility can limit the absorption of the compound, resulting in lower than expected therapeutic effects.
Q3: Are there analogs of 11,12-EET with improved solubility?
A3: Yes, medicinal chemists have developed analogs of 11,12-EET with enhanced solubility and metabolic stability. For instance, analogs based on the 11-nonyloxy-undec-8(Z)-enoic acid structure have been shown to have better solubility.[1] One such analog, NUDSA (the aspartic amide of 11-nonyloxy-undec-8(Z)-enoic acid), has been successfully used in in vivo studies due to its improved properties.[1]
Troubleshooting Guide
Issue 1: My 11,12-EET analog is not dissolving in my aqueous buffer.
Root Cause: The lipophilic nature of the compound prevents it from readily dissolving in polar solvents like aqueous buffers.
Solutions:
-
Use of an Organic Co-Solvent: Dissolve the 11,12-EET analog in a small amount of an organic solvent first to create a concentrated stock solution. Common choices include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[2][3] Then, dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. It is recommended that the final ethanol concentration be less than 0.01%.[4]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility.[5][6][7][8][9] Beta-cyclodextrins are commonly used for this purpose.
-
Lipid-Based Formulations: For in vivo studies, consider formulating the analog in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[10][11][12][13][14] These formulations can improve oral bioavailability.
Issue 2: I see precipitation after diluting my stock solution into the experimental medium.
Root Cause: The concentration of the analog in the final aqueous solution has exceeded its solubility limit, even with the use of a co-solvent.
Solutions:
-
Lower the Final Concentration: You may need to work with a lower final concentration of the 11,12-EET analog in your experiments.
-
Increase the Co-Solvent Concentration (with caution): You can try slightly increasing the percentage of the organic co-solvent in your final solution, but always check the tolerance of your experimental system (e.g., cell line) to the solvent.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate and create a more uniform dispersion.
-
Warm the Solution: Gently warming the solution may increase the solubility of the compound. However, be cautious about the thermal stability of your specific analog.
Quantitative Data on Solubility
The following table summarizes the solubility of (±)11(12)-EET in various solvents.
| Solvent | Solubility |
| DMF | 50 mg/mL[2][15] |
| DMSO | 50 mg/mL[2][15] |
| Ethanol | 50 mg/mL[2][15] |
| PBS (pH 7.2) | 1 mg/mL[2][16] |
Experimental Protocols
Protocol 1: Preparation of a (±)11(12)-EET Stock Solution
-
Weighing: Accurately weigh the desired amount of (±)11(12)-EET powder.
-
Dissolving: Add a small volume of 100% ethanol to the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound.
-
Vortexing: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C. It is stable for at least two years at this temperature.[15][16]
Protocol 2: Solubilization using Cyclodextrins (General Protocol)
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of β-cyclodextrin in your desired aqueous buffer. The concentration will depend on the specific cyclodextrin and your experimental needs.
-
Add 11,12-EET Analog: Add the 11,12-EET analog (either as a powder or a concentrated stock solution in an organic solvent) to the cyclodextrin solution.
-
Incubate and Mix: Incubate the mixture, often with stirring or shaking, to allow for the formation of the inclusion complex. The time and temperature will need to be optimized for your specific analog.
-
Filter (Optional): If there is any undissolved material, you can filter the solution to obtain a clear, saturated solution of the complex.
Signaling Pathways and Experimental Workflows
11,12-EET Signaling Pathway
11,12-EET is known to exert its effects through a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[17][18] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets, including large-conductance Ca2+-activated K+ (KCa) channels, leading to vasodilation.[19]
References
- 1. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cyclodextrin solubilization of ETH-615, a zwitterionic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient loading of ethionamide in cyclodextrin-based carriers offers enhanced solubility and inhibition of drug crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 11,12-EET with sEH Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of enhancing the biological activity of 11,12-epoxyeicosatrienoic acid (11,12-EET) through the inhibition of soluble epoxide hydrolase (sEH). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using sEH inhibitors to enhance 11,12-EET activity?
A1: 11,12-EET is a biologically active lipid molecule with beneficial effects, including vasodilation and anti-inflammatory properties.[1][2] However, its in vivo efficacy is limited by its rapid degradation by the enzyme soluble epoxide hydrolase (sEH) into the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3][4] sEH inhibitors block this degradation, thereby increasing the half-life and bioavailability of endogenous 11,12-EET, which in turn amplifies its therapeutic effects.[5][6]
Q2: What are the primary therapeutic areas being explored with this combination?
A2: The strategy of enhancing 11,12-EET levels via sEH inhibition is being investigated in a variety of disease models, including:
-
Cardiovascular Diseases: Due to the vasodilatory and anti-inflammatory properties of 11,12-EET, this approach is being studied for hypertension, atherosclerosis, and recovery from ischemic injury.[7][8]
-
Inflammatory Conditions: By suppressing inflammatory pathways, this combination shows promise in models of systemic inflammation and related organ damage.[2][9]
-
Pain Management: sEH inhibitors have been shown to have analgesic effects, which are believed to be mediated by the stabilization of EETs.[10][11]
-
Neurodegenerative Diseases: Recent studies suggest a neuroprotective role for sEH inhibition in models of Alzheimer's disease by reducing neuroinflammation and oxidative stress.[12]
Q3: How do I choose the right sEH inhibitor for my experiment?
A3: The selection of an sEH inhibitor depends on several factors, including the experimental model (in vitro vs. in vivo), the required duration of action, and the route of administration. Potent and selective inhibitors such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), t-TUCB (trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid), and TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) are commonly used.[10][13][14] For in vivo studies, pharmacokinetic properties like oral bioavailability and half-life are critical considerations.[6][14]
Q4: What is the expected impact on the EET/DHET ratio after administering an sEH inhibitor?
A4: A successful administration of an sEH inhibitor should lead to a significant increase in the ratio of EETs to their corresponding DHETs in plasma and tissues. This ratio is a key biomarker for target engagement and the efficacy of sEH inhibition. For instance, studies in mouse models of inflammation have shown that treatment with sEH inhibitors can lead to a several-fold increase in the 11,12-EET/11,12-DHET ratio compared to vehicle-treated controls.[15]
Troubleshooting Guide
Issue 1: Low or variable bioavailability of the sEH inhibitor in in vivo experiments.
-
Question: I am observing inconsistent results in my animal model, and I suspect poor bioavailability of my sEH inhibitor. What could be the cause and how can I address it?
-
Answer: Many potent sEH inhibitors are lipophilic and have low aqueous solubility, which can lead to poor absorption and variable plasma concentrations when administered orally.[16][17]
-
Troubleshooting Steps:
-
Formulation Optimization: For oral administration, consider formulating the inhibitor in a vehicle that enhances solubility, such as a suspension in methylcellulose (B11928114) or a solution in polyethylene (B3416737) glycol (PEG).[16] For intravenous administration, ensure complete solubilization to prevent precipitation.[16]
-
Route of Administration: If oral bioavailability remains an issue, consider alternative routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which can provide more consistent systemic exposure.[6]
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the time to maximum concentration (Cmax) and the half-life (T1/2) of the inhibitor in your specific animal model. This will help in designing an optimal dosing regimen.[6]
-
-
Issue 2: sEH inhibitor precipitation in aqueous buffers for in vitro assays.
-
Question: My sEH inhibitor is precipitating out of solution during my cell culture experiment. How can I prevent this?
-
Answer: The low aqueous solubility of many sEH inhibitors can cause them to precipitate in buffers, especially at higher concentrations.[17]
-
Troubleshooting Steps:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) can be used to maintain the inhibitor in solution. It is crucial to include a vehicle control in your experiment to account for any effects of the co-solvent on the cells.[17]
-
pH Adjustment: For sEH inhibitors with ionizable groups, adjusting the pH of the buffer may improve solubility. However, ensure the pH is compatible with your experimental system.[17]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help to maintain hydrophobic compounds in solution.[17]
-
-
Issue 3: High variability in EET/DHET ratio measurements.
-
Question: My LC-MS/MS analysis of EETs and DHETs shows high variability between samples. What are the potential sources of this variability?
-
Answer: The analysis of these lipid mediators can be challenging due to their low endogenous concentrations and potential for ex vivo degradation.
-
Troubleshooting Steps:
-
Sample Handling: Process blood and tissue samples quickly and on ice to minimize enzymatic activity. The addition of an antioxidant like butylated hydroxytoluene (BHT) and an sEH inhibitor to the collection tubes can help preserve the analytes.
-
Extraction Efficiency: Use a robust lipid extraction method, such as solid-phase extraction (SPE), to ensure consistent recovery of EETs and DHETs from the biological matrix.[18]
-
Internal Standards: The use of deuterated internal standards for each analyte is essential for accurate quantification and to correct for variability in sample preparation and instrument response.[18]
-
-
Quantitative Data
The following tables summarize the effects of sEH inhibitors on key parameters related to 11,12-EET activity.
Table 1: Effect of sEH Inhibitors on the 11,12-EET/11,12-DHET Ratio in a Mouse Model of LPS-Induced Inflammation
| Treatment Group | Fold Increase in 11,12-EET/11,12-DHET Ratio (vs. LPS alone) | Reference |
| AUDA + LPS | 6.3 | [15] |
| AUDA-PEG + LPS | 9.8 | [15] |
| AEPU + LPS | 2.5 | [15] |
Table 2: Effect of sEH Inhibition on TNFα-Induced Adhesion Molecule Expression in Human Aortic Endothelial Cells (HAEC)
| Treatment | % Inhibition of E-selectin Expression | % Inhibition of VCAM-1 Expression | Reference |
| sEH inhibitor (TUPS) | 12.5% | No significant inhibition | [19] |
| sEH inhibitor (TUPS) + 0.1 nM 11,12-EET | 23.9% (cumulative) | 22.6% | [19] |
Experimental Protocols
Protocol 1: In Vitro Assessment of sEH Inhibition on Cytokine-Induced Endothelial Cell Inflammation
-
Cell Culture: Culture Human Aortic Endothelial Cells (HAECs) in appropriate media until they reach confluence in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with the desired concentration of the sEH inhibitor (e.g., 1 µM t-TUCB) or vehicle control for 1 hour.[18]
-
Co-treatment: Add 11,12-EET at the desired concentration (e.g., 0.1 nM) to the wells and incubate for an additional hour.[19]
-
Inflammatory Challenge: Induce inflammation by adding a pro-inflammatory stimulus such as TNFα or LPS to the media and incubate for a specified period (e.g., 4-18 hours).[18][19]
-
Endpoint Analysis: Assess the expression of adhesion molecules (e.g., E-selectin, VCAM-1) on the cell surface using cell-based ELISA or flow cytometry.
Protocol 2: In Vivo Evaluation of sEH Inhibitors in a Mouse Model of Systemic Inflammation
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Dosing: Administer the sEH inhibitor via the chosen route (e.g., oral gavage, i.p. injection) at a predetermined dose and schedule.[15]
-
Induction of Inflammation: Induce systemic inflammation by administering lipopolysaccharide (LPS) via i.p. injection.[15]
-
Sample Collection: At a specified time point after LPS administration, collect blood and tissues of interest (e.g., liver, kidney).
-
Biomarker Analysis:
-
Measure plasma levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) using ELISA.
-
Quantify the plasma or tissue concentrations of 11,12-EET and 11,12-DHET using a validated LC-MS/MS method to determine the EET/DHET ratio.[15]
-
Signaling Pathways and Workflows
Caption: Mechanism of sEH inhibitors in enhancing 11,12-EET bioavailability.
Caption: General workflow for in vivo evaluation of sEH inhibitors.
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Racemic Mixtures of 11,12-EET in Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with racemic mixtures of 11,12-epoxyeicosatrienoic acid (11,12-EET) in functional assays.
Troubleshooting Guide
Issue 1: Low or Inconsistent Activity of Racemic 11,12-EET
Question: We are using a racemic mixture of 11,12-EET in our functional assays (e.g., cell migration, tube formation) and observe lower than expected or inconsistent biological activity. What could be the cause and how can we troubleshoot this?
Answer:
Several factors can contribute to the apparent low activity of a racemic 11,12-EET mixture. The primary reason is that the biological activity of 11,12-EET is highly enantiomer-specific.
-
Enantiomeric Composition: A racemic mixture contains a 50:50 ratio of the 11(R),12(S)-EET and 11(S),12(R)-EET enantiomers. In many cell types, particularly endothelial cells, the 11(R),12(S)-EET enantiomer is the biologically active form, while the 11(S),12(R)-EET enantiomer is largely inactive.[1][2][3] Consequently, a higher concentration of the racemic mixture is required to achieve the same effect as the pure, active 11(R),12(S)-EET enantiomer.[1]
-
Differential Metabolism: The two enantiomers are metabolized at different rates by soluble epoxide hydrolase (sEH), which converts the EETs to their less active diol metabolites (11,12-DHETs). The inactive 11(S),12(R)-EET is hydrolyzed more rapidly than the active 11(R),12(S)-EET.[1] In experimental systems with high sEH activity, the active enantiomer may be degraded before it can elicit a maximal response.
Troubleshooting Steps:
-
Increase Concentration: To compensate for the presence of the inactive enantiomer, consider performing a dose-response curve with a higher concentration range of the racemic 11,12-EET.
-
Inhibit sEH Activity: To prevent the degradation of the active enantiomer, pre-incubate your cells or tissue with a soluble epoxide hydrolase inhibitor (sEH inhibitor) before adding the racemic 11,12-EET. This can help to potentiate the effect of the active enantiomer.[1]
-
Use Pure Enantiomers: If possible, use the purified 11(R),12(S)-EET enantiomer to confirm the activity and establish a baseline for your functional assay. This will provide a clearer understanding of the expected response.
-
Confirm Cell Line Responsiveness: Ensure that your cell line expresses the necessary receptors and signaling components to respond to 11,12-EET. The effects of 11,12-EET in endothelial cells are often mediated by a Gs-coupled receptor and subsequent activation of PKA.[1][2][3][4]
Issue 2: Unexpected Vasodilation in Vascular Assays
Question: We are studying the vascular effects of racemic 11,12-EET and observe vasodilation, but we are unsure of the contribution of its metabolite, 11,12-DHET. How can we address this?
Answer:
While it is generally considered that the conversion of EETs to DHETs by sEH leads to a loss of biological activity, some studies have shown that 11,12-DHET can retain vasoactive properties, producing relaxation in coronary artery rings similar in magnitude to 11,12-EET.[5][6]
Troubleshooting Steps:
-
Test 11,12-DHET Directly: To determine the contribution of the metabolite to the observed vasodilation, perform parallel experiments using 11,12-DHET alone.
-
Inhibit sEH: Use an sEH inhibitor to block the conversion of 11,12-EET to 11,12-DHET. If the vasodilatory response to racemic 11,12-EET is enhanced or unchanged, it suggests that the parent compound is the primary active agent.
-
Metabolite Analysis: If your laboratory has the capability, perform liquid chromatography-mass spectrometry (LC-MS) analysis to quantify the levels of 11,12-EET and 11,12-DHET in your experimental system over time. This will provide a direct measure of the metabolic conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the active enantiomer of 11,12-EET in endothelial cells?
A1: In endothelial cells, the biologically active 11(R),12(S)-EET enantiomer is believed to bind to a Gs-protein coupled receptor (GPCR).[2][3] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] Activated PKA can then lead to downstream effects such as the translocation of transient receptor potential (TRP) C6 channels.[1][2]
Q2: Are there alternative signaling pathways for 11,12-EET?
A2: Yes, other signaling pathways have been implicated. For instance, 11,12-EET can activate large-conductance Ca2+-activated K+ (BKCa) channels, which can also be a Gs-mediated mechanism. In some cancer models, 11,12-EET has been shown to transactivate the epidermal growth factor receptor (EGFR).[7]
Q3: Can I use antagonists to block the effects of 11,12-EET?
A3: Yes, there are antagonists that can be used. For example, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and miconazole (B906) have been shown to antagonize the effects of 11,12-EET in endothelial cells.[1]
Q4: How should I prepare and store my racemic 11,12-EET?
A4: Racemic 11,12-EET is typically dissolved in an organic solvent such as ethanol (B145695) or methyl acetate (B1210297) and should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For experiments, a fresh stock solution should be prepared or the stock should be aliquoted to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of the Biological Effects of 11,12-EET Enantiomers and Racemic Mixture in Endothelial Cells
| Compound | Concentration | Assay | Observed Effect | Reference |
| (±)-11,12-EET | 100 nM and higher | TRPC6 Translocation | Comparable to 30 nM 11(R),12(S)-EET | [1] |
| 11(R),12(S)-EET | 30 nM (maximal) | TRPC6 Translocation | Induces translocation | [1] |
| 11(S),12(R)-EET | Up to 5 µM | TRPC6 Translocation | Ineffective | [1] |
| (±)-11,12-EET | 5 µM | Cell Migration | Stimulates migration | [1] |
| 11(R),12(S)-EET | 5 µM | Cell Migration | Stimulates migration | [1] |
| 11(S),12(R)-EET | 5 µM | Cell Migration | Ineffective | [1] |
| (±)-11,12-EET | - | Tube Formation | Stimulates tube formation | [2][3] |
| 11(R),12(S)-EET | - | Tube Formation | Stimulates tube formation | [2][3] |
| 11(S),12(R)-EET | - | Tube Formation | Ineffective | [2][3] |
Experimental Protocols
Protocol 1: Endothelial Cell Scratch-Wound Migration Assay
-
Cell Culture: Plate primary human endothelial cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the confluent monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of racemic 11,12-EET, individual enantiomers, or vehicle control (e.g., 0.3% dimethylsulfoxide). A positive control such as vascular endothelial growth factor (VEGF) should be included.
-
Incubation: Incubate the plate for 12-24 hours.
-
Imaging: Capture images of the wound at 0 hours and at the end of the incubation period.
-
Analysis: Measure the area of the wound at both time points. The migration can be quantified as the percentage of wound closure.
Protocol 2: Endothelial Cell Tube Formation Assay on Matrigel
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of the racemic 11,12-EET, individual enantiomers, vehicle control, or a positive control like VEGF.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of 11(R),12(S)-EET in endothelial cells.
Caption: Troubleshooting workflow for low activity of racemic 11,12-EET.
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 11,12-EET and 14,15-EET Biological Activities
A Comprehensive Guide for Researchers and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), cytochrome P450-derived metabolites of arachidonic acid, are potent lipid signaling molecules with significant therapeutic potential. Among the four regioisomers, 11,12-EET and 14,15-EET are the most extensively studied for their diverse biological effects, particularly in the cardiovascular and inflammatory systems. This guide provides a detailed comparison of the biological activities of 11,12-EET and 14,15-EET, supported by experimental data, to aid researchers and drug development professionals in their investigations.
Key Biological Activities: A Comparative Overview
Both 11,12-EET and 14,15-EET exhibit a range of biological effects, including vasodilation and anti-inflammatory actions. However, their potency and mechanisms of action can differ significantly, making a direct comparison essential for targeted therapeutic development.
Anti-Inflammatory Effects
A notable distinction between the two regioisomers lies in their anti-inflammatory properties. Experimental evidence consistently demonstrates that 11,12-EET is a more potent anti-inflammatory agent than 14,15-EET .
One of the key mechanisms underlying the anti-inflammatory effects of EETs is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its activation leads to the expression of various pro-inflammatory genes, including those for adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).
Studies have shown that 11,12-EET effectively inhibits TNF-α-induced VCAM-1 expression in endothelial cells, with a reported IC50 of 20 nM. In contrast, 14,15-EET has been found to be inactive in this regard in several studies.[1] The inhibitory action of 11,12-EET on NF-κB activation occurs upstream of IκBα degradation, a critical step in the activation cascade. While some studies suggest a cell-type-specific inhibitory effect of 14,15-EET on IκBα degradation, 11,12-EET is generally considered the more potent inhibitor of the NF-κB pathway.[1]
Vasodilatory Effects
Both 11,12-EET and 14,15-EET are potent vasodilators, contributing to the regulation of blood pressure and blood flow. Their vasodilatory actions are primarily mediated by the activation of potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.
The potency of these EETs in inducing vasodilation can vary depending on the specific vascular bed and species. In some arteries, such as canine and porcine coronary arterioles, both regioisomers exhibit potent and comparable vasodilatory effects, with EC50 values in the picomolar range.[2][3][4][5] However, in other vascular beds, there is a clear regioisomer-specific effect. For instance, in bovine coronary arteries, all four EET regioisomers have been reported to be equipotent.[6]
The primary ion channels implicated in EET-mediated vasodilation are the large-conductance calcium-activated potassium (BKCa) channels and, to a lesser extent, ATP-sensitive potassium (KATP) channels. Both 11,12-EET and 14,15-EET have been shown to activate BKCa channels, leading to potassium efflux and hyperpolarization of the vascular smooth muscle cell membrane.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data on the anti-inflammatory and vasodilatory effects of 11,12-EET and 14,15-EET.
| Biological Activity | Molecule | Potency (IC50/EC50) | Tissue/Cell Type | Reference |
| Anti-Inflammatory | ||||
| Inhibition of TNF-α-induced VCAM-1 Expression | 11,12-EET | 20 nM | Human Endothelial Cells | [1] |
| 14,15-EET | Inactive | Human Endothelial Cells | [1] | |
| Vasodilation | ||||
| Canine Coronary Arterioles | 11,12-EET | ~10 pM | Canine | [2][4][5] |
| 14,15-EET | ~3 pM | Canine | [2][4][5] | |
| Porcine Coronary Arterioles | 11,12-EET | ~120 pM | Porcine | [2][3] |
| 14,15-EET | ~30 pM | Porcine | [2][3] | |
| Bovine Coronary Arteries | 14,15-EET | 2.2 µM | Bovine | [7] |
Signaling Pathways
The differential biological activities of 11,12-EET and 14,15-EET can be attributed to their distinct interactions with various signaling pathways.
NF-κB Signaling Pathway
As mentioned, 11,12-EET is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation. The following diagram illustrates the proposed mechanism of action.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Functional Differences of 11,12-EET Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. Four primary regioisomers exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. While all EETs share some common functions, such as vasodilation and anti-inflammatory effects, there are significant functional distinctions between them, particularly concerning 11,12-EET. This guide provides an objective comparison of the functional differences between 11,12-EET and its regioisomers, supported by experimental data and detailed methodologies.
Key Functional Differences at a Glance
| Function | 11,12-EET | Other EET Regioisomers (Notable Differences) |
| Vasodilation | Potent vasodilator, particularly in renal and coronary arteries.[1] | 14,15-EET: Also a potent vasodilator in coronary arteries.[1] 5,6-EET: More active in rat tail artery.[1] 8,9-EET: Can cause vasoconstriction in some vascular beds.[2] |
| Angiogenesis | Promotes endothelial cell migration and tube formation.[3][4] | 5,6-EET & 8,9-EET: Also potent in promoting angiogenesis.[5] 14,15-EET: Less consistent effects on angiogenesis compared to 11,12-EET.[3] |
| Signaling Pathway | Primarily signals through a Gs-coupled receptor, leading to PKA activation.[1][3][6] | While other EETs can also activate G-proteins, the specificity for Gs is a key characteristic of 11,12-EET's action in endothelial cells. |
| Stereospecificity | The 11(R),12(S)-EET enantiomer is generally more biologically active.[1][3] | Stereospecificity is also observed for other regioisomers, for example, 14(S),15(R)-EET is more potent than 14(R),15(S)-EET in coronary artery relaxation.[1] |
| Metabolism by sEH | Substrate for soluble epoxide hydrolase (sEH), conversion to 11,12-DHET reduces activity in some but not all contexts.[1][7] | 14,15-EET is the preferred substrate for sEH, followed by 11,12-EET and 8,9-EET. 5,6-EET is a poor substrate.[8] |
Quantitative Comparison of Vasodilator Potency
The following table summarizes the half-maximal effective concentration (EC50) values for vasodilation induced by different EET regioisomers in various vascular beds. Lower EC50 values indicate higher potency.
| Regioisomer | Vascular Bed | EC50 | Reference |
| 11,12-EET | Canine Coronary Arterioles | 10⁻¹²⁷ M | [9] |
| 14,15-EET | Canine Coronary Arterioles | 10⁻¹⁰¹ M | [9] |
| 8,9-EET | Canine Coronary Arterioles | 10⁻¹⁰⁹ M | [9] |
| 5,6-EET | Canine Coronary Arterioles | 10⁻¹¹² M | [9] |
| 11,12-EET | Rat Mesenteric Artery (KATP activation) | 87 nM | [10] |
| 14,15-EET | Bovine Coronary Artery | 10⁻⁶ M | [11] |
Signaling Pathways and Mechanisms of Action
The biological effects of 11,12-EET are often mediated through a distinct signaling pathway involving a putative Gs-protein coupled receptor (GPCR) on the cell surface. This contrasts with or complements the mechanisms of other regioisomers.
11,12-EET Signaling Pathway in Endothelial Cells
The following diagram illustrates the proposed signaling cascade initiated by 11,12-EET in endothelial cells, leading to angiogenesis.
References
- 1. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the 11,12-EET Signaling Pathway Using Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors used to validate the 11,12-epoxyeicosatrienoic acid (11,12-EET) signaling pathway. 11,12-EET, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, is a critical signaling molecule involved in vasodilation, angiogenesis, and anti-inflammatory responses.[1][2][3] Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts EETs to their less active diol forms, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[4][5] Understanding and validating this pathway is crucial for the development of therapeutics targeting cardiovascular diseases and inflammation.
This guide offers an objective comparison of key inhibitors, supported by experimental data, and provides detailed protocols for essential validation experiments.
The 11,12-EET Signaling Pathway
11,12-EET is believed to exert its effects primarily through a putative Gs protein-coupled receptor (GPCR) on the cell surface.[2][4][6][7] Activation of this receptor initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6] PKA, in turn, can phosphorylate various downstream targets, including ion channels and other kinases.
Key downstream effectors of the 11,12-EET signaling pathway include:
-
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): Activation of PKA can lead to the translocation and activation of TRPC6 channels.[4][7]
-
Large-conductance Ca2+-activated K+ (KCa) channels: 11,12-EET can activate KCa channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.[2]
-
PI3K/Akt and eNOS signaling: 11,12-EET can also activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and angiogenesis.[8][9]
The primary mechanism for terminating the 11,12-EET signal is its rapid hydrolysis by soluble epoxide hydrolase (sEH).[5] Therefore, inhibitors of sEH are powerful tools to potentiate and study the effects of endogenous 11,12-EET.
Caption: The 11,12-EET signaling cascade.
Comparison of Inhibitors for Validating the 11,12-EET Pathway
Validation of the 11,12-EET signaling pathway often involves the use of two main classes of inhibitors: soluble epoxide hydrolase (sEH) inhibitors, which increase the bioavailability of 11,12-EET, and receptor antagonists, which directly block the signaling cascade.
Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors are invaluable tools for studying the effects of endogenous EETs by preventing their degradation. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor Class | Representative Compound | IC50 (nM) for human sEH | Reference(s) |
| Urea-Based | APAU | 7.0 | [4] |
| DCU | In the tens of nanomolar | [6] | |
| t-AUCB | 1.3 | [4] | |
| AEPU | 1.1 | [4] | |
| TPPU | 3.7 | [6] | |
| Carbamate-Based | Carbamate derivatives | Generally potent (nM Ki) | [4] |
| Amide-Based | Compound B401 | 0.4 | [6] |
Note: A lower IC50 value indicates a more potent inhibitor. The in vivo efficacy can be influenced by other factors like solubility and metabolic stability.
11,12-EET Receptor Antagonists
While a specific high-affinity receptor for 11,12-EET has not been definitively identified, several compounds have been shown to antagonize its effects.
| Antagonist | Target/Mechanism of Action | Effective Concentration | Reference(s) |
| 14,15-EEZE | Putative EET receptor antagonist | 5 µM | [2] |
| 11,12,20-THE8ZE | Selective antagonist of 11,12-EET-induced relaxations | 5 µM | [2][10] |
| Miconazole | P450 inhibitor that also acts as an EET receptor antagonist | 10 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the 11,12-EET signaling pathway and the characterization of its inhibitors.
Workflow for Validating 11,12-EET Signaling
Caption: A generalized workflow for validating the 11,12-EET pathway.
Western Blot for Phosphorylated Akt and eNOS
This protocol details the detection of phosphorylated Akt (at Ser473) and eNOS (at Ser1177) in endothelial cells following stimulation with 11,12-EET.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
11,12-EET and inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-eNOS, anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate endothelial cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat cells with 11,12-EET (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). For inhibitor studies, pre-incubate cells with the inhibitor for 30-60 minutes before adding 11,12-EET.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in response to 11,12-EET.[8][11]
Materials:
-
Endothelial cells
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plate
-
Serum-free cell culture medium
-
11,12-EET and inhibitors
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in serum-free medium containing the desired concentrations of 11,12-EET and/or inhibitors.
-
Incubation: Seed the cells onto the solidified matrix. Incubate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Observe tube formation using an inverted microscope.
-
Capture images of the tube network.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Cell Migration (Scratch-Wound) Assay
This assay measures the migration of a confluent monolayer of cells into a cell-free area.
Materials:
-
Endothelial cells
-
6-well or 12-well plates
-
200 µL pipette tip or cell scraper
-
Serum-free cell culture medium
-
11,12-EET and inhibitors
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed endothelial cells in plates and grow to a confluent monolayer.
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add serum-free medium containing 11,12-EET and/or inhibitors.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.
Electrophysiology (Patch-Clamp) for KCa Channel Activity
This technique allows for the direct measurement of ion channel activity in response to 11,12-EET.
Materials:
-
Vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
11,12-EET and inhibitors
Procedure:
-
Cell Preparation: Isolate and culture vascular smooth muscle cells on coverslips.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 3-5 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Patching: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Recording:
-
Cell-attached configuration: Record single-channel currents with the cell membrane intact.
-
Inside-out configuration: Excise the patch of membrane to allow for the application of substances to the intracellular face of the channel.
-
-
Stimulation: Apply 11,12-EET and/or inhibitors to the bath solution (for cell-attached) or directly to the excised patch (for inside-out).
-
Data Acquisition and Analysis: Record channel currents and analyze the open probability (Po) and single-channel conductance.
References
- 1. agilent.com [agilent.com]
- 2. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
A Comparative Analysis of 11,12-EET and its Diol Metabolite, 11,12-DHET: A Guide for Researchers
An objective comparison of the biological activities of 11,12-Epoxyeicosatrienoic acid (11,12-EET) and its less active diol metabolite, 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET), is crucial for researchers in cardiovascular and inflammation research. This guide provides a comprehensive overview of their differential effects, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. They are known to possess a range of biological activities, including vasodilation and anti-inflammatory effects. The primary route of EET metabolism and inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). Understanding the distinct activities of the parent epoxide, 11,12-EET, and its metabolite, 11,12-DHET, is essential for the development of therapeutic strategies targeting the sEH pathway.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data from studies directly comparing the activities of 11,12-EET and 11,12-DHET.
Table 1: Vasodilatory Effects
| Vascular Bed | Species | Agonist | Maximal Relaxation (%) | EC50 (log M) | Reference |
| Human Coronary Arterioles | Human | - | 11,12-EET: 67 ± 6 11,12-DHET: 73 ± 2 | Not Reported | [1] |
| Porcine Coronary Artery Rings | Porcine | U-46619 | 11,12-EET: 64 11,12-DHET: 77 | Not Reported | [2] |
| Canine Coronary Arterioles | Canine | Endothelin | - | 11,12-EET: -11.68 ± 0.9 11,12-DHET: -15.8 to -13.1 | [3] |
Table 2: Anti-Inflammatory Effects
| Assay | Cell Type | Stimulus | Compound | Effect | Reference |
| VCAM-1 Expression | Human Aortic Endothelial Cells (HAEC) | TNF-α (0.3 ng/mL) | 11,12-EET (0.1-1 nM) | Significant reduction in VCAM-1 expression. | [1] |
| VCAM-1 Expression | Human Aortic Endothelial Cells (HAEC) | TNF-α (0.3 ng/mL) | 11,12-DHET | No effect on VCAM-1 expression. | [1] |
Table 3: Angiogenic Effects
| Assay | Cell Type | Compound | Effect | Reference |
| Endothelial Cell Migration (Scratch Wound Assay) | Primary Human Endothelial Cells | (±)-11,12-EET (5 µM) | Stimulated migration comparable to VEGF. | [4] |
| Endothelial Cell Migration (Scratch Wound Assay) | Primary Human Endothelial Cells | (±)-11,12-DHET (5 µM) | No effect on migration. | [4] |
| Endothelial Tube Formation (on Matrigel) | Primary Human Endothelial Cells | (±)-11,12-EET (5 µM) | Significant increase in tube formation, comparable to VEGF. | [4] |
| Endothelial Tube Formation (on Matrigel) | Primary Human Endothelial Cells | (±)-11,12-DHET (5 µM) | Ineffective in promoting tube formation. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of 11,12-EET.
Caption: Experimental workflow for vasodilation assay.
Caption: Experimental workflow for VCAM-1 expression assay.
Experimental Protocols
Vasodilation in Isolated Human Coronary Arterioles
This protocol is based on the methodology described in Larsen et al. (2006).[1]
-
Vessel Isolation: Human coronary arterioles (HCAs) are dissected from right atrial appendages obtained from patients undergoing cardiac surgery.
-
Cannulation and Pressurization: Arterioles are cannulated on two glass micropipettes in a vessel chamber and pressurized to a transmural pressure of 60 mmHg.
-
Preconstriction: Vessels are preconstricted with endothelin-1 to achieve a stable baseline tone.
-
Drug Administration: 11,12-EET or 11,12-DHET is added to the bath in a cumulative concentration-dependent manner.
-
Data Acquisition: The internal diameter of the arteriole is continuously monitored and recorded using videomicroscopy.
-
Data Analysis: Vasodilation is expressed as a percentage of the maximal passive diameter.
VCAM-1 Expression in Human Aortic Endothelial Cells
This protocol is based on the methodology described in Fleming et al. (2001).
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-incubated with either 11,12-EET, 11,12-DHET, or vehicle control for a specified period. Subsequently, cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce VCAM-1 expression.
-
Cell Surface ELISA:
-
Cells are fixed with paraformaldehyde.
-
Non-specific binding sites are blocked with a suitable blocking buffer.
-
Cells are incubated with a primary antibody specific for human VCAM-1.
-
After washing, cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the reaction is stopped.
-
-
Quantification: The absorbance is measured using a microplate reader, and VCAM-1 expression is quantified relative to control conditions.
Endothelial Cell Migration and Tube Formation
This protocol is based on the methodology described in Ding et al. (2014).[4]
Migration (Scratch Wound Assay):
-
Cell Culture: Primary human endothelial cells are grown to a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing either (±)-11,12-EET, (±)-11,12-DHET, VEGF (positive control), or vehicle.
-
Imaging and Analysis: The wound closure is monitored and imaged at different time points. The extent of cell migration is quantified by measuring the change in the wound area.
Tube Formation (on Matrigel):
-
Matrigel Coating: Culture plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: Primary human endothelial cells are seeded onto the Matrigel-coated plates in the presence of (±)-11,12-EET, (±)-11,12-DHET, VEGF, or vehicle.
-
Incubation: The plates are incubated to allow for the formation of capillary-like structures.
-
Imaging and Analysis: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.
Conclusion
The presented data clearly demonstrate the differential activities of 11,12-EET and its diol metabolite, 11,12-DHET. While 11,12-DHET retains or even exceeds the vasodilatory potency of 11,12-EET in certain vascular beds, it is largely inactive in mediating anti-inflammatory and pro-angiogenic effects.[1][2][3][4] These findings underscore the critical role of soluble epoxide hydrolase in modulating the biological activity of EETs. For researchers investigating the therapeutic potential of targeting the sEH pathway, it is imperative to consider the distinct and sometimes opposing effects of the parent epoxide and its diol metabolite in different physiological and pathological contexts. The provided protocols and diagrams serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of these lipid signaling molecules.
References
- 1. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. elkbiotech.com [elkbiotech.com]
- 4. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11(R),12(S)-EET and 11(S),12(R)-EET Enantiomers: Biological Effects and Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct biological activities of the 11,12-epoxyeicosatrienoic acid (EET) enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET. This guide provides a comparative analysis of their effects on key physiological processes, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling mechanisms.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that play crucial roles in cardiovascular homeostasis, inflammation, and angiogenesis. Among the four regioisomers of EETs, 11,12-EET has garnered significant attention for its potent biological effects. 11,12-EET exists as two enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET, which, despite their mirror-image structures, exhibit markedly different biological activities. This guide provides a detailed comparison of these two enantiomers, focusing on their differential effects on endothelial cells and vascular tone, thereby offering valuable insights for researchers in the field.
Data Presentation: Quantitative Comparison of Biological Effects
The following tables summarize the quantitative data from various studies, highlighting the stereospecific actions of the 11,12-EET enantiomers.
Table 1: Effects on Endothelial Cell Function
| Biological Process | 11(R),12(S)-EET | 11(S),12(R)-EET | Key Findings |
| Endothelial Cell Migration | Stimulates migration, comparable to VEGF. A maximal response was observed at 30 nM.[1] | No significant effect.[1][2] | 11(R),12(S)-EET is the active enantiomer in promoting endothelial cell migration, a key step in angiogenesis.[1][2] |
| Endothelial Tube Formation | Significantly increases the formation of capillary-like structures.[1][2] | No significant effect.[1][2] | The pro-angiogenic effect of 11,12-EET is specific to the 11(R),12(S) enantiomer.[1][2] |
| TRPC6 Channel Translocation | Induces rapid (within 30 seconds) translocation of TRPC6 channels to the plasma membrane.[2] | No effect.[2] | Activation of TRPC6 channels by 11,12-EET is a stereospecific event, exclusively mediated by the 11(R),12(S) enantiomer.[2] |
Table 2: Effects on Vasodilation
| Vascular Bed | 11(R),12(S)-EET | 11(S),12(R)-EET | Key Findings |
| Rat Renal Artery | Potent vasodilator.[3] | Inactive.[3][4] | Demonstrates clear stereospecificity in the renal vasculature, with only the 11(R),12(S) enantiomer inducing vasodilation.[3][4] |
| Canine Coronary Arterioles | Potent vasodilator (EC50: 6 ± 3 pM).[2] | Potent vasodilator (EC50: 30 ± 8 pM).[2] | In canine coronary microvessels, both enantiomers are potent vasodilators, suggesting a lack of stereospecificity in this vascular bed.[2] |
| Porcine Coronary Arterioles | Potent vasodilator (EC50: 6 ± 3 pM).[2] | Potent vasodilator (EC50: 30 ± 8 pM).[2] | Similar to canine coronary arterioles, porcine coronary microvessels do not exhibit stereoselectivity for the vasodilatory effects of 11,12-EET enantiomers.[2] |
Signaling Pathways
The biological effects of 11(R),12(S)-EET in endothelial cells are primarily mediated through a Gs protein-coupled receptor (GPCR), leading to the activation of Protein Kinase A (PKA).[2][5] This signaling cascade plays a pivotal role in the observed pro-angiogenic and ion channel-modulating activities.
Caption: Signaling pathway of 11(R),12(S)-EET in endothelial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay is used to assess the effect of the 11,12-EET enantiomers on the directional migration of endothelial cells.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 12-well plates.
-
Scratch Creation: A sterile 1 mm pipette tip is used to create a linear "scratch" in the confluent cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and then fresh medium containing either the vehicle control, 11(R),12(S)-EET, or 11(S),12(R)-EET at various concentrations is added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours using a phase-contrast microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the extent of cell migration.
Caption: Experimental workflow for the scratch wound healing assay.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells to form capillary-like structures in response to the 11,12-EET enantiomers.
Protocol:
-
Plate Coating: 96-well plates are coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a serum-free medium.
-
Treatment: The cells are treated with either the vehicle control, 11(R),12(S)-EET, or 11(S),12(R)-EET at various concentrations.
-
Incubation: The plates are incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Image Acquisition: The formation of capillary networks is observed and photographed using a phase-contrast microscope.
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
TRPC6 Channel Translocation Assay
This assay is used to visualize the movement of Transient Receptor Potential Canonical 6 (TRPC6) channels from the perinuclear region to the plasma membrane in response to stimulation by the 11,12-EET enantiomers.
Protocol:
-
Cell Transfection: Endothelial cells are transfected with a plasmid encoding a fluorescently tagged TRPC6 channel (e.g., TRPC6-GFP).
-
Cell Culture: The transfected cells are cultured on glass coverslips to allow for high-resolution imaging.
-
Treatment: The cells are stimulated with either the vehicle control, 11(R),12(S)-EET, or 11(S),12(R)-EET for a short duration (e.g., 30 seconds to a few minutes).
-
Fixation and Staining: The cells are fixed, and if necessary, stained with markers for the plasma membrane or other cellular compartments.
-
Image Acquisition: The subcellular localization of the fluorescently tagged TRPC6 channels is visualized using confocal microscopy.
-
Data Analysis: The images are analyzed to quantify the extent of TRPC6 translocation to the plasma membrane.
Conclusion
The experimental evidence overwhelmingly indicates that the biological activities of 11,12-EET are highly stereospecific. In endothelial cells, 11(R),12(S)-EET is the active enantiomer that promotes angiogenesis through a Gs-coupled receptor and the PKA signaling pathway, while 11(S),12(R)-EET is largely inactive. However, in certain vascular beds like the canine and porcine coronary arterioles, both enantiomers exhibit potent vasodilatory effects, suggesting that the receptor and/or signaling mechanisms may differ depending on the tissue and species. This detailed comparison provides a critical resource for researchers aiming to understand the nuanced roles of these lipid mediators and for the development of targeted therapeutics that can selectively modulate their pathways.
References
- 1. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Stereospecific effects of epoxyeicosatrienoic acids on renal vascular tone and K(+)-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 14,15-EEZE in Antagonizing 11,12-EET Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are crucial lipid signaling molecules involved in regulating vascular tone, inflammation, angiogenesis, and cardioprotection.[1][2][3] Among the four regioisomers, 11,12-EET has garnered significant attention for its potent biological activities.[4] Understanding the mechanisms to selectively antagonize its effects is paramount for both basic research and therapeutic development. This guide provides a comparative overview of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a widely used antagonist of EETs, and other alternatives, supported by experimental data and detailed protocols.
14,15-EEZE: A Competitive Antagonist of 11,12-EET
14,15-EEZE is a structural analog of 14,15-EET that functions as a competitive antagonist at the putative EET receptor.[5][6] It has been demonstrated to inhibit various physiological effects induced by 11,12-EET and other EET regioisomers.
Comparative Efficacy of 14,15-EEZE and Other Antagonists
The following table summarizes the inhibitory effects of 14,15-EEZE and other known EET antagonists on 11,12-EET-induced responses.
| Antagonist | Target Response | Model System | Concentration | % Inhibition of 11,12-EET Effect | Reference |
| 14,15-EEZE | Vasorelaxation | Bovine coronary arteries | 10 µmol/L | Significant inhibition of 11,12-EET-induced relaxation.[5][6] | [5] |
| 14,15-EEZE | Endothelial Cell Migration | Human endothelial cells | 1 µM | Prevented (±)-11,12-EET–induced migration.[1] | [1] |
| 14,15-EEZE | TRPC6 Channel Translocation | Human endothelial cells | 1 µM | Abolished (±)-11,12-EET–induced translocation.[1] | [1] |
| 14,15-EEZE | Cardioprotection | Canine heart | Not specified | Completely abolished the cardioprotective effect of 11,12-EET.[7][8] | [7] |
| 11,12,20-THE8ZE | Vasorelaxation | Bovine coronary arteries | 10 µM | Selectively inhibited relaxations to 11,12-EET.[9] | [9] |
| Miconazole (B906) | TRPC6 Channel Translocation | Human endothelial cells | 3 µM | Abolished (±)-11,12-EET–induced translocation.[1] | [1] |
| Miconazole | Endothelial Cell Migration | Human endothelial cells | Not specified | Effectively prevented 11,12-EET–induced migration.[1] | [1] |
Signaling Pathways of 11,12-EET and Points of Antagonism
11,12-EET is believed to exert its effects primarily through a Gs protein-coupled receptor, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling.[1][2] 14,15-EEZE is thought to competitively bind to this receptor, thereby blocking the initiation of this cascade.
Caption: 11,12-EET signaling and antagonism by 14,15-EEZE.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the literature.
Vascular Reactivity Assay
This protocol is used to assess the effect of 14,15-EEZE on 11,12-EET-induced vasorelaxation.
-
Tissue Preparation: Bovine coronary arterial rings are isolated and mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Pre-constriction: Arterial rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.
-
Antagonist Incubation: The tissues are pre-incubated with 14,15-EEZE (e.g., 10 µmol/L) or vehicle for a specified period.
-
Agonist Challenge: A cumulative concentration-response curve to 11,12-EET is generated.
-
Data Analysis: The relaxation responses are measured as a percentage reversal of the pre-constriction, and the data are compared between the vehicle- and 14,15-EEZE-treated groups.[5][6]
Caption: Workflow for vascular reactivity experiments.
Endothelial Cell Migration (Scratch-Wound) Assay
This assay evaluates the inhibitory effect of 14,15-EEZE on 11,12-EET-induced endothelial cell migration, a key process in angiogenesis.
-
Cell Culture: Human endothelial cells are grown to confluence in appropriate culture plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing (±)-11,12-EET in the presence or absence of 14,15-EEZE (e.g., 1 µM).
-
Imaging: The wound area is imaged at the beginning of the experiment and after a defined period (e.g., 18-24 hours).
-
Quantification: The extent of cell migration is quantified by measuring the closure of the wound area.[1]
Comparison with Other EET Antagonists
While 14,15-EEZE is a widely used tool, other compounds also exhibit EET antagonistic properties.
-
11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid (11,12,20-THE8ZE): This compound has been shown to be a selective antagonist of 11,12-EET-induced relaxations in bovine coronary and rat mesenteric arteries, with less effect on other EET regioisomers.[9] This selectivity could be advantageous in studies aiming to isolate the effects of 11,12-EET.
-
Miconazole: Known primarily as an antifungal agent, miconazole also acts as a cytochrome P450 inhibitor and has been found to compete with EETs for binding to their putative receptor, thus acting as a receptor antagonist.[1] However, its lack of specificity for the EET pathway may complicate data interpretation.
Conclusion
14,15-EEZE serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of 11,12-EET and other EETs. Its ability to competitively antagonize EET-mediated effects such as vasorelaxation, angiogenesis, and cardioprotection has been demonstrated in numerous studies. For researchers requiring higher specificity for the 11,12-EET isoform, alternatives like 11,12,20-THE8ZE may be more suitable. The choice of antagonist should be guided by the specific experimental context and the desired level of selectivity. Careful consideration of the experimental design and the use of appropriate controls, as outlined in the provided protocols, are essential for obtaining robust and interpretable results.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Epoxyeicosatrienoic Acids (EETs) in Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the roles of epoxyeicosatrienoic acids (EETs) in modulating vascular tone across different vascular beds. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent vasodilators and are considered key endothelium-derived hyperpolarizing factors (EDHFs). Understanding their differential effects in coronary, cerebral, renal, and peripheral circulations is crucial for the development of novel therapeutic strategies targeting vascular dysfunction.
Quantitative Comparison of EET-Induced Vasodilation
The vasodilatory potency of EETs varies between different vascular beds and among the four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The following tables summarize the available quantitative data (EC50 values) for the vasodilatory effects of these regioisomers in coronary, cerebral, and renal arteries. Data for peripheral arteries is less defined in the current literature.
| Vascular Bed | Vessel Type | Species | EET Regioisomer | EC50 (log[M]) | Reference |
| Coronary | Microvessels | Canine | 5,6-EET | -10.1 | [1] |
| 8,9-EET | -11.5 | [1] | |||
| 11,12-EET | -12.7 | [1] | |||
| 14,15-EET | -11.9 | [1] | |||
| Microvessels | Porcine | 8,9-EET (S,R) | -10.7 | [2] | |
| 8,9-EET (R,S) | -10.6 | [2] | |||
| 11,12-EET (S,R) | -10.2 | [2] | |||
| 11,12-EET (R,S) | -11.2 | [2] | |||
| 14,15-EET (S,R) | -11.5 | [2] | |||
| 14,15-EET (R,S) | -11.2 | [2] | |||
| Arterioles | Human | 8,9-EET | (Max dilation at 10⁻⁵ M) | [3] | |
| 11,12-EET | (Max dilation at 10⁻⁵ M) | [3] | |||
| 14,15-EET | (Max dilation at 10⁻⁵ M) | [3] | |||
| Cerebral | Middle Cerebral Artery | Rat | 11,12-EET | (Significant dilation at 1-300 nM) | |
| 14,15-EET | (Significant dilation at 1-300 nM) | ||||
| Renal | Small Renal Arteries | Rat | 11(R),12(S)-EET | (Active in nM range) | [4] |
| 11(S),12(R)-EET | (Inactive) | [4] | |||
| 14,15-EET | (Little effect) | [4] | |||
| Renal Vasculature | Spontaneously Hypertensive Rat | 5,6-EET | (Most potent, >4x others) | [5] |
Key Experimental Protocol: Isolated Vessel Myography for Vasodilation Assessment
This section details a generalized protocol for assessing the vasodilatory effects of EETs on isolated small arteries using pressure myography. This technique allows for the investigation of vascular reactivity in a controlled ex vivo environment.
1. Vessel Isolation and Preparation:
-
Euthanize the animal model (e.g., rat, mouse) in accordance with approved institutional guidelines.
-
Carefully dissect the target vascular bed (e.g., heart for coronary arteries, brain for cerebral arteries, kidney for renal arteries, or skeletal muscle for peripheral arteries) and place it in a cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, isolate a segment of a small artery (typically 100-300 µm in diameter).
-
Gently clean the vessel of any adhering connective and adipose tissue.
2. Vessel Cannulation and Mounting:
-
Transfer the isolated artery segment to the chamber of a pressure myograph system filled with cold PSS.
-
Mount the vessel onto two opposing glass microcannulas and secure it with fine sutures.
-
Flush the vessel lumen to remove any blood clots.
-
Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) and slowly warm the chamber to 37°C.
-
Allow the vessel to equilibrate for at least 30-60 minutes.
3. Viability and Endothelial Integrity Check:
-
To assess vessel viability, induce a maximal contraction with a high potassium solution (e.g., 60 mM KCl).
-
To check for endothelial integrity, pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine, U46619) to about 50-70% of its resting diameter.
-
Apply an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) or bradykinin). A significant vasodilation indicates an intact and functional endothelium.
4. Assessment of EET-Induced Vasodilation:
-
After washing out the previous agents and allowing the vessel to return to its baseline tone, pre-constrict the artery again to a stable level.
-
Add cumulative concentrations of the EET regioisomer of interest to the bath solution.
-
Record the changes in vessel diameter at each concentration until a maximal response is observed.
-
To investigate the signaling pathway, specific inhibitors (e.g., of KCa channels, sEH, or specific signaling kinases) can be added to the bath before the addition of EETs.
5. Data Analysis:
-
Measure the vessel's internal diameter at baseline, after pre-constriction, and after each concentration of EET.
-
Express the vasodilation as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of EET that produces 50% of the maximal vasodilation).
Signaling Pathways of EET-Induced Vasodilation
EETs elicit vasodilation primarily by hyperpolarizing vascular smooth muscle cells (VSMCs). This hyperpolarization is mainly achieved through the activation of potassium channels. The signaling cascades can be initiated in either the endothelial cells or directly in the VSMCs, and the specific pathways may vary between different vascular beds.
Endothelium-Dependent and Independent Signaling
The following diagrams illustrate the key signaling pathways involved in EET-mediated vasodilation.
EET signaling pathways in the vasculature.
Pathway Description:
-
Endothelial Cell Activation: Stimuli such as shear stress or agonists like bradykinin (B550075) activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Cytochrome P450 epoxygenases then convert arachidonic acid into EETs.
-
Endothelium-Dependent Hyperpolarization: In some vascular beds, EETs can act on the endothelial cells themselves. They can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to an influx of calcium.[6][7][8][9][10] This increase in intracellular calcium activates small- and intermediate-conductance calcium-activated potassium channels (IKCa and SKCa). The resulting efflux of potassium ions hyperpolarizes the endothelial cell. This hyperpolarization can then be transmitted to the adjacent VSMCs through myoendothelial gap junctions, causing VSMC hyperpolarization and relaxation.
-
Direct Action on Vascular Smooth Muscle Cells: EETs can also diffuse from the endothelium to the underlying VSMCs and act directly on them.
-
G-Protein Coupled Receptor Pathway: Evidence suggests that EETs may bind to a putative Gs-protein coupled receptor (GPCR) on the VSMC membrane.[11] This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and opens large-conductance calcium-activated potassium channels (BKCa) and, in some cases, ATP-sensitive potassium channels (KATP).[13]
-
TRPV4 Channel Activation: In some vascular smooth muscle cells, EETs can directly activate TRPV4 channels, leading to a local influx of calcium that can then activate BKCa channels, contributing to hyperpolarization.[6]
-
-
Vasodilation: The opening of potassium channels in VSMCs leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.
Experimental Workflow for Investigating EET Signaling
The following diagram outlines a typical experimental workflow to elucidate the signaling pathways of EET-induced vasodilation.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific effects of epoxyeicosatrienoic acids on renal vascular tone and K(+)-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV4 and the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elementary Ca2+ signals through endothelial TRPV4 channels regulate vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of G-protein coupled receptors in cardiovascular diseases [frontiersin.org]
- 12. Sex Differences in the Vasodilation Mediated by G Protein-Coupled Estrogen Receptor (GPER) in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibodies for 11,12-EET Detection
For researchers, scientists, and professionals in drug development, the accurate detection of 11,12-epoxyeicosatrienoic acid (11,12-EET) is crucial for understanding its role in various physiological and pathological processes. As a signaling lipid, 11,12-EET is involved in inflammation, angiogenesis, and cardiovascular regulation. The primary tool for its quantification in biological samples is the enzyme-linked immunosorbent assay (ELISA), which relies on the specificity of antibodies. However, the potential for cross-reactivity with other structurally similar eicosanoids can be a significant challenge. This guide provides a comparative overview of commercially available antibodies for 11,12-EET detection, focusing on their cross-reactivity profiles and the experimental methodologies for their assessment.
Understanding Antibody Specificity in EET Detection
The primary challenge in developing specific antibodies for 11,12-EET lies in its structural similarity to other EET regioisomers (5,6-EET, 8,9-EET, and 14,15-EET) and its metabolic product, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). Soluble epoxide hydrolase (sEH) rapidly converts EETs to their corresponding DHETs in vivo. Therefore, an antibody's cross-reactivity with these related compounds must be thoroughly evaluated to ensure accurate quantification of 11,12-EET.
A common strategy employed in commercial ELISA kits is to utilize an antibody that specifically recognizes 11,12-DHET. To measure total 11,12-EET, a sample preparation step is included to hydrolyze all 11,12-EET to 11,12-DHET prior to the assay. This approach circumvents the issue of antibody cross-reactivity between the epoxide and its diol form.
Comparison of Commercial 11,12-EET ELISA Kits
Below is a summary of commercially available ELISA kits for the detection of 11,12-EET. A key differentiator is whether the kit directly measures 11,12-EET or quantifies it indirectly by converting it to 11,12-DHET.
| Manufacturer | Kit Name | Target Analyte | Cross-Reactivity Data |
| Detroit R&D | BioTarget 11,12-EET/DHET ELISA Kit (DH5) | 11,12-DHET | Data not provided in the manual. |
| Abcam | 11,12 EET / DHET ELISA Kit (ab175815) | 11,12-DHET | Data not provided in the datasheet. |
| Cayman Chemical | 11,12-EET ELISA Kit | 11,12-EET | Quantitative data not readily available. |
| Enzo Life Sciences | EET ELISA Kit | 11,12-EET | Quantitative data not readily available. |
| MyBioSource | 11,12-EET ELISA Kit (MBS701540) | 11,12-EET | Quantitative data not readily available. |
Note: While some manufacturers state that their antibodies have high specificity, the absence of detailed, quantitative cross-reactivity data in publicly available datasheets makes direct comparison challenging. Researchers are advised to contact the manufacturers directly for this information.
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
The cross-reactivity of an antibody is typically determined using a competitive ELISA format. This method assesses the ability of structurally related compounds to compete with the target analyte for binding to the antibody.
Principle: A known amount of the target analyte (e.g., 11,12-EET or 11,12-DHET) is coated onto the wells of a microplate. The antibody is pre-incubated with either the standard (unlabeled target analyte) or the test compound (potential cross-reactant). This mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of the analyte in the pre-incubation mixture. A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for detection.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of the target analyte (e.g., 11,12-DHET-protein conjugate) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a series of dilutions for the standard (unlabeled 11,12-EET or 11,12-DHET) and each potential cross-reactant (e.g., 5,6-EET, 8,9-EET, 14,15-EET, other DHETs, arachidonic acid).
-
In separate tubes, mix the diluted standards or test compounds with a constant, limited amount of the primary antibody. Incubate for a defined period (e.g., 1 hour) to allow binding.
-
-
Incubation: Transfer the antibody-analyte mixtures to the corresponding wells of the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard.
-
Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
11,12-EET Signaling Pathway
11,12-EET exerts its biological effects by activating several downstream signaling pathways, primarily through putative G-protein coupled receptors. These pathways are involved in processes such as vasodilation, angiogenesis, and anti-inflammation.
Caption: Simplified signaling pathway of 11,12-EET.
Experimental Workflow for 11,12-EET Quantification
The accurate measurement of 11,12-EET in biological samples requires a systematic workflow, especially when using ELISA kits that target the hydrolyzed form, 11,12-DHET.
Caption: Workflow for total 11,12-EET quantification.
Logical Relationship: Cross-Reactivity Assessment
The determination of antibody specificity is a critical step in immunoassay validation. The logical relationship for assessing cross-reactivity is outlined below.
Caption: Logic for determining antibody cross-reactivity.
Confirming the Role of 11,12-EET: A Comparative Guide to Knockout and Alternative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic models and alternative methods used to elucidate the in vivo functions of 11,12-epoxyeicosatrienoic acid (11,12-EET), a key lipid signaling molecule. The primary focus is on knockout models, with a comparative analysis of their performance against other widely used experimental approaches. Supporting experimental data and detailed protocols are provided to aid in the design and interpretation of studies in this field.
Introduction to 11,12-EET and its Significance
11,12-EET is a regioisomer of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] These molecules are potent signaling lipids involved in a myriad of physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1][3] The biological activity of 11,12-EET is primarily terminated through hydrolysis to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by the enzyme soluble epoxide hydrolase (sEH).[3] Given its therapeutic potential in cardiovascular diseases, inflammation, and diabetes, understanding the precise role of 11,12-EET is of significant interest.
Genetic Models for Studying 11,12-EET Function
Direct knockout of 11,12-EET is not a common experimental strategy due to the functional redundancy of the CYP epoxygenases that produce it. Instead, researchers have developed genetic models that modulate the overall levels of EETs, thereby providing insights into the function of 11,12-EET.
Soluble Epoxide Hydrolase (sEH) Knockout (Ephx2-/-) Mice
The most widely used genetic model to study the effects of increased endogenous EETs is the sEH knockout (Ephx2-/-) mouse. By deleting the gene responsible for EET degradation, these mice exhibit elevated levels of all EET regioisomers, including 11,12-EET.
Experimental Data Summary:
| Parameter | Wild-Type (WT) Mice | sEH Knockout (Ephx2-/-) Mice | Reference |
| Cardiac 11,12-EET Levels (pg/mg tissue) | 1.736 ± 0.351 | 4.034 ± 0.603 | [4] |
| Cardiac 11,12-DHET Levels (pg/mg tissue) | 0.049 ± 0.024 | 0.034 ± 0.018 | [4] |
| Renal EETs-to-DHETs Ratio | Significantly lower in diabetic WT | Significantly higher than diabetic WT | [5] |
| Blood Pressure | Normal | Markedly lower in males | |
| Coronary Flow | Basal | Significantly greater basal flow | [4] |
| Inflammatory Response (LPS-induced) | Standard response | No significant protection from hepatic inflammation | |
| Angiogenesis | Basal | Enhanced | [1] |
| Diabetic Neuropathy | Present | Attenuated | [6] |
CYP2J2 Transgenic Mice
Another valuable model involves the overexpression of human CYP2J2, an epoxygenase that preferentially produces 11,12-EET and 14,15-EET.[7] These transgenic mice provide a platform to study the effects of chronically elevated EET production.
Experimental Data Summary:
| Parameter | Wild-Type (WT) Mice | CYP2J2 Transgenic Mice | Reference |
| Serum 11,12-EET Levels | Basal | Significantly elevated | [8] |
| Urine 11,12-EET Levels | Basal | Significantly elevated | [8] |
| Angiotensin II-Induced Abdominal Aortic Aneurysm | Present | Protected against | [8] |
| Global Cerebral Ischemia | Standard infarct size | Reduced infarct size and apoptosis | [7] |
| High-Fat Diet-Induced Adiposity and Vascular Dysfunction | Present | Attenuated | [9] |
Alternative Approaches to Confirming 11,12-EET's Role
Beyond genetic knockout and transgenic models, several other methods are employed to investigate the function of 11,12-EET.
| Method | Description | Advantages | Disadvantages |
| Pharmacological Inhibition of sEH | Administration of small molecule inhibitors of sEH (e.g., t-TUCB, AUDA) to increase endogenous EET levels. | Temporal control of EET elevation; applicable across different species. | Potential off-target effects of inhibitors; does not specifically increase 11,12-EET. |
| Exogenous Administration of 11,12-EET or its Analogs | Direct administration of synthetic 11,12-EET or more stable analogs to isolated tissues, cells, or in vivo. | Directly tests the effect of 11,12-EET; allows for dose-response studies. | Pharmacokinetic challenges; potential for rapid metabolism of natural 11,12-EET. |
| EET Antagonists | Use of antagonists like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) to block EET signaling. | Helps to confirm that observed effects are mediated through an EET receptor or signaling pathway. | May not be specific for 11,12-EET and can have off-target effects. |
| In Vitro Cell Culture Systems | Treatment of specific cell types (e.g., endothelial cells, smooth muscle cells) with 11,12-EET to study cellular mechanisms. | Allows for detailed mechanistic studies in a controlled environment. | May not fully recapitulate the complex in vivo environment. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation of sEH Knockout (Ephx2-/-) Mice
Mice with a targeted disruption of the Ephx2 gene are generated using standard homologous recombination techniques in embryonic stem cells. Heterozygous mice are then interbred to produce homozygous knockout and wild-type littermates for experimental use. Genotyping is confirmed by PCR analysis of tail DNA.
Measurement of EETs and DHETs by LC-MS/MS
-
Sample Preparation: Tissues are homogenized and lipids are extracted using a modified Bligh and Dyer method.[10]
-
Hydrolysis: Phospholipids are saponified to release esterified EETs and DHETs.
-
Solid-Phase Extraction: The fatty acids are then purified and concentrated using solid-phase extraction columns.
-
Derivatization: Eicosanoids are derivatized to enhance their detection by mass spectrometry.
-
LC-MS/MS Analysis: Samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for separation and quantification of individual EET and DHET regioisomers.[11] Deuterated internal standards are used for accurate quantification.
In Vivo Matrigel Plug Angiogenesis Assay
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice.
-
Cell/Treatment Mixture: The substance to be tested (e.g., 11,12-EET) or cells are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation: After a defined period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are explanted.
-
Analysis: Angiogenesis is quantified by measuring hemoglobin content (an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.
Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
-
Acclimatization: Mice are acclimated to the restraint and tail-cuff apparatus for several days before measurements are taken to minimize stress-induced fluctuations in blood pressure.[2]
-
Procedure: The mouse is placed in a restrainer, and a small cuff is placed around its tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 11,12-EET.
Caption: Experimental workflow for using sEH knockout mice.
Conclusion
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelial Tube Formation Assay [cellbiologics.com]
- 5. ibidi.com [ibidi.com]
- 6. youtube.com [youtube.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 10. karger.com [karger.com]
- 11. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
A Comparative Guide to the Potency of 11,12-EET and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 11,12-Epoxyeicosatrienoic acid (11,12-EET), a key signaling lipid, with several of its synthetic analogs. The development of these analogs has been driven by the need for more stable and metabolically resistant compounds that can mimic or enhance the therapeutic effects of the endogenous molecule. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the relevant signaling pathways.
Data Presentation: Comparative Potency of 11,12-EET and Analogs
The following tables summarize the available quantitative data on the vasodilator and anti-inflammatory potency of 11,12-EET and a selection of its synthetic analogs. Potency is expressed as the half-maximal effective concentration (EC50) for vasodilation and the half-maximal inhibitory concentration (IC50) for anti-inflammatory effects. Lower values indicate higher potency.
Table 1: Vasodilator Potency in Arterial Models
| Compound | Arterial Model | EC50 (µM) | Reference |
| 11,12-EET | Canine Coronary Arterioles | ~0.00000003 (Log EC50 = -10.5) | [1] |
| 11,12-DHET (metabolite) | Canine Coronary Arterioles | ~0.0000000001 (Log EC50 = -15.8) | [1] |
| EET-A | Bovine Coronary Arteries | 1.6 | [2] |
| EET-X | Bovine Coronary Arteries | 0.8 | [2] |
| EET-Y | Bovine Coronary Arteries | 0.25 | [2] |
| EET-Z | Bovine Coronary Arteries | 0.18 | [2] |
| 11,12-EET-SI | Rat Afferent Arterioles | Induces significant dilation at 0.1 µM | [3] |
| 11,12-ether-EET-8-ZE | Rat Afferent Arterioles | Induces significant dilation at 0.01 µM | [3] |
| 11,12-tetra-EET-8-ZE | Rat Afferent Arterioles | Induces significant dilation at 0.01 µM | [3] |
Table 2: Anti-Inflammatory Potency (Inhibition of VCAM-1 Expression)
| Compound | Cell Model | IC50 (nM) | Reference |
| 11,12-EET | Human Endothelial Cells | 20 | [4] |
| 8,9-EET | Human Endothelial Cells | Less active than 11,12-EET | [4] |
| 5,6-EET | Human Endothelial Cells | Less active than 11,12-EET | [4] |
| 14,15-EET | Human Endothelial Cells | Inactive | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the potency of 11,12-EET and its analogs.
Isolated Artery Vasoreactivity Assay
This protocol is used to determine the vasodilator potency of compounds on isolated blood vessels.
1. Vessel Preparation:
-
Source: Bovine coronary arteries or other suitable vascular beds are obtained from a local abattoir and transported to the laboratory in cold, oxygenated Krebs buffer.
-
Dissection: Arteries are dissected free of surrounding connective tissue in a petri dish containing cold Krebs buffer.
-
Cutting: Arterial rings (3-5 mm in length) are carefully cut. For microvessel studies, arterioles are dissected and mounted on a pressure myograph.
2. Mounting:
-
Each arterial ring is suspended between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs buffer.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
-
The bath is continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
3. Equilibration and Pre-constriction:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, the Krebs buffer is changed every 15-20 minutes.
-
After equilibration, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 (a thromboxane (B8750289) A2 mimetic) to achieve a stable submaximal contraction (typically 60-80% of the maximal response to KCl).
4. Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, 11,12-EET or a synthetic analog is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., 1 nM to 10 µM).
-
The relaxation response at each concentration is allowed to reach a plateau before the next concentration is added.
-
The relaxation is recorded as a percentage decrease from the pre-constricted tension.
5. Data Analysis:
-
The percentage of relaxation is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation, is determined from the curve.
VCAM-1 Expression ELISA
This protocol is used to quantify the anti-inflammatory effects of compounds by measuring the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.
1. Cell Culture and Treatment:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line are cultured in appropriate growth medium until confluent.
-
Stimulation: The cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α; typically 10 ng/mL), to induce VCAM-1 expression.
-
Treatment: Concurrently with or prior to TNF-α stimulation, cells are treated with varying concentrations of 11,12-EET or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period sufficient to allow for VCAM-1 expression (typically 4-6 hours).
2. ELISA Procedure:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human VCAM-1 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Addition: Cell lysates or culture supernatants from the treated cells are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for VCAM-1 is added, followed by incubation.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The HRP enzyme reacts with the substrate to produce a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
3. Data Analysis:
-
The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated using known concentrations of recombinant VCAM-1.
-
The concentration of VCAM-1 in the samples is determined by interpolating their OD values on the standard curve.
-
The percentage inhibition of VCAM-1 expression by each compound at different concentrations is calculated relative to the TNF-α stimulated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of VCAM-1 expression, is calculated by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of 11,12-EET and its analogs are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow.
11,12-EET-Mediated Vasodilation Signaling Pathway
11,12-EET is known to induce vasodilation primarily through the activation of a Gs-protein coupled receptor (GPCR), leading to the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Case for 11,12-EET as an Endothelium-Derived Hyperpolarizing Factor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concept of Endothelium-Derived Hyperpolarizing Factor (EDHF) represents a crucial physiological mechanism of vasodilation, independent of nitric oxide (NO) and prostacyclin. Among the candidates for this role, 11,12-epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, has garnered significant attention. This guide provides a comprehensive comparison of the experimental evidence validating 11,12-EET as an EDHF, alongside alternative proposed mechanisms and molecules.
Quantitative Comparison of Vasodilator and Hyperpolarizing Effects
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the potency and efficacy of 11,12-EET and other relevant compounds in mediating vasodilation and vascular smooth muscle cell hyperpolarization.
Table 1: Vasodilator Potency (EC50 Values) of EETs and Other EDHFs
| Compound | Vascular Bed | Species | EC50 | Citation |
| 11,12-EET | Porcine Coronary Arterioles | Porcine | 6 ± 3 pM | [1] |
| Canine Coronary Arterioles | Canine | 64 ± 37 pM | [1] | |
| Rat Mesenteric Arteries | Rat | 87 nM (for KATP activation) | [2] | |
| 14,15-EET | Porcine Coronary Arterioles | Porcine | 3 ± 1 pM | [1] |
| Canine Coronary Arterioles | Canine | 4 ± 2 pM | [1] | |
| 8,9-EET | Porcine Coronary Arterioles | Porcine | 24 ± 12 pM | [1] |
| Canine Coronary Arterioles | Canine | 121 ± 102 pM | [1] | |
| 11,12-DHET | Canine Coronary Arterioles | Canine | ~ pM range | [3] |
| Arachidonic Acid | Canine Coronary Arterioles | Canine | ~10-7.5 M | [3] |
Table 2: Maximal Vasodilation and Hyperpolarization Induced by 11,12-EET
| Parameter | Vascular Bed/Cell Type | Species | Effect of 11,12-EET | Citation |
| Maximal Relaxation | Human Coronary Arterioles | Human | 67 ± 6% | [4] |
| Porcine Coronary Artery | Porcine | 64% at 5 µmol/L | [5] | |
| Hyperpolarization | Human Internal Mammary Artery Smooth Muscle Cells | Human | Induces hyperpolarization | [6] |
| Increase in Intracellular Ca2+ | Porcine Aortic Smooth Muscle Cells | Porcine | 81 ± 11% | [7] |
Signaling Pathways: 11,12-EET vs. Alternative EDHFs
The signaling cascades initiated by EDHFs are critical to their function. Below are diagrams illustrating the proposed pathway for 11,12-EET and a comparison with other potential EDHF mechanisms.
Caption: Proposed signaling pathway for 11,12-EET-induced vasodilation.
Caption: Comparative overview of major proposed EDHF signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate 11,12-EET as an EDHF.
Vascular Reactivity Studies (Wire Myography)
-
Objective: To assess the vasodilator effect of 11,12-EET on isolated blood vessels.
-
Vessel Preparation: Small arteries (e.g., coronary, mesenteric) are dissected and mounted as rings in a wire myograph chamber.[8]
-
Solutions: The chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
Pre-constriction: After an equilibration period, vessels are pre-constricted with an agonist such as phenylephrine, U46619 (a thromboxane (B8750289) A2 analog), or high potassium chloride to induce a stable tone.[9]
-
Data Acquisition: Cumulative concentration-response curves are generated by adding increasing concentrations of 11,12-EET or other test compounds. Changes in isometric tension are recorded and expressed as a percentage of the pre-constriction.[10]
-
Controls: Experiments are often performed in the presence of inhibitors of nitric oxide synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin) to isolate the EDHF-mediated response. The role of specific ion channels is investigated using selective blockers (e.g., iberiotoxin (B31492) for BKCa channels).
Electrophysiology (Patch-Clamp Technique)
-
Objective: To directly measure the effect of 11,12-EET on ion channel activity and the membrane potential of vascular smooth muscle cells.
-
Cell Preparation: Single vascular smooth muscle cells are enzymatically isolated from arterial tissue.
-
Recording Configurations:
-
Cell-attached: The patch pipette forms a tight seal with the cell membrane, allowing the recording of single-channel currents in an intact cell. This configuration is used to assess whether a substance acts via an intracellular signaling cascade.[11][12]
-
Inside-out: After forming a cell-attached patch, the pipette is withdrawn to excise a patch of membrane with its intracellular face exposed to the bath solution. This is used to study the direct effects of intracellularly applied substances on ion channels.[11]
-
Whole-cell: The membrane patch is ruptured after gigaseal formation, allowing for the recording of currents from the entire cell membrane and control of the intracellular solution. This is used to measure macroscopic currents and changes in the overall membrane potential.[13]
-
-
Solutions: The pipette and bath solutions contain specific ion compositions to isolate the currents of interest (e.g., high potassium to study potassium channels).
-
Data Analysis: The open probability (Po) of single channels and the whole-cell current amplitude are analyzed to determine the effect of 11,12-EET.
Measurement of EET Production
-
Objective: To quantify the synthesis and release of 11,12-EET from endothelial cells.
-
Cell Culture and Stimulation: Endothelial cells are cultured and then stimulated with agonists known to elicit EDHF responses (e.g., bradykinin, acetylcholine).
-
Sample Collection: The cell culture supernatant is collected.
-
Extraction and Analysis: Lipids, including EETs, are extracted from the supernatant. The levels of 11,12-EET and other eicosanoids are then quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[4]
Conclusion
The evidence strongly supports the role of 11,12-EET as a significant EDHF in various vascular beds. Its potent vasodilator and hyperpolarizing effects, mediated through a well-defined signaling pathway involving KCa channels, are well-documented. However, it is also clear that the identity of EDHF can be species- and tissue-dependent. Other molecules like hydrogen peroxide and mechanisms such as direct electrical coupling via myoendothelial gap junctions also contribute to endothelium-dependent hyperpolarization. For drug development professionals, targeting the 11,12-EET pathway, for instance by inhibiting its degradation by soluble epoxide hydrolase (sEH), presents a promising therapeutic strategy for cardiovascular diseases characterized by endothelial dysfunction. Further research should continue to elucidate the relative contributions of these different EDHF pathways in various physiological and pathological contexts.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
Differential Effects of 11,12-EET in Healthy vs. Diseased Tissues: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4][5] Among the four main regioisomers, 11,12-epoxyeicosatrienoic acid (11,12-EET) has emerged as a critical mediator in a variety of physiological and pathophysiological processes.[3][6][7] In healthy tissues, 11,12-EET generally exerts protective effects, including vasodilation, anti-inflammation, and promotion of angiogenesis.[2][4][5][8] However, its role in diseased tissues is multifaceted and context-dependent, sometimes contributing to disease progression, particularly in cancer. This guide provides an objective comparison of 11,12-EET's performance in healthy versus diseased states, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Comparative Analysis of 11,12-EET's Effects
The function of 11,12-EET is highly dependent on the cellular and tissue environment. In healthy vasculature, it acts as a potent vasodilator and anti-inflammatory agent.[2][4][9] Conversely, in certain disease states like cancer, it can promote cell proliferation and survival.[1][10]
Cardiovascular System: Vasodilation and Endothelial Function
In healthy vascular beds, 11,12-EET is a key endothelium-derived hyperpolarizing factor (EDHF), contributing to vasorelaxation independently of nitric oxide (NO) and prostacyclin pathways.[2][11] However, its efficacy is significantly diminished in diseased states such as diabetes, where vascular dysfunction is prevalent.[9]
| Parameter | Healthy Tissue Model | Diseased Tissue Model (Type 1 Diabetes) | Key Findings | Citations |
| Vasodilation | Dose-dependent vasodilation in perfused mesenteric beds of normo-glycaemic rats. | Significantly attenuated vasodilator response in mesenteric beds from STZ-diabetic rats. | The vasodilatory effect of 11,12-EET is impaired in diabetic vasculature. | [9] |
| sEH Inhibition | N/A (Baseline healthy response) | Inhibition of soluble epoxide hydrolase (sEH) with CDU significantly corrected the impaired vasodilator response to 11,12-EET. | Enhancing endogenous 11,12-EET levels by preventing its degradation can restore vascular function in diabetes. | [9] |
| Inflammation | In human aortic endothelial cells (HAEC), 11,12-EET (0.1 nM) in the presence of an sEH inhibitor significantly reduced TNFα-induced VCAM-1 expression by 22.6%. | In aged, estrogen-deficient rat models (simulating postmenopausal conditions), increasing 11,12-EETs via sEH inhibition attenuates inflammation. | 11,12-EET has protective anti-inflammatory effects on the endothelium, which can be leveraged to combat age and hormone-related vascular disease. | [12] |
Cancer: Proliferation and Apoptosis
While beneficial in the cardiovascular system, the signaling pathways activated by 11,12-EET can be co-opted by cancer cells to promote growth and survival. CYP epoxygenases are often highly expressed in tumor tissues compared to adjacent normal tissues.[1]
| Parameter | Healthy/Normal Tissue Context | Diseased Tissue (Cancer Cells) | Key Findings | Citations |
| Cell Proliferation | Regulates physiological angiogenesis and wound healing.[13][14][15] | Promoted proliferation of Tca-8113, A549, Ncl-H446, and HepG2 tumor cells in a dose- and time-dependent manner. | 11,12-EET acts as a mitogen, stimulating the growth of various cancer cell lines. | [1] |
| Cell Cycle | N/A | Treatment of Tca-8113 cells with 11,12-EET markedly increased the percentage of cells in the S phase (49.7% vs. 17.2%) and G2-M phase (21.0% vs. 4.9%). | 11,12-EET promotes cancer cell proliferation by advancing cells through the cell cycle. | [1] |
| Apoptosis | Protects healthy cells (e.g., cardiomyocytes) from apoptosis.[2] | Pretreatment with 11,12-EET inhibited arsenic trioxide (ATO)-induced apoptosis in Tca-8113 cancer cells. | 11,12-EET confers resistance to apoptosis in cancer cells, potentially reducing the efficacy of chemotherapeutic agents. | [16] |
| Cell Motility | N/A | Induced migration and invasion in prostate carcinoma cells (PC-3). This effect was blocked by EET antagonists. | 11,12-EET can promote metastasis by enhancing cancer cell motility. | [17] |
Inflammation and Tissue Repair
11,12-EET plays a crucial role in resolving inflammation and promoting tissue repair, such as in wound healing. Its effects can be beneficial in diseases characterized by chronic inflammation or impaired healing.
| Parameter | Healthy Tissue/Acute Response | Diseased Tissue (Diabetes/Fibrosis) | Key Findings | Citations |
| Wound Healing | N/A | In diabetic mice, topical 11,12-EET application accelerated wound closure significantly (8.4 days vs. 13.0 days in controls). | 11,12-EET can overcome impaired wound healing in diabetes by enhancing neoangiogenesis. | [13] |
| Angiogenesis | N/A | In diabetic wounds, 11,12-EET treatment enhanced VEGF and CD31 expression, particularly in the early phase of healing. | The pro-healing effect is mediated, at least in part, by stimulating the formation of new blood vessels. | [13] |
| Fibrosis | N/A | In lung tissues from patients with idiopathic pulmonary fibrosis (IPF), 11,12-EET levels were significantly lower than in healthy controls. 11,12-EET treatment reduced TGF-β1-induced fibroblast activation. | 11,12-EET has anti-fibrotic properties, suggesting its depletion contributes to fibrotic diseases. | [18][19] |
| Inflammatory Gene Expression | In human endothelial cells, 11,12-EET is the most potent EET isomer at inhibiting TNF-α-induced VCAM-1 expression. | In various models of cardiovascular disease, elevating 11,12-EET levels inhibits inflammatory signaling pathways like NF-κB. | 11,12-EET is a potent anti-inflammatory mediator, acting upstream of the IKK/NF-κB signaling axis. | [7][8] |
Signaling Pathways: A Visual Comparison
The differential effects of 11,12-EET are rooted in the distinct signaling cascades it activates in various cell types.
Healthy Vasculature: Pro-Vasodilatory and Anti-Inflammatory Signaling
In endothelial and vascular smooth muscle cells, 11,12-EET promotes vasodilation and reduces inflammation primarily through G-protein coupled receptors and ion channels, leading to hyperpolarization and inhibition of NF-κB.[6][8]
Cancer Cells: Pro-Proliferative and Anti-Apoptotic Signaling
In cancer cells, 11,12-EET engages receptor tyrosine kinases and downstream pathways like PI3K/Akt and MAPK/ERK, which are central to cell growth, proliferation, and survival.[1][10][17]
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Vasodilator Response in Perfused Rat Mesenteric Vasculature
This protocol is adapted from studies assessing vascular function in diabetic versus control animals.[9]
-
Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Control rats receive a vehicle injection.
-
Tissue Preparation: The superior mesenteric artery is cannulated, and the mesenteric vascular bed is isolated and perfused with Krebs-Henseleit solution at a constant flow rate.
-
Pre-constriction: The preparation is pre-constricted with phenylephrine (B352888) to induce a stable tone.
-
Dose-Response Curve: 11,12-EET is administered in increasing concentrations, and the change in perfusion pressure is recorded to measure vasodilation.
-
Inhibitor Studies: To probe signaling pathways, the preparation is incubated with inhibitors such as L-NAME (NOS inhibitor), indomethacin (B1671933) (COX inhibitor), or various K+ channel blockers before repeating the 11,12-EET dose-response curve.
-
Data Analysis: Vasodilator responses are expressed as a percentage decrease from the pre-constricted tone.
Protocol 2: Cancer Cell Proliferation (MTT Assay)
This method is used to quantify the effect of 11,12-EET on the proliferation of cancer cell lines.[1]
-
Cell Culture: Tumor cell lines (e.g., Tca-8113, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of 11,12-EET or a vehicle control.
-
Incubation: Cells are incubated for specified time points (e.g., 12, 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Quantification: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 3: Western Blot for Signaling Protein Phosphorylation
This protocol is used to determine the activation of signaling pathways, such as PI3K/Akt and MAPK, in response to 11,12-EET.[1][17]
-
Cell Treatment: Cancer cells are serum-starved and then treated with 11,12-EET for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and total proteins (total Akt, total ERK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensity is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine pathway activation.
Conclusion
11,12-EET is a pleiotropic signaling molecule with markedly different effects in healthy versus diseased tissues. In a healthy physiological context, it is largely protective, promoting vasodilation, resolving inflammation, and facilitating tissue repair.[2][7][9][13] This profile makes the EET pathway, particularly through the inhibition of the EET-degrading enzyme sEH, an attractive therapeutic target for cardiovascular and inflammatory diseases.[9][12]
However, in the context of cancer, the pro-survival and pro-proliferative signaling pathways activated by 11,12-EET can contribute to tumor growth, survival, and metastasis.[1][10][17] This duality underscores the critical importance of understanding the specific cellular context when considering therapeutic interventions targeting this pathway. Future drug development must consider strategies that can selectively leverage the beneficial effects of 11,12-EET in target tissues while avoiding the potential potentiation of disease in others. The use of EET antagonists, for instance, may hold promise as a therapeutic strategy for certain types of cancer.[17]
References
- 1. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia | PLOS One [journals.plos.org]
- 16. Epoxyeicosatrienoic Acids Attenuate Reactive Oxygen Species Level, Mitochondrial Dysfunction, Caspase Activation, and Apoptosis in Carcinoma Cells Treated with Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11,12-EET and 8,9-EET for Researchers and Drug Development Professionals
An objective analysis of the biological activities, signaling pathways, and experimental data of two key epoxyeicosatrienoic acid regioisomers.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—this guide provides a head-to-head comparison of 11,12-EET and 8,9-EET, focusing on their distinct and overlapping roles in critical physiological processes such as vasodilation and inflammation. This comparison is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their work.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of 11,12-EET and 8,9-EET.
Table 1: Comparison of Vasodilatory Effects
| Parameter | 11,12-EET | 8,9-EET | Reference |
| Maximal Dilation (Human Coronary Arterioles) | 67 ± 6% | 67 ± 7% | [2] |
| EC50 (Porcine Coronary Arterioles) | 6 ± 3 pM (R,S) / 30 ± 8 pM (S,R) | 24 ± 12 pM (R,S) / 21 ± 13 pM (S,R) | [3] |
| Relaxation of pre-constricted rat aorta (IC50) | 0.6 µM | 0.6 µM | [4] |
Table 2: Comparison of Anti-Inflammatory Effects
| Parameter | 11,12-EET | 8,9-EET | Reference |
| Inhibition of TNF-α-induced VCAM-1 Expression | Most potent among EETs | Second most potent | [5][6] |
| Inhibition of Basal TNF Secretion (THP-1 cells) | ~40% inhibition | ~90% inhibition | [7] |
Signaling Pathways
The distinct biological effects of 11,12-EET and 8,9-EET can be attributed to their engagement with different signaling pathways.
11,12-EET Signaling Pathway
11,12-EET is known to activate a Gs protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, mediating many of the anti-inflammatory and vasodilatory effects of 11,12-EET.[10][11] For instance, PKA can inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory molecules like VCAM-1.[5][6]
8,9-EET Signaling Pathway
The signaling mechanisms of 8,9-EET are more diverse. In some contexts, it can be metabolized by cyclooxygenase-2 (COX-2) into pro-angiogenic compounds.[3][10][12][13] Additionally, studies have shown that an analog of 8,9-EET can protect pulmonary artery smooth muscle cells from apoptosis through the Rho-kinase (ROCK) pathway.[14][15][16][17][18] This pathway involves the activation of ROCK, which in turn influences downstream effectors that regulate cell survival and apoptosis, such as the Bcl-2 family of proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
VCAM-1 Expression Assay
This protocol is used to quantify the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells, typically in response to an inflammatory stimulus like TNF-α.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 24-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of 11,12-EET or 8,9-EET for a specified time (e.g., 30 minutes).
-
Stimulation: TNF-α (e.g., 10 ng/mL) is added to the wells to induce VCAM-1 expression, and the cells are incubated for a further period (e.g., 4-6 hours).[19]
-
Fixation and Staining: The cells are fixed with paraformaldehyde and then incubated with a primary antibody specific for VCAM-1, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Quantification: The expression of VCAM-1 is quantified by measuring the fluorescence intensity or absorbance using a plate reader or by imaging with a fluorescence microscope.[20][21][22][23]
References
- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Assays [sigmaaldrich.com]
- 3. Cyclooxygenase-derived proangiogenic metabolites of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. corning.com [corning.com]
- 6. Cyclooxygenase-derived proangiogenic metabolites of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cusabio.com [cusabio.com]
- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]
- 12. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ibidi.com [ibidi.com]
- 15. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of TNF-alpha on leukocyte adhesion molecule expressions in cultured human lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 11,12,20-THE8ZE as an 11,12-EET Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 11,12,20-trihydroxy-eicosa-8(Z)-enoic acid (11,12,20-THE8ZE) with other antagonists of 11,12-epoxyeicosatrienoic acid (11,12-EET). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to objectively evaluate the specificity and performance of 11,12,20-THE8ZE.
Introduction to 11,12-EET and its Antagonism
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1] The biological actions of EETs are often mediated through G-protein coupled receptors, with 11,12-EET specifically linked to a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[2][3]
Given the significant role of 11,12-EET in cellular signaling, the development of specific antagonists is crucial for dissecting its physiological and pathological functions and for potential therapeutic applications. 11,12,20-THE8ZE has emerged as a selective antagonist for 11,12-EET. This guide will compare its specificity against other known EET antagonists.
11,12-EET Signaling Pathway
The signaling cascade initiated by 11,12-EET involves its binding to a putative Gs-protein coupled receptor on the cell surface. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit various cellular responses, such as vasodilation and modulation of cell migration and tube formation.
References
Safety Operating Guide
Proper Disposal of 11,12-Epoxyeicosatrienoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 11,12-Epoxyeicosatrienoic acid (11,12-EET), a bioactive lipid metabolite, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. As a hazardous chemical, 11,12-EET and all materials contaminated with it must be managed through a structured and cautious disposal process. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.
Given that the toxicological properties of 11,12-EET are not fully characterized, it is imperative to treat it with a high degree of caution. Often, this compound is supplied in a solvent, such as ethanol, which introduces additional hazards, primarily flammability. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 11,12-EET is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 320.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility (in Ethanol) | ≥ 50 mg/mL | --INVALID-LINK-- |
| Solubility (in DMSO) | ≥ 50 mg/mL | --INVALID-LINK-- |
| Solubility (in DMF) | ≥ 50 mg/mL | --INVALID-LINK-- |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of 11,12-EET and associated waste materials. This procedure is based on general principles of hazardous chemical waste management in a laboratory setting.[1][2][3][4][5]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling 11,12-EET or its waste, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles
-
Nitrile gloves
-
A lab coat
-
-
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Identification and Segregation:
-
All materials that have come into contact with 11,12-EET must be considered hazardous waste. This includes:
-
Unused or expired stock solutions
-
Contaminated solvents
-
Pipette tips, vials, and other disposable labware
-
Contaminated gloves and bench paper
-
-
Segregate waste into three main streams:
-
Liquid Waste: Unused solutions and contaminated solvents.
-
Solid Waste: Contaminated pipette tips, vials, gloves, and other solid materials.
-
Sharps Waste: Contaminated needles or blades, which must be placed in a designated sharps container.[2]
-
3. Waste Collection and Container Management:
-
Liquid Waste:
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle).
-
The container must be clearly labeled as "Hazardous Waste."
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[1]
-
-
Solid Waste:
-
Collect in a designated, puncture-resistant container lined with a durable plastic bag.
-
The container should be clearly labeled as "Hazardous Waste."
-
4. Labeling of Waste Containers:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[3]
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents (e.g., "Ethanol," "this compound"). Do not use abbreviations.
-
The approximate percentages or volumes of each constituent.
-
The associated hazards (e.g., "Flammable," "Toxic").
-
The date when the first waste was added (accumulation start date).
-
5. Storage in a Satellite Accumulation Area (SAA):
-
Store all waste containers in a designated SAA within the laboratory, at or near the point of generation.[3][4]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment (e.g., a plastic bin) for all liquid waste containers to prevent spills.[1][3]
6. Arranging for Final Disposal:
-
Once a waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its collection.
-
Contact your institution's EHS department or approved hazardous waste management vendor to schedule a pickup.[4]
-
Never dispose of 11,12-EET or its contaminated materials down the sink, in the regular trash, or through evaporation.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final collection.
Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling 11,12-Epoxyeicosatrienoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11,12-Epoxyeicosatrienoic acid (11,12-EET). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for minimizing exposure to 11,12-EET. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar eicosanoids.[1]
| Body Part | PPE Item | Standard/Specification | Recommended Use |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant | Safety goggles are the minimum requirement. A face shield should be worn over goggles during tasks with a high splash risk, such as preparing stock solutions or transferring large volumes.[1] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves | Standard for incidental contact. For prolonged handling or work with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for damage before use and replace them immediately after contamination.[1] |
| Body | Laboratory Coat | Flame-resistant | A flame-resistant lab coat is recommended, particularly when working with flammable solvents. Ensure the coat is fully buttoned.[1] |
| Respiratory | Chemical Fume Hood or Respirator | Certified fume hood or NIOSH-approved respirator | All handling of the neat compound or volatile solutions should occur in a certified chemical fume hood to reduce inhalation exposure. If a fume hood is unavailable or inadequate, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[1] |
| Feet | Closed-Toe Shoes | N/A | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a standard workflow for handling 11,12-EET from receipt to experimental use.[1]
-
Receiving and Inspection : Upon receipt, inspect the package for any signs of damage or leakage. Verify that the container is properly labeled and sealed. Log the compound into your chemical inventory system.[1]
-
Storage : Store 11,12-EET in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[1] Follow the manufacturer's specific storage temperature recommendations, which are often at -20°C or -80°C for eicosanoids to prevent degradation.[1] Keep the compound in its original, tightly sealed container.[1]
-
Preparation of Stock Solutions :
-
All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.[1]
-
Use appropriate solvents as recommended by the supplier or relevant literature. Eicosanoids are typically soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).
-
Use calibrated pipettes and volumetric flasks for accurate measurements.
-
Clearly label the stock solution with the compound name, concentration, solvent, and preparation date.[1]
-
-
Experimental Use :
Disposal Plan
Proper disposal of 11,12-EET and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Liquid Waste : Collect all unused solutions of 11,12-EET and solvent washes in a designated, labeled, and sealed waste container. The container should be appropriate for flammable organic solvents if used.
-
Solid Waste : Dispose of contaminated consumables such as gloves, pipette tips, and paper towels in a dedicated solid waste container.
-
-
Waste Disposal :
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not pour 11,12-EET solutions down the drain.
-
Experimental Workflow for Handling 11,12-EET
Caption: Workflow for safe handling of 11,12-EET from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
